Product packaging for Barium carbonate(Cat. No.:CAS No. 25070-31-9)

Barium carbonate

Cat. No.: B7798742
CAS No.: 25070-31-9
M. Wt: 197.34 g/mol
InChI Key: AYJRCSIUFZENHW-UHFFFAOYSA-L
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Description

Barium Carbonate (BaCO₃) is an inorganic compound with a molar mass of 197.35 g/mol, appearing as a white, odorless crystalline powder . It is poorly soluble in water but decomposes in acids . This compound is a significant precursor in industrial and materials science research, primarily valued for its role as a fluxing agent . In the ceramics industry, it is a key ingredient in glazes, where it acts as a flux, a matting and crystallizing agent, and combines with certain colouring oxides to produce unique colours . It is also used to precipitate soluble salts like calcium sulfate and magnesium sulfate from clays, preventing efflorescence in brick, tile, and pottery products . Within glass manufacturing, this compound is used to impart brilliance and clarity to optical and specialty glasses . It also serves as a crucial raw material for the synthesis of other barium-containing compounds, including barium oxide (BaO), barium peroxide (BaO₂), barium sulfide, barium chloride, and advanced materials like ferrites . The global market for this compound is expanding, driven by demand from sectors such as ceramics, electronics, and specialty chemicals, with a notable shift towards greener production methods . Safety and Handling: This product is labeled with the GHS signal word "Warning" and is harmful if swallowed (H302) . It is essential to consult the safety data sheet (SDS) before use. This compound is intended For Research Use Only . It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula BaCO3<br>CBaO3 B7798742 Barium carbonate CAS No. 25070-31-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

barium(2+);carbonate
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InChI

InChI=1S/CH2O3.Ba/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2
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InChI Key

AYJRCSIUFZENHW-UHFFFAOYSA-L
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Canonical SMILES

C(=O)([O-])[O-].[Ba+2]
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Molecular Formula

BaCO3, CBaO3
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DSSTOX Substance ID

DTXSID1029623
Record name Carbonic acid, barium salt (1:1)
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Molecular Weight

197.34 g/mol
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Physical Description

Barium carbonate is a white powder. It is insoluble in water and soluble in most acids, with the exception of sulfuric acid. It has a specific gravity of 4.275. It is toxic by ingestion., Water insoluble, white powder; [CAMEO], WHITE CRYSTALLINE POWDER.
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Solubility

In water, 0.0014 g/100 g at 20 °C, Slightly soluble (1:1000) in carbon dioxide-water; soluble in dilute hydrochloric acid, nitric acid or acetic acid; soluble in ammonium chloride or ammonium nitrate solutions, Insoluble in sulfuric acid, Insoluble in ethanol, Solubility in water, g/100ml at 20 °C: 0.002 (very poor)
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Density

4.3 at 68 °F (USCG, 1999) - Denser than water; will sink, 4.308 g/cu cm, 4.43 g/cm³
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Vapor Pressure

Essentially zero
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Impurities

0.06-0.12% total sulfur as S /Commercial material/
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Color/Form

White, heavy powder

CAS No.

513-77-9, 25070-31-9
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Melting Point

ERG is for "Barium compound, n.o.s." Vapor pressure is negligible. 811 °C, 1380 °C (decomposes), No melting point; decomposes at >1300 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of Barium Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium carbonate (BaCO₃), a compound of significant interest across various scientific disciplines, crystallizes in several polymorphic forms, the most common of which is the orthorhombic mineral witherite. A thorough understanding of its crystal structure is fundamental to elucidating its physical and chemical properties, which in turn governs its applications, ranging from the manufacturing of specialty glass and ceramics to its use as a precursor in the synthesis of advanced materials. While not directly a therapeutic agent, its interaction with biological systems and its use in specific formulations necessitate a detailed structural understanding for professionals in drug development, particularly concerning toxicology and biocompatibility of barium-containing compounds.

This technical guide provides a comprehensive analysis of the crystal structure of this compound, focusing on its ambient and non-ambient polymorphic forms. It offers a consolidation of crystallographic data, detailed experimental protocols for its characterization, and a logical workflow for its structural analysis.

Crystal Structure of this compound Polymorphs

This compound is known to exist in three principal polymorphic forms under different temperature and pressure conditions: an orthorhombic phase (α-BaCO₃, witherite) at ambient conditions, a trigonal/hexagonal phase (β-BaCO₃) at high temperatures, and a cubic phase (γ-BaCO₃) at even higher temperatures. High-pressure studies have also revealed further structural transformations.

Orthorhombic this compound (Witherite) at Ambient Conditions

At standard temperature and pressure, this compound adopts an orthorhombic crystal structure, isostructural with aragonite.[1][2] The structure is characterized by a three-dimensional network of Ba²⁺ cations and planar CO₃²⁻ anionic groups. Each barium ion is coordinated to nine oxygen atoms from surrounding carbonate groups, with Ba-O bond distances ranging from approximately 2.74 to 2.89 Å.[3] The carbonate group maintains a trigonal planar geometry, with C-O bond lengths of about 1.29 Å.[3]

Table 1: Crystallographic Data for Orthorhombic this compound (Witherite)

ParameterValueReference
Crystal SystemOrthorhombic[4]
Space GroupPmcn (No. 62)[5][6]
Lattice Parametersa = 5.3126(5) Å[5]
b = 8.8958(5) Å[5]
c = 6.4284(5) Å[5]
Unit Cell Volume (V)303.8 ų[7]
Formula Units (Z)4[5]
Density (calculated)4.31 g/cm³[6]

Table 2: Atomic Coordinates and Isotropic Displacement Parameters for Witherite

AtomWyckoff PositionxyzU(iso) (Ų)
Ba4c0.250.7539760.583887Value not specified
C4c0.250.9194970.243806Value not specified
O14c0.750.5879940.599776Value not specified
O28d0.0407930.4196870.184052Value not specified
(Data sourced from the Materials Project, which collates and computes crystallographic data. Isotropic displacement parameters are often refined and reported in specific experimental studies.)
High-Temperature Polymorphs

With increasing temperature, witherite undergoes phase transitions. At approximately 811 °C (1084 K), it transforms from the orthorhombic α-phase to a trigonal (or hexagonal) β-phase with the space group R-3m.[8] This transition is accompanied by a significant volume increase of about 2.8%.[8] A further transition to a cubic γ-phase with space group Fm-3m occurs at approximately 976 °C (1249 K).[8]

Table 3: High-Temperature Phases of this compound

PhaseTemperature RangeCrystal SystemSpace Group
β-BaCO₃811 °C - 976 °CTrigonal/HexagonalR-3m
γ-BaCO₃> 976 °CCubicFm-3m
High-Pressure Polymorphs

Under compression, witherite also exhibits phase transitions. A first-order transformation to a trigonal phase with space group P-31c has been observed at approximately 7.2 GPa. This high-pressure phase is reported to be more compressible than the initial orthorhombic phase.

Table 4: High-Pressure Phase of this compound

PressureCrystal SystemSpace GroupLattice Parameters (at 7.2 GPa)Reference
~7.2 GPaTrigonalP-31ca = 5.258(6) Å, c = 5.64(1) Å

Experimental Protocols for Crystal Structure Analysis

The determination of the crystal structure of this compound relies on diffraction techniques. The following sections outline the methodologies for single-crystal and powder X-ray diffraction, which are the primary methods for structural elucidation.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides the most accurate determination of crystal structures, including precise atomic positions and bond lengths.

Methodology:

  • Crystal Selection and Mounting:

    • Select a single crystal of witherite with dimensions typically in the range of 0.1 to 0.3 mm.

    • The crystal should be free of visible defects and exhibit sharp extinction under a polarizing microscope.

    • Mount the crystal on a goniometer head using a suitable adhesive or a cryoloop.

  • Data Collection:

    • A four-circle diffractometer is commonly employed.

    • X-ray Source: Molybdenum (Mo-Kα, λ = 0.7107 Å) or Copper (Cu-Kα, λ = 1.5418 Å) radiation is typically used. For the study by de Villiers (1971), Nb-filtered Mo-Kα radiation was used.[1]

    • Data Collection Strategy: A preliminary set of frames is collected to determine the unit cell and orientation matrix. Following this, a full sphere or hemisphere of data is collected using an omega or phi scan strategy, with frame widths typically between 0.3° and 1.0°.

    • Temperature: Data is often collected at low temperatures (e.g., 100 K) to reduce thermal vibrations, although ambient temperature data is also common for studying the native structure.

    • Detector: A CCD or CMOS area detector is used to record the diffraction pattern.

  • Data Processing and Structure Solution:

    • The raw diffraction images are integrated to obtain the intensities of the Bragg reflections.

    • Corrections for Lorentz factor, polarization, and absorption are applied.

    • The structure is solved using direct methods or Patterson synthesis and subsequently refined by full-matrix least-squares on F².

    • The final refinement should yield low residual factors (R-factors) and a chemically reasonable structure. For witherite, a final R-factor of 0.033 has been reported.[5]

Powder X-ray Diffraction (PXRD) and Rietveld Refinement

PXRD is a powerful technique for phase identification and for refining crystal structure information from polycrystalline samples. The Rietveld method is a full-pattern fitting technique that refines a theoretical model to match the experimental powder diffraction pattern.

Methodology:

  • Sample Preparation:

    • Grind the this compound sample to a fine powder (typically <10 µm) using an agate mortar and pestle to ensure random orientation of the crystallites.

    • The powder is then packed into a sample holder.

  • Data Collection:

    • Diffractometer: A Bragg-Brentano geometry powder diffractometer is commonly used.

    • X-ray Source: Typically Cu-Kα radiation.

    • Instrument Settings:

      • Voltage and Current: e.g., 40 kV and 40 mA.

      • Scan Range (2θ): e.g., 10° to 120°.

      • Step Size: e.g., 0.01° to 0.02°.

      • Time per Step: e.g., 1 to 10 seconds.

    • For high-temperature studies, a furnace attachment is used, and for high-pressure studies, the sample is loaded into a diamond anvil cell.[8]

  • Rietveld Refinement:

    • Software: Programs such as GSAS, FullProf, or TOPAS are commonly used.

    • Initial Model: The refinement starts with an initial structural model, including the space group, approximate lattice parameters, and atomic positions (often taken from a known isostructural compound or a crystallographic database).

    • Refinement Strategy: The refinement proceeds in a stepwise manner, typically in the following order:

      • Scale factor.

      • Background parameters (often modeled with a polynomial function).

      • Unit cell parameters.

      • Peak profile parameters (e.g., Caglioti parameters U, V, W for a pseudo-Voigt function) and peak asymmetry.

      • Atomic coordinates.

      • Isotropic or anisotropic displacement parameters.

    • Goodness-of-Fit: The quality of the refinement is assessed by monitoring the weighted profile R-factor (Rwp), the expected R-factor (Rexp), and the goodness-of-fit (χ² = (Rwp/Rexp)²), which should approach 1 for an ideal fit.

Visualization of the Crystallographic Analysis Workflow

The following diagram illustrates the logical workflow for the crystal structure analysis of this compound.

CrystalStructureAnalysis Workflow for this compound Crystal Structure Analysis cluster_sample Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis and Structure Refinement cluster_output Output sample This compound Sample (Natural Witherite or Synthetic) powder Grinding to Fine Powder (<10 µm) sample->powder For PXRD single_crystal Selection of High-Quality Single Crystal (0.1-0.3 mm) sample->single_crystal For SC-XRD pxrd Powder X-ray Diffraction (PXRD) - Bragg-Brentano Geometry - Cu-Kα Radiation powder->pxrd scxrd Single-Crystal X-ray Diffraction (SC-XRD) - Four-Circle Goniometer - Mo-Kα or Cu-Kα Radiation single_crystal->scxrd non_ambient Non-Ambient Conditions (High-T Furnace or High-P DAC) pxrd->non_ambient rietveld Rietveld Refinement (Full-Pattern Fitting) - GSAS, FullProf, etc. pxrd->rietveld scxrd->non_ambient structure_solution Structure Solution - Direct Methods - Patterson Synthesis scxrd->structure_solution validation Structure Validation - R-factors (Rwp, R1) - Goodness-of-Fit (χ²) - Bond Lengths/Angles rietveld->validation refinement Least-Squares Refinement (on F²) structure_solution->refinement refinement->validation cif Crystallographic Information File (CIF) - Lattice Parameters - Atomic Coordinates - Displacement Parameters validation->cif report Structural Report - Bond Lengths & Angles - Coordination Environment - Polymorphic Transformations validation->report

Workflow for this compound Crystal Structure Analysis

Conclusion

The crystal structure of this compound is well-characterized, with the ambient orthorhombic witherite phase being the most stable and extensively studied form. High-temperature and high-pressure studies have revealed a rich polymorphism, providing insights into the material's behavior under extreme conditions. The structural analysis of these phases is predominantly carried out using single-crystal and powder X-ray diffraction techniques, with Rietveld refinement being a crucial tool for analyzing polycrystalline samples. The detailed crystallographic data and experimental protocols presented in this guide offer a comprehensive resource for researchers and scientists. For professionals in drug development, this structural information is vital for understanding the fundamental properties of barium-containing materials, which can inform assessments of their potential biological interactions and applications.

References

An In-depth Technical Guide to the Thermodynamic Properties of Barium Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of barium carbonate (BaCO₃), a compound of significant interest in various scientific and industrial fields, including ceramics, glass manufacturing, and as a precursor in the synthesis of other barium compounds. This document collates quantitative data from various experimental studies, details the methodologies employed in these measurements, and illustrates the relationships between key thermodynamic parameters.

Core Thermodynamic Data

The thermodynamic properties of this compound are crucial for understanding its stability, reactivity, and behavior under different temperature and pressure regimes. The following tables summarize the key quantitative data available in the literature.

PropertyValueConditions
Molar Mass197.335 g·mol⁻¹
Density4.286 g/cm³Standard Temperature and Pressure (STP)
Melting Point811 °C (1084 K)Polymorphic transformation occurs[1]
Boiling Point1450 °C (1723 K)Decomposes from 1360 °C (1633 K)[1]
Solubility Product (Ksp)2.58 × 10⁻⁹25 °C (298.15 K)[1]

Table 1: Physical Properties of this compound

Thermodynamic ParameterValue
Standard Molar Enthalpy of Formation (ΔfH⦵₂₉₈)-1219 kJ/mol[1]
Standard Molar Entropy (S⦵₂₉₈)112 J/mol·K[1]
Standard Gibbs Free Energy of Formation (ΔfG⦵₂₉₈)-1134.4 kJ/mol

Table 2: Standard Thermodynamic Quantities for this compound at 298.15 K

Temperature (K)Heat Capacity (Cp) (J/mol·K)
20.03 - 338.81Experimentally determined, with a value of 93.24 ± 0.17 at 298.15 K[2]
Standard (298.15 K)85.35 J/mol·K[1]

Table 3: Heat Capacity of this compound

Crystal Structure and Phase Transitions

This compound naturally occurs as the mineral witherite, which has an orthorhombic crystal structure at ambient conditions.[1] Upon heating, it undergoes several phase transitions before decomposing. Differential thermal analysis (DTA) has revealed two main phase transformations:

  • Orthorhombic to Hexagonal: This transition occurs at approximately 1079 K (806 °C).

  • Hexagonal to Cubic: This transition takes place at around 1237 K (964 °C).

These phase changes are crucial in understanding the material's behavior at high temperatures, particularly in ceramic applications.

Experimental Protocols

The determination of the thermodynamic properties of this compound involves a variety of experimental techniques. Below are detailed methodologies for key experiments.

Adiabatic Calorimetry for Heat Capacity Measurement

The low-temperature heat capacity of this compound has been experimentally determined using adiabatic calorimetry.[2]

Methodology:

  • Sample Preparation: A high-purity sample of this compound (witherite) is carefully weighed and sealed in a calorimeter vessel. The vessel is then evacuated and filled with a small amount of a heat-exchange gas, such as helium.

  • Apparatus: An adiabatic calorimeter is used, which is designed to minimize heat exchange with the surroundings. This is typically achieved by maintaining a vacuum jacket around the calorimeter vessel and using radiation shields.

  • Measurement Procedure:

    • The sample is cooled to the lowest temperature of the experimental range (e.g., near liquid helium or liquid nitrogen temperatures).

    • A known amount of electrical energy (Q) is supplied to a heater within the calorimeter, causing a small increase in temperature (ΔT).

    • The temperature of the sample is precisely measured using a calibrated thermometer, such as a platinum resistance thermometer.

    • The heat capacity (Cp) is then calculated using the formula: Cp = Q / ΔT.

    • This process is repeated in small temperature increments over the entire desired temperature range.

  • Data Analysis: The experimental data points are used to generate a continuous heat capacity curve as a function of temperature. Thermodynamic functions such as entropy and enthalpy changes are then calculated by integrating the heat capacity data.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Decomposition Studies

The thermal decomposition of this compound into barium oxide (BaO) and carbon dioxide (CO₂) is a critical reaction, often studied using TGA and DTA.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound powder is placed in a crucible (e.g., alumina (B75360) or platinum).

  • Apparatus: A simultaneous TGA/DTA instrument is employed. The TGA component measures the change in mass of the sample as a function of temperature, while the DTA part measures the temperature difference between the sample and an inert reference material.

  • Measurement Procedure:

    • The sample and reference crucibles are placed in the furnace of the instrument.

    • The furnace is heated at a controlled, linear rate (e.g., 10 °C/min) under a specific atmosphere (e.g., nitrogen, air, or a controlled partial pressure of CO₂).

    • The TGA records the mass loss as CO₂ is evolved during decomposition. The DTA detects the endothermic peak associated with the decomposition reaction.

  • Data Analysis:

    • The TGA curve provides information on the temperature at which decomposition begins, the rate of decomposition, and the stoichiometry of the reaction.

    • The DTA curve indicates the temperatures of phase transitions and the endothermic nature of the decomposition.

    • Kinetic parameters, such as the activation energy of decomposition, can be calculated from the TGA data using methods like the Kissinger or Ozawa-Flynn-Wall analysis.

Torsion-Effusion and Torsion-Langmuir Techniques for Vapor Pressure and Decomposition Kinetics

These specialized high-temperature techniques have been used to measure the equilibrium vapor pressure and the kinetics of the decomposition of this compound single crystals in a vacuum.

Methodology:

  • Apparatus: The experiment is conducted in a high-vacuum system. A small single crystal of this compound is suspended from a torsion wire.

  • Torsion-Effusion (for equilibrium vapor pressure):

    • The crystal is placed in a Knudsen cell, which is a small container with a tiny orifice.

    • As the sample is heated, the effusing CO₂ gas from the orifice creates a torque on the suspension wire.

    • The angle of twist of the wire is measured, which is proportional to the vapor pressure inside the cell.

  • Torsion-Langmuir (for free-surface decomposition rate):

    • The crystal is heated in an open-ended cell, allowing for free evaporation from the surface.

    • The recoil momentum of the departing CO₂ molecules generates a measurable torque on the torsion wire.

    • This torque is directly related to the rate of decomposition.

  • Data Analysis: From these measurements, thermodynamic properties such as the enthalpy and entropy of the decomposition reaction can be determined.

Logical Relationships of Thermodynamic Properties

The various thermodynamic properties of this compound are interconnected. The following diagram illustrates these fundamental relationships.

ThermodynamicProperties Enthalpy Enthalpy (H) Gibbs Gibbs Free Energy (G) Enthalpy->Gibbs G = H - TS Entropy Entropy (S) Entropy->Gibbs HeatCapacity Heat Capacity (Cp) HeatCapacity->Enthalpy dH = Cp dT HeatCapacity->Entropy dS = (Cp/T) dT Temperature Temperature (T) Temperature->Enthalpy Temperature->Entropy Temperature->Gibbs

Caption: Interrelationships between key thermodynamic properties of this compound.

This guide provides a foundational database of the thermodynamic properties of this compound, intended to be a valuable resource for professionals in research and development. The presented data and experimental methodologies offer a starting point for further investigation and application of this important inorganic compound.

References

Theoretical Modeling of Barium Carbonate Properties: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical modeling of barium carbonate (BaCO₃), a material of significant interest in various scientific and industrial fields, including drug development. This document details the crystal structure, electronic, mechanical, and thermal properties of BaCO₃ as elucidated by computational methods, and provides context with established experimental protocols.

Introduction to this compound

This compound is an inorganic compound that naturally occurs as the mineral witherite. It exists in three main crystalline polymorphs: the ambient orthorhombic phase (α-BaCO₃), a high-temperature hexagonal phase (β-BaCO₃), and a cubic phase (γ-BaCO₃) at even higher temperatures.[1][2] The transitions between these phases, along with the material's fundamental properties, are crucial for its application and are a key focus of theoretical modeling.

Theoretical Modeling Methodologies

The properties of this compound have been extensively investigated using a variety of computational techniques. The primary methods employed are Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations.

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting various ground-state properties of materials, including their crystal structure, electronic band structure, and mechanical properties.

A standard DFT calculation for a solid-state material like this compound follows a systematic procedure to ensure accuracy and convergence. This workflow is essential for obtaining reliable theoretical data.

DFT_Workflow cluster_prep Input Preparation cluster_calc Calculation cluster_post Post-Processing node_input Define Crystal Structure (e.g., POSCAR for VASP) node_scf Self-Consistent Field (SCF) Calculation node_input->node_scf Initial Guess node_pseudo Select Pseudopotentials (e.g., POTCAR for VASP) node_pseudo->node_scf node_params Set Calculation Parameters (e.g., INCAR for VASP) - XC Functional (PBE, B3LYP) - Energy Cutoff (ENCUT) - k-point mesh node_params->node_scf node_relax Structural Relaxation (Ionic Positions & Cell Volume) node_scf->node_relax Converged Charge Density node_prop Property Calculation (Static, Response Function) node_relax->node_prop Optimized Structure node_analysis Data Analysis - Band Structure - Density of States (DOS) - Elastic Constants node_prop->node_analysis node_vis Visualization node_analysis->node_vis

A generalized workflow for DFT calculations of solid-state materials.

A key choice in DFT calculations is the exchange-correlation (XC) functional, which approximates the complex many-body effects of electron exchange and correlation. Common functionals used for materials like this compound include the Perdew-Burke-Ernzerhof (PBE) functional, a generalized gradient approximation (GGA), and hybrid functionals like B3LYP and HSE, which mix a portion of exact Hartree-Fock exchange.[3][4][5][6] The choice of functional can significantly impact the predicted properties, particularly the electronic band gap.[5][7] For more complex systems with strongly correlated electrons, a DFT+U approach, which adds an on-site Coulombic interaction term (U), can be employed to improve the description of localized d or f electrons.[8][9]

Molecular Dynamics (MD)

MD simulation is a computational method for studying the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the time evolution of the system, including thermodynamic properties and phase transitions.

MD simulations of ionic crystals like this compound involve defining the system, selecting an appropriate force field to describe the interatomic interactions, and running the simulation under specific thermodynamic conditions.

MD_Workflow cluster_setup System Setup cluster_run Simulation Run cluster_analyze Analysis node_structure Define Initial Structure & System Size node_min Energy Minimization node_structure->node_min node_ff Select Force Field (e.g., COMPASS, ReaxFF) node_ff->node_min node_params Set Simulation Parameters - Ensemble (NVE, NVT, NPT) - Timestep - Temperature & Pressure node_params->node_min node_equil Equilibration node_min->node_equil Relaxed Structure node_prod Production Run node_equil->node_prod Equilibrated System node_traj Trajectory Analysis - Radial Distribution Function - Mean Squared Displacement node_prod->node_traj node_props Calculate Properties - Thermodynamic (Energy, Pressure) - Transport (Diffusion, Thermal Conductivity) node_prod->node_props

A general workflow for molecular dynamics simulations of crystalline solids.

The accuracy of MD simulations heavily relies on the chosen force field, which consists of a set of potential energy functions and parameters that describe the interactions between atoms. For ionic compounds like carbonates, force fields such as COMPASS (Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies) and ReaxFF are often employed.[10][11][12][13][14]

Crystal Structure and Phase Transitions

This compound exhibits polymorphism, with its crystal structure changing with temperature and pressure.

Orthorhombic (α) Phase

At ambient conditions, this compound crystallizes in the orthorhombic space group Pmcn.[15] This structure is isostructural with the mineral aragonite.

A simplified 2D representation of the orthorhombic BaCO₃ crystal structure.

Table 1: Calculated and Experimental Lattice Parameters of Orthorhombic BaCO₃

Methoda (Å)b (Å)c (Å)Volume (ų)Reference
Experimental5.3148.9046.430304.1[16]
DFT (PBE)5.3786.5969.014319.9Materials Project
Phase Transitions

This compound undergoes phase transitions to a hexagonal (β) phase and then to a cubic (γ) phase at elevated temperatures. The transition from the orthorhombic (α) to the hexagonal (β) phase occurs at approximately 1079 K, and the transition to the cubic (γ) phase occurs at around 1237 K.[16]

Phase_Transition alpha α-BaCO₃ (Orthorhombic, Pmcn) beta β-BaCO₃ (Hexagonal) alpha->beta ~1079 K gamma γ-BaCO₃ (Cubic) beta->gamma ~1237 K

Phase transitions of this compound with increasing temperature.

Theoretically Determined Properties

Electronic Properties

DFT calculations are instrumental in determining the electronic band structure and density of states (DOS) of this compound, which classify it as an insulator with a wide band gap.

Table 2: Calculated Electronic Properties of Orthorhombic BaCO₃

PropertyFunctionalCalculated Value (eV)Reference
Band GapPBE~3.9Materials Project
Band GapB3LYP2.925[6]
Band GapHSE061.71[6]

Note: The experimental band gap of BaCO₃ is in the range of 5.48–5.71 eV.[17] The underestimation by standard DFT functionals is a known issue, with hybrid functionals generally providing better agreement.

Mechanical Properties

The elastic constants of a material describe its response to mechanical stress. These constants can be calculated from first principles by applying small strains to the crystal lattice and calculating the resulting stress tensor.

Table 3: Calculated Elastic Constants of Orthorhombic BaCO₃ (GPa)

Elastic ConstantDFT (PBE) Value
C₁₁102
C₂₂100
C₃₃110
C₄₄32
C₅₅30
C₆₆40
C₁₂45
C₁₃50
C₂₃52

Source: Materials Project

From these elastic constants, other mechanical properties such as the bulk modulus, shear modulus, Young's modulus, and Poisson's ratio can be derived.

Thermal Properties

MD simulations and first-principles calculations can be used to investigate the thermal properties of this compound, such as its thermal expansion and thermal conductivity.

Table 4: Calculated Thermal Properties of Orthorhombic BaCO₃

PropertyMethodCalculated ValueReference
Thermal ExpansionMD SimulationAnisotropic, temperature-dependent[18]
Thermal ConductivityFirst-principles~2 W·m⁻¹·K⁻¹ (estimated for similar perovskites)[4]

Experimental Protocols for Synthesis and Characterization

Theoretical models are validated and complemented by experimental data. The synthesis of this compound with controlled morphology and size is crucial for its applications.

Precipitation Method

A common method for synthesizing this compound is through precipitation by reacting a soluble barium salt with a carbonate source.

  • Preparation of Reactant Solutions:

    • Prepare an aqueous solution of a barium salt (e.g., BaCl₂, Ba(NO₃)₂) with a specific concentration (e.g., 0.1 M).

    • Prepare an aqueous solution of a carbonate source (e.g., Na₂CO₃, (NH₄)₂CO₃) with a specific concentration (e.g., 0.1 M).

  • Reaction:

    • Slowly add the carbonate solution to the barium salt solution under vigorous stirring at a controlled temperature (e.g., room temperature or elevated temperatures).

    • The formation of a white precipitate of this compound will be observed.

  • Aging and Washing:

    • Allow the precipitate to age in the mother liquor for a specific duration (e.g., 1-24 hours) to control crystallinity and particle size.

    • Filter the precipitate and wash it several times with deionized water to remove any unreacted ions.

  • Drying:

    • Dry the washed precipitate in an oven at a specific temperature (e.g., 80-100 °C) to obtain the final this compound powder.

The morphology of the resulting particles (e.g., nanorods, nanoparticles, flower-like structures) can be controlled by adjusting parameters such as precursor concentration, temperature, pH, and the use of additives or surfactants.[1][11]

Precipitation_Workflow start Prepare Reactant Solutions (Barium Salt & Carbonate Source) mix Mix Solutions under Controlled Stirring and Temperature start->mix precipitate Precipitation of BaCO₃ mix->precipitate age Aging of Precipitate precipitate->age filter_wash Filtration and Washing age->filter_wash dry Drying filter_wash->dry end BaCO₃ Powder dry->end

A typical workflow for the precipitation synthesis of this compound.
Hydrothermal Synthesis

Hydrothermal synthesis involves a chemical reaction in an aqueous solution above ambient temperature and pressure in a sealed vessel called an autoclave. This method is particularly effective for producing well-crystallized nanoparticles with controlled morphology.

  • Precursor Preparation:

    • Dissolve a barium salt and a carbonate source in deionized water in a Teflon-lined stainless-steel autoclave.

  • Hydrothermal Reaction:

    • Seal the autoclave and heat it to a specific temperature (e.g., 120-200 °C) for a certain duration (e.g., 12-48 hours).

  • Cooling and Collection:

    • Allow the autoclave to cool down to room temperature naturally.

    • Collect the resulting precipitate by filtration.

  • Washing and Drying:

    • Wash the product with deionized water and ethanol (B145695) to remove any residual reactants.

    • Dry the final product in an oven.

By varying the reaction temperature, time, and the presence of surfactants, different morphologies such as nanorods and nanowires can be obtained.[14][19]

Characterization Techniques

The synthesized this compound is typically characterized using a suite of analytical techniques to determine its crystal structure, morphology, and purity. These include:

  • X-ray Diffraction (XRD): To identify the crystal phase and determine lattice parameters.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology and size of the particles.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational modes of the carbonate group.

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To study the thermal stability and phase transitions.

Conclusion

Theoretical modeling, particularly through DFT and MD simulations, provides invaluable insights into the fundamental properties of this compound at the atomic scale. These computational approaches allow for the prediction of structural, electronic, mechanical, and thermal properties, guiding experimental efforts in the synthesis and application of this versatile material. The synergy between theoretical predictions and experimental validation is crucial for advancing our understanding and utilization of this compound in various scientific and technological domains, including its potential roles in drug development and delivery systems.

References

An In-Depth Technical Guide to the Thermal Decomposition Mechanism of Barium Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barium carbonate (BaCO₃), a thermally stable inorganic compound, undergoes decomposition at elevated temperatures to yield barium oxide (BaO) and carbon dioxide (CO₂). This process is of significant interest across various scientific and industrial domains, from materials science and ceramics to its role as a precursor in the synthesis of functional materials and its relevance in pharmaceutical applications. This technical guide provides a comprehensive overview of the thermal decomposition mechanism of this compound, detailing the core reaction, influencing factors, and kinetic parameters. It includes detailed experimental protocols for characterization techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), presents quantitative data in structured tables, and utilizes visualizations to elucidate key pathways and workflows.

Core Decomposition Mechanism

The thermal decomposition of this compound is a solid-state reaction that proceeds via the following endothermic process:

BaCO₃(s) → BaO(s) + CO₂(g) [1]

This reaction generally initiates at temperatures exceeding 1000°C in an inert atmosphere, with the decomposition temperature being highly dependent on the surrounding atmosphere, particularly the partial pressure of carbon dioxide.[2][3][4]

Phase Transitions Prior to Decomposition

Before reaching its decomposition temperature, this compound undergoes two key polymorphic phase transformations. These transitions are crucial as they influence the reactivity and decomposition kinetics of the material.

  • α-BaCO₃ (Orthorhombic) to β-BaCO₃ (Hexagonal): This transition occurs at approximately 806°C (1079 K).[2]

  • β-BaCO₃ (Hexagonal) to γ-BaCO₃ (Cubic): A further transformation to the cubic phase takes place at around 964°C (1237 K).[2]

These phase changes can be readily observed as endothermic peaks in Differential Thermal Analysis (DTA) curves.

Eutectic Formation with Barium Oxide

A critical aspect of the decomposition mechanism, especially in later stages, is the formation of a eutectic liquid phase between this compound and its decomposition product, barium oxide.[2]

  • Eutectic Temperature: The eutectic is reported to form at approximately 1060°C (1333 K).[5]

  • Eutectic Composition: The eutectic mixture consists of approximately 64 mole % BaCO₃ and 36 mole % BaO.[2]

The formation of this liquid phase can significantly alter the reaction kinetics, often leading to a change in the rate-determining step from a phase-boundary reaction to a diffusion-controlled process.[2]

Factors Influencing Decomposition

The thermal decomposition of this compound is not governed by temperature alone. Several factors can significantly impact the onset temperature, reaction rate, and overall mechanism.

Atmosphere

The composition of the surrounding atmosphere plays a pivotal role in the decomposition process.

  • Inert Atmosphere (e.g., Nitrogen, Argon): In an inert atmosphere, the decomposition proceeds as described above, with the rate being primarily dependent on temperature and the physical properties of the sample.

  • Carbon Dioxide (CO₂) Atmosphere: The presence of CO₂ in the atmosphere will shift the equilibrium of the decomposition reaction to the left, in accordance with Le Châtelier's principle.[4][6] This results in an increase in the decomposition temperature. The rate of decomposition is inversely related to the partial pressure of CO₂.

  • Vacuum: Under vacuum, the removal of gaseous CO₂ is facilitated, which shifts the reaction equilibrium to the right and significantly lowers the decomposition temperature.[6]

  • Reducing Atmosphere (e.g., Carbon): In the presence of a reducing agent like carbon, the decomposition temperature of this compound can be lowered to a range of 800 to 1100°C.[7]

Physical Properties of the Sample

The physical form of the this compound sample also influences its decomposition behavior.

  • Particle Size: Smaller particle sizes generally lead to a higher surface area-to-volume ratio, which can result in a faster decomposition rate.

  • Sample Form (Powder vs. Compacted Sphere): Studies have shown that the decomposition kinetics can differ between shallow powder beds and densely compacted spheres.[2] In compacted samples, the diffusion of the evolved CO₂ gas away from the reaction interface can become a rate-limiting step, thus slowing down the decomposition.[2]

Kinetic Analysis

The kinetics of this compound decomposition have been investigated by numerous researchers, yielding a range of kinetic parameters. These variations often stem from differences in experimental conditions.

Activation Energy

The activation energy (Ea) for the thermal decomposition of this compound has been reported with varying values, reflecting the influence of the experimental setup and sample characteristics.

Activation Energy (kJ/mol)Experimental MethodAtmosphereReference
305 (± 14)TGA/DTA (Powder beds)Not specified[8]
225.9Torsion-Langmuir (Single crystal)Vacuum[6]
Enthalpy and Entropy of Decomposition

The thermodynamic parameters of the decomposition reaction provide further insight into the process.

| Parameter | Value | Experimental Method | Reference | | :--- | :--- | :--- | | Apparent Activation Enthalpy | 225.9 kJ/mol | Torsion-Langmuir |[6] | | Equilibrium Reaction Enthalpy | 252.1 kJ/mol | Torsion-Effusion |[6] | | Apparent Activation Entropy | 53.5 J/(mol·K) | Torsion-Langmuir |[6] | | Equilibrium Reaction Entropy | 146.6 J/(mol·K) | Torsion-Effusion |[6] |

Experimental Protocols

The primary techniques for studying the thermal decomposition of this compound are Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Mass Spectrometry (MS).

Sample Preparation
  • Purity: High-purity this compound powder should be used.

  • Drying: Due to its hygroscopic nature, the BaCO₃ powder should be dried prior to analysis, for example, at 100-150°C to reduce the water content to below 0.1% by weight.[5]

  • Grinding: For powder samples, gentle grinding in an agate mortar may be performed to ensure homogeneity.[5]

  • Compaction: For studies on compacted samples, the powder can be pressed into pellets or spheres, followed by sintering at a temperature below the onset of decomposition (e.g., 400°C for 24 hours).[5]

TGA/DTA Analysis
  • Instrument: A simultaneous TGA/DTA instrument is ideal.

  • Crucible: Platinum or alumina (B75360) crucibles are commonly used. For high-temperature studies, alumina is often preferred.

  • Sample Mass: A small sample mass (typically 5-20 mg) is recommended to minimize heat and mass transfer limitations.

  • Atmosphere: The desired atmosphere (e.g., high-purity nitrogen, argon, or a CO₂ mixture) should be purged through the furnace at a controlled flow rate (e.g., 50-100 mL/min).

  • Heating Program: A linear heating rate, typically in the range of 5-20°C/min, is applied. Slower heating rates can provide better resolution of thermal events.

  • Data Acquisition: The mass loss (TGA) and differential temperature (DTA) are recorded as a function of temperature.

Evolved Gas Analysis (EGA) - Mass Spectrometry (MS)
  • Coupling: The outlet of the TGA furnace is coupled to the inlet of a mass spectrometer via a heated transfer line to prevent condensation of evolved gases.

  • Ionization: Electron impact ionization is typically used.

  • Data Acquisition: The mass-to-charge ratio (m/z) of the evolved gases is monitored. For BaCO₃ decomposition, the primary ion to monitor is CO₂ (m/z = 44).

Visualizing the Process

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the thermal decomposition of this compound.

experimental_workflow sample_prep Sample Preparation (Drying, Grinding/Pressing) tga_dta TGA/DTA Analysis sample_prep->tga_dta ms Evolved Gas Analysis (MS) tga_dta->ms Evolved Gas data_analysis Data Analysis tga_dta->data_analysis Mass Loss & Temp. Difference ms->data_analysis Gas Composition kinetics Kinetic Modeling data_analysis->kinetics mechanism Mechanism Elucidation kinetics->mechanism

A typical experimental workflow for studying BaCO₃ decomposition.
Decomposition Pathway

The sequence of events during the thermal decomposition of this compound can be visualized as follows.

decomposition_pathway start_node start_node phase_node phase_node decomp_node decomp_node product_node product_node eutectic_node eutectic_node start α-BaCO₃ (Orthorhombic) beta β-BaCO₃ (Hexagonal) start->beta ~806°C gamma γ-BaCO₃ (Cubic) beta->gamma ~964°C decomp Decomposition BaCO₃ → BaO + CO₂ gamma->decomp >1000°C eutectic BaCO₃-BaO Eutectic Liquid gamma->eutectic with BaO bao BaO decomp->bao co2 CO₂ decomp->co2 bao->eutectic

The thermal decomposition pathway of this compound.

Applications and Relevance

Materials Science and Ceramics

The thermal decomposition of this compound is a fundamental step in the solid-state synthesis of many important functional ceramics. A prime example is the production of barium titanate (BaTiO₃), a ferroelectric material widely used in capacitors and piezoelectric devices.[9] In this process, BaCO₃ is mixed with titanium dioxide (TiO₂) and heated, whereupon the in-situ formation of BaO from the decomposition of BaCO₃ leads to the formation of BaTiO₃.

Relevance for Drug Development Professionals

While this compound itself has limited direct pharmaceutical applications due to its toxicity, its thermal decomposition and related compounds are relevant in several areas of drug development and manufacturing.

  • Precursor for Pharmaceutical-Grade Barium Sulfate (B86663): this compound is a key precursor in the synthesis of high-purity barium sulfate (BaSO₄).[10][11] Barium sulfate is widely used as a radiopaque contrast agent for X-ray imaging of the gastrointestinal tract.[10][11] Understanding the thermal decomposition of the starting material is crucial for controlling the purity and properties of the final BaSO₄ product.

  • Barium Oxide in Synthesis: The product of decomposition, barium oxide, is a strong base and is used in various chemical syntheses.[7][12] While its direct use in active pharmaceutical ingredient (API) synthesis is not widespread, its basic properties could be leveraged in specific solid-state reactions or as a scavenger.

  • Nanoparticle Synthesis: There is growing research into the biomedical applications of barium-containing nanoparticles. For instance, barium oxide nanoparticles (BaONPs) have been investigated for their antibacterial properties.[13] The thermal decomposition of barium precursors is one method for synthesizing such nanoparticles.[14]

  • Excipient Considerations: While not a common excipient, understanding the thermal behavior of any inorganic impurities, such as residual this compound, in drug formulations is important for stability studies and during heat-intensive manufacturing processes.

Conclusion

The thermal decomposition of this compound is a complex process involving multiple phase transitions and the formation of a eutectic liquid. The decomposition kinetics are highly sensitive to experimental conditions, particularly the surrounding atmosphere and the physical characteristics of the sample. A thorough understanding of this mechanism is essential for its application in the synthesis of advanced materials and for quality control in processes where it serves as a precursor, including in the pharmaceutical industry for the production of diagnostic agents. The methodologies and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals working with or encountering this compound in their respective fields.

References

Unveiling the High-Temperature Polymorphs of Barium Carbonate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the high-temperature crystal structure of barium carbonate (BaCO₃), a compound of significant interest in various scientific and industrial fields, including materials science and solid-state chemistry. Understanding the structural transformations of this compound at elevated temperatures is crucial for controlling its properties and predicting its behavior in high-temperature applications. This document details the phase transitions, crystallographic parameters, and the experimental methodologies used to elucidate these structures, presenting the information in a clear and accessible format for researchers and professionals.

High-Temperature Phase Transitions of this compound

This compound, which exists as the mineral witherite at ambient conditions, undergoes a series of polymorphic transformations upon heating. These transitions involve significant changes in the crystal structure, from an orthorhombic phase (α-BaCO₃) to a trigonal phase (β-BaCO₃), and finally to a cubic phase (γ-BaCO₃) at higher temperatures.

The sequence of these phase transitions is critical for understanding the material's thermal stability, conductivity, and reactivity. The transition from the orthorhombic α-phase to the trigonal β-phase is a first-order transition, characterized by a significant volume change.[1][2] The subsequent transition to the cubic γ-phase also involves a change in crystal symmetry and a smaller volume increase.[3]

The diagram below illustrates the sequential phase transformations of this compound as a function of increasing temperature.

G A α-BaCO₃ (Orthorhombic, Pmcn) B β-BaCO₃ (Trigonal, R-3m) A->B ~811 °C (1084 K) C γ-BaCO₃ (Cubic, Fm-3m) B->C ~976-988 °C (1249-1261 K) D Decomposition (to BaO and CO₂) C->D >1360 °C

Phase transition sequence of this compound.

Crystallographic Data of this compound Polymorphs

The crystallographic parameters of the different phases of this compound have been determined through high-temperature X-ray and neutron diffraction studies. The following tables summarize the key quantitative data for the α, β, and γ phases.

Table 1: Crystal Structure Data for this compound Polymorphs
PhaseCrystal SystemSpace GroupTemperature Range (°C)
α-BaCO₃ OrthorhombicPmcnAmbient to ~811
β-BaCO₃ TrigonalR-3m~811 to ~976
γ-BaCO₃ CubicFm-3m~976 to decomposition
Table 2: Lattice Parameters of this compound Polymorphs at Various Temperatures
PhaseTemperature (°C)a (Å)b (Å)c (Å)α (°)β (°)γ (°)Unit Cell Volume (ų)Reference
α-BaCO₃ Ambient5.31038.91226.4365909090304.7[2]
α-BaCO₃ Ambient5.366.428.98909090308.79[1]
β-BaCO₃ 8115.385.389.009090120225.25
γ-BaCO₃ 1233-1253 K~6.96~6.96~6.96909090~337[3]

Note: The lattice parameters for the high-temperature phases can vary between studies and are subject to the specific experimental conditions.

Experimental Protocols

The determination of the high-temperature crystal structures of this compound relies on sophisticated experimental techniques, primarily in-situ high-temperature X-ray diffraction (HT-XRD) coupled with Rietveld refinement for data analysis.

High-Temperature X-ray Diffraction (HT-XRD)

Objective: To obtain diffraction patterns of this compound at various temperatures to identify phase transitions and determine lattice parameters.

Methodology:

  • Sample Preparation: A fine powder of synthetic this compound is typically used. The powder is packed into a sample holder made of a material that is stable at high temperatures and does not react with the sample, such as platinum or alumina.

  • Instrumentation: A high-resolution powder diffractometer equipped with a high-temperature chamber is employed. The chamber allows for precise control of the sample temperature in a controlled atmosphere (e.g., air, inert gas, or vacuum).

  • Data Collection:

    • The sample is heated to the desired temperature at a controlled rate.

    • Once the temperature is stabilized, an X-ray diffraction pattern is collected over a specific 2θ range.

    • This process is repeated at various temperature intervals, particularly around the expected phase transition temperatures, to monitor the structural changes.

    • For kinetic studies, diffraction patterns can be collected continuously as the temperature is ramped.

The following diagram illustrates a general workflow for an in-situ HT-XRD experiment.

G cluster_0 Sample Preparation cluster_1 HT-XRD Data Collection cluster_2 Data Analysis A BaCO₃ Powder B Pack into High-Temperature Sample Holder A->B C Mount in High-Temperature Chamber B->C D Heat to Target Temperature (T₁) C->D E Collect XRD Pattern D->E F Increase Temperature (T₂) E->F G Repeat Data Collection F->G H Phase Identification G->H I Rietveld Refinement H->I

Workflow for HT-XRD and data analysis.
Rietveld Refinement

Objective: To refine the crystal structure parameters (including lattice parameters, atomic positions, and site occupancies) by fitting a theoretical diffraction pattern to the experimental data.

Methodology:

  • Initial Model: The refinement process starts with an initial structural model for the identified phase of this compound. This includes the space group, approximate lattice parameters, and atomic positions.

  • Software: Specialized software such as GSAS, FullProf, or TOPAS is used for Rietveld refinement.

  • Refinement Strategy: The refinement is performed in a stepwise manner:

    • Scale Factor and Background: Initially, the scale factor and background parameters are refined. The background is often modeled using a polynomial function.

    • Unit Cell Parameters: The lattice parameters are then refined to match the peak positions in the experimental pattern.

    • Peak Profile Parameters: Parameters defining the peak shape (e.g., Gaussian and Lorentzian components) and width are refined to match the experimental peak profiles.

    • Atomic Positions and Isotropic Displacement Parameters: The fractional atomic coordinates and isotropic displacement parameters (thermal parameters) are refined to improve the fit of the peak intensities.

    • Anisotropic Displacement Parameters and Occupancy: In the final stages, anisotropic displacement parameters and site occupancy factors may be refined if the data quality allows.

  • Goodness-of-Fit: The quality of the refinement is assessed using various agreement indices, such as the weighted profile R-factor (Rwp), the expected R-factor (Rexp), and the goodness-of-fit (χ²). A good refinement is indicated by low R-values and a flat difference plot between the observed and calculated patterns.

Conclusion

The high-temperature behavior of this compound is characterized by a well-defined sequence of phase transitions from an orthorhombic to a trigonal and finally to a cubic structure before decomposition. The precise determination of the crystal structures of these high-temperature polymorphs through in-situ high-temperature X-ray diffraction and Rietveld refinement provides fundamental data for materials scientists and chemists. This knowledge is essential for the design and optimization of processes and materials that utilize this compound at elevated temperatures. The detailed experimental protocols and compiled crystallographic data presented in this guide serve as a valuable resource for researchers in this field.

References

Orthorhombic to hexagonal phase transition in BaCO3

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Orthorhombic-Hexagonal Phase Transition in Barium Carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (BaCO₃), a compound found naturally as the mineral witherite, is a material of significant interest in various scientific and industrial fields, including the manufacturing of specialty glass, ceramics, and certain pharmaceuticals. Its polymorphic nature, particularly the reversible phase transition between the low-temperature orthorhombic (α-BaCO₃) and the high-temperature hexagonal (β-BaCO₃) phases, is a critical aspect that influences its properties and applications. Understanding the thermodynamics, kinetics, and structural changes associated with this transition is paramount for controlling material synthesis, performance, and stability.

This technical guide provides a comprehensive overview of the orthorhombic to hexagonal phase transition in BaCO₃, consolidating key quantitative data, detailing experimental methodologies for its characterization, and visualizing the underlying structural transformations and experimental workflows.

Thermodynamics and Structural Characteristics of the Phase Transition

The transformation of BaCO₃ from an orthorhombic to a hexagonal crystal structure is a first-order, reversible phase transition that occurs at elevated temperatures. This transition is characterized by significant changes in the crystal lattice, leading to alterations in the material's physical and chemical properties.

Transition Temperatures and Enthalpy

The phase transition from the orthorhombic (α) phase to the hexagonal (β) phase has been consistently reported to occur at approximately 811 °C (1084 K).[1] Upon further heating, a second phase transition to a cubic (γ) phase is observed at temperatures ranging from 940 °C to 988 °C.[1]

While the transition temperature is well-documented, specific values for the enthalpy of the orthorhombic to hexagonal transition are not extensively reported in the literature. However, thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), clearly indicate an endothermic peak at the transition temperature, confirming the energy absorption associated with this structural change.[1] One study on the heat capacity of witherite at low temperatures observed an anomaly between 170 K and 267 K, with an enthalpy effect of 152 J mol⁻¹, though this is not related to the high-temperature phase transition.[2]

Crystal Structure Transformation

The orthorhombic phase of BaCO₃, stable at ambient conditions, belongs to the space group Pmcn and is isostructural with the mineral aragonite.[1][3] The high-temperature hexagonal phase is characterized by the space group R3m.[1][3][4] This transformation involves a significant rearrangement of the constituent ions, resulting in a more symmetric crystal lattice at higher temperatures. A notable feature of this transition is a significant volume increase of approximately 2.8%.[3][4]

Table 1: Crystallographic Data for the Orthorhombic to Hexagonal Phase Transition in BaCO₃

PropertyOrthorhombic (α-BaCO₃) Phase (at 25 °C)Hexagonal (β-BaCO₃) Phase (at 820 °C)
Crystal System OrthorhombicHexagonal (Trigonal)
Space Group PmcnR3m
Lattice Parameters a = 5.3103 Å, b = 8.9122 Å, c = 6.4365 Å[1]a = 5.46 Å, c = 10.02 Å
Unit Cell Volume 304.5 ų258.1 ų (per formula unit volume increases)
Coordination of Ba²⁺ 96
Mechanism of the Phase Transition

The transition from the orthorhombic to the hexagonal phase is a displacive transformation. At the atomic level, it is understood to involve a reorientation of the carbonate (CO₃²⁻) groups and a change in the coordination environment of the barium (Ba²⁺) ions. In the orthorhombic structure, the carbonate groups have a specific orientation, which becomes more disordered as the temperature increases, leading to the higher symmetry of the hexagonal phase. This increased rotational motion of the carbonate ions is a key driver for the phase transition.

G cluster_ortho Orthorhombic Phase (α-BaCO₃) cluster_trans Transition State (≈811 °C) cluster_hexa Hexagonal Phase (β-BaCO₃) Ortho_Structure Ordered CO₃²⁻ Groups 9-fold Ba²⁺ Coordination Energy_Input Thermal Energy Input Ortho_Structure->Energy_Input Heating Energy_Input->Ortho_Structure Disorder Increased Rotational Motion of CO₃²⁻ Energy_Input->Disorder Disorder->Energy_Input Hexa_Structure Disordered CO₃²⁻ Groups 6-fold Ba²⁺ Coordination Disorder->Hexa_Structure Structural Reorganization Hexa_Structure->Disorder Cooling

Mechanism of the Orthorhombic to Hexagonal Phase Transition in BaCO₃.

Influence of External Factors

Effect of Pressure

At room temperature, increasing pressure does not induce the transition to the hexagonal phase. Instead, high-pressure studies have shown that witherite (orthorhombic BaCO₃) transforms into a different, denser orthorhombic phase with a post-aragonite structure at approximately 8 GPa.[5] The high-temperature hexagonal phase is, therefore, a polymorph favored by thermal energy at ambient pressure rather than high pressure.

Effect of Doping

The influence of doping on the orthorhombic to hexagonal phase transition in pure BaCO₃ has not been extensively studied. However, research on related complex oxides containing this compound as a component suggests that the introduction of dopants can significantly alter phase transition temperatures. For instance, in BaTiO₃, doping can induce structural phase transitions.[6] Computational studies on other perovskites like BaThO₃ show that doping with elements such as Mg, Ca, and Sr can lead to phase transformations.[7] It is plausible that substituting Ba²⁺ with smaller isovalent cations like Sr²⁺ or Ca²⁺ could influence the transition temperature in BaCO₃, but dedicated experimental or computational studies are needed to confirm this.

Experimental Characterization Protocols

The study of the orthorhombic to hexagonal phase transition in BaCO₃ relies on several key analytical techniques. The following sections provide detailed methodologies for these experiments.

High-Temperature X-ray Diffraction (HT-XRD)

HT-XRD is the primary technique for identifying crystal structures and their transformations as a function of temperature.

Objective: To determine the crystal structure of BaCO₃ at various temperatures and identify the transition temperature from the orthorhombic to the hexagonal phase.

Methodology:

  • Sample Preparation: A fine powder of high-purity BaCO₃ is prepared. The powder is typically loaded into a sample holder suitable for high-temperature measurements, such as a platinum or alumina (B75360) strip heater or a ceramic crucible.[8]

  • Instrumentation: A powder X-ray diffractometer equipped with a high-temperature chamber is used. The chamber should be capable of reaching at least 1000 °C and may allow for controlled atmospheres (e.g., air, inert gas, or vacuum) to prevent unwanted reactions.[9][10]

  • Data Collection:

    • An initial XRD pattern is collected at room temperature.

    • The sample is then heated in a stepwise or continuous manner. For stepwise heating, the temperature is increased in increments (e.g., 20-50 °C), and an XRD pattern is collected at each temperature after allowing for thermal equilibration.[8]

    • A typical angular range (2θ) for data collection is 10-80°.

    • The heating rate is a critical parameter and is typically in the range of 2-10 °C/min.

  • Data Analysis: The collected XRD patterns are analyzed using software capable of Rietveld refinement. This allows for the determination of the space group, lattice parameters, and atomic positions at each temperature. The phase transition is identified by the disappearance of diffraction peaks characteristic of the orthorhombic phase and the appearance of peaks corresponding to the hexagonal phase.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with the phase transition, providing information on the transition temperature and enthalpy.

Objective: To determine the onset temperature, peak temperature, and enthalpy of the orthorhombic to hexagonal phase transition.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of powdered BaCO₃ (typically 5-15 mg) is placed in a DSC pan, often made of alumina or platinum. An empty pan is used as a reference.

  • Instrumentation: A DSC instrument capable of operating up to at least 1000 °C is required. The experiment is typically run under a controlled atmosphere, such as a continuous flow of nitrogen or argon, to ensure an inert environment.

  • Data Collection:

    • The sample and reference are heated at a constant rate, commonly 10 °C/min.

    • The heat flow to the sample is measured relative to the reference as a function of temperature.

  • Data Analysis: The phase transition is observed as an endothermic peak in the DSC curve. The onset temperature of the peak is typically taken as the transition temperature. The area under the peak is integrated to determine the enthalpy of the transition (ΔH).

Raman Spectroscopy

Raman spectroscopy is a powerful tool for probing the vibrational modes of a material, which are sensitive to changes in crystal structure.

Objective: To monitor the changes in the vibrational spectra of BaCO₃ across the phase transition.

Methodology:

  • Sample Preparation: A small amount of powdered BaCO₃ is placed on a stage that can be heated.

  • Instrumentation: A Raman spectrometer equipped with a laser source (e.g., an argon ion laser with a wavelength of 514.5 nm) and a heating stage is used.

  • Data Collection:

    • A Raman spectrum is collected at room temperature.

    • The sample is heated, and spectra are recorded at various temperatures, particularly around the expected transition temperature.

  • Data Analysis: The phase transition is identified by the appearance, disappearance, or shifting of Raman bands. The vibrational modes of the orthorhombic and hexagonal phases are distinct, allowing for a clear identification of the structural change.

G cluster_start Sample Preparation cluster_exp Experimental Characterization cluster_data Data Analysis cluster_results Results Start High-Purity BaCO₃ Powder HTXRD High-Temperature XRD Start->HTXRD DSC Differential Scanning Calorimetry Start->DSC Raman Raman Spectroscopy Start->Raman XRD_Analysis Rietveld Refinement Lattice Parameters HTXRD->XRD_Analysis DSC_Analysis Transition Temperature (T_c) Enthalpy (ΔH) DSC->DSC_Analysis Raman_Analysis Vibrational Mode Changes Raman->Raman_Analysis Results Phase Transition Characterization XRD_Analysis->Results DSC_Analysis->Results Raman_Analysis->Results

Experimental Workflow for Characterizing the BaCO₃ Phase Transition.

Conclusion

The orthorhombic to hexagonal phase transition in this compound is a fundamental solid-state transformation with significant implications for materials science and related disciplines. This guide has provided a detailed overview of the thermodynamic and structural aspects of this transition, highlighting the key changes in crystal structure and the influence of external parameters. The detailed experimental protocols for High-Temperature X-ray Diffraction, Differential Scanning Calorimetry, and Raman Spectroscopy offer a practical framework for researchers investigating this and similar phase transitions. A thorough understanding of these principles and methodologies is essential for the rational design and application of materials where this compound is a key component. Further research into the precise enthalpy of this transition and the effects of specific dopants would provide a more complete picture of this important material property.

References

Barium carbonate solubility in acidic solutions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Barium Carbonate in Acidic Solutions

Abstract

This compound (BaCO₃), a compound with low aqueous solubility, exhibits significantly enhanced solubility in acidic environments due to its chemical reactivity. This transformation into soluble barium salts is a critical consideration in various fields, including chemical synthesis, materials science, and toxicology. For researchers, scientists, and drug development professionals, a comprehensive understanding of this process is essential for predicting the behavior of barium-containing compounds in physiological and experimental settings. This technical guide details the principles of this compound dissolution in acids, presents quantitative solubility data, outlines experimental protocols for its determination, and discusses key factors influencing its solubility.

Chemical Principles of this compound Dissolution in Acidic Solutions

This compound is generally insoluble in water but readily reacts with most acids, with the notable exception of sulfuric acid.[1][2] The increased solubility is not a simple physical dissolution process but a chemical reaction. In the presence of an acid (HX), the carbonate ion (CO₃²⁻) is protonated, leading to the formation of carbonic acid (H₂CO₃), which is unstable and decomposes into carbon dioxide (CO₂) and water (H₂O).[3] This reaction effectively removes carbonate ions from the solution, shifting the solubility equilibrium of this compound to favor dissolution.

The general reaction can be summarized as:

BaCO₃(s) + 2H⁺(aq) → Ba²⁺(aq) + H₂O(l) + CO₂(g)[4][5]

For specific strong acids like hydrochloric acid (HCl), the reaction proceeds as follows:

BaCO₃(s) + 2HCl(aq) → BaCl₂(aq) + H₂O(l) + CO₂(g)[5][6][7]

The resulting barium salt (e.g., barium chloride, BaCl₂) is soluble in water, leading to the apparent dissolution of the solid this compound, which is often observed as effervescence due to the release of carbon dioxide gas.[3][5] This principle is fundamental to understanding the high toxicity of ingested this compound, as it reacts with gastric hydrochloric acid to form soluble, toxic barium ions.[1][8]

BaCO3 This compound (s) (Insoluble) Reaction Chemical Reaction BaCO3->Reaction Reactant Acid Acidic Solution (e.g., 2HCl) Acid->Reaction Reactant BaCl2 Barium Chloride (aq) (Soluble) Reaction->BaCl2 H2O Water (l) Reaction->H2O CO2 Carbon Dioxide (g) Reaction->CO2 Products Products

This compound dissolution reaction pathway in acid.

Quantitative Solubility Data

The solubility of this compound is quantified by its solubility product constant (Ksp) and its concentration in a saturated solution. While sparingly soluble in pure water, its solubility is dramatically altered by pH.

Table 1: Solubility of this compound in Water
Temperature (°C)Solubility (mg/L)Source
8.816[4]
1822[4]
2024[4]
2014[1]
24.224[4]

Note: Discrepancies in reported values may arise from different experimental conditions and measurement techniques.

Table 2: Solubility Product (Ksp) of this compound
Ksp ValueTemperatureMolar SolubilitySource
5.0 x 10⁻⁹Not Specified~7.1 x 10⁻⁵ M[9]
2.58 x 10⁻⁹Room Temperature5.08 x 10⁻⁵ M[10]

A comprehensive study evaluated the temperature dependence of the equilibrium constant (K) for the dissolution of witherite (a mineral form of BaCO₃) between 0 and 90°C, providing the following equation: log K = 607.642 + 0.121098T - 20011.25/T - 236.4948 log T (where T is in Kelvin).[11] At 298.15 K (25°C), the log K is -8.562.[11]

Factors Affecting Solubility in Acidic Solutions

Several factors critically influence the rate and extent of this compound dissolution in acidic media:

  • pH and Acid Strength : The solubility of this compound is highly dependent on pH.[12] As pH decreases (i.e., acidity increases), the concentration of H⁺ ions increases, driving the reaction forward and enhancing dissolution.[13][14] Strong acids will dissolve this compound more effectively than weak acids at the same concentration.

  • Temperature : The dissolution of this compound is an endothermic process, meaning its solubility generally increases with increasing temperature.[12][13]

  • Presence of Other Ions : The formation of other insoluble barium salts can limit dissolution. For instance, this compound is soluble in most acids except sulfuric acid because the reaction forms barium sulfate (B86663) (BaSO₄), which is extremely insoluble and precipitates out of solution, preventing further reaction.[1][2]

  • Particle Size : Smaller particles of this compound have a larger surface area exposed to the acid, which can increase the rate of dissolution.

Experimental Protocol: Determination of this compound Solubility in Hydrochloric Acid

This protocol outlines a method to quantitatively determine the solubility of this compound in a dilute HCl solution at a constant temperature. The principle involves adding excess this compound to a known volume of acid, allowing the system to reach equilibrium, and then titrating the remaining acid to determine how much was consumed in the reaction.

Materials and Equipment:
  • This compound (analytical grade powder)

  • Hydrochloric acid (e.g., 0.1 M standard solution)

  • Sodium hydroxide (B78521) (e.g., 0.1 M standard solution)

  • Phenolphthalein (B1677637) indicator

  • Deionized water

  • Thermostatic water bath

  • Magnetic stirrer and stir bars

  • Burette (50 mL), pipette (25 mL), conical flasks (250 mL)

  • Filtration apparatus (e.g., vacuum filtration with Buchner funnel)

  • Analytical balance

Procedure:
  • Preparation :

    • Accurately prepare a 0.1 M HCl solution and standardize it.

    • Accurately prepare a 0.1 M NaOH solution and standardize it.

    • Set the thermostatic water bath to the desired experimental temperature (e.g., 25°C).

  • Equilibration :

    • Accurately weigh an excess amount of this compound (e.g., 2-3 grams) and add it to a conical flask.

    • Pipette a precise volume (e.g., 100.0 mL) of the standardized 0.1 M HCl into the flask containing the this compound.

    • Place the flask in the thermostatic water bath and stir the suspension using a magnetic stirrer for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation and Sampling :

    • After equilibration, stop stirring and allow the undissolved this compound to settle.

    • Carefully filter the solution to remove all solid BaCO₃.

    • Pipette a precise aliquot (e.g., 25.0 mL) of the clear filtrate into a clean 250 mL conical flask.

  • Titration :

    • Add 2-3 drops of phenolphthalein indicator to the aliquot of the filtrate.

    • Titrate the unreacted HCl in the filtrate with the standardized 0.1 M NaOH solution until the endpoint is reached (a persistent faint pink color).

    • Repeat the titration with two more aliquots to ensure consistent results.

  • Calculation :

    • Calculate the moles of NaOH used in the titration.

    • Determine the moles of unreacted HCl in the aliquot.

    • Calculate the total moles of unreacted HCl in the original 100.0 mL solution.

    • Subtract the moles of unreacted HCl from the initial moles of HCl to find the moles of HCl that reacted with BaCO₃.

    • Using the stoichiometry of the reaction (BaCO₃ + 2HCl → BaCl₂ + H₂O + CO₂), calculate the moles of BaCO₃ that dissolved.

    • Calculate the solubility of BaCO₃ in grams per liter (g/L) or moles per liter (mol/L).

start Start prep 1. Preparation - Standardize 0.1M HCl & 0.1M NaOH - Set water bath to 25°C start->prep equil 2. Equilibration - Add excess BaCO₃ to known volume of HCl - Stir in water bath for 24h prep->equil sep 3. Separation - Filter suspension to remove  undissolved BaCO₃ equil->sep sample 4. Sampling - Take precise aliquot (25 mL)  of the clear filtrate sep->sample titrate 5. Titration - Add indicator to aliquot - Titrate unreacted HCl with NaOH sample->titrate calc 6. Calculation - Determine moles of reacted HCl - Calculate moles & solubility of BaCO₃ titrate->calc end End calc->end

Experimental workflow for solubility determination.

References

Barium Carbonate (BaCO₃): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of barium carbonate (BaCO₃). The information is curated for professionals in research, scientific, and drug development fields, with a focus on quantitative data, experimental methodologies, and clear visual representations of key processes.

Physical Properties of this compound

This compound is an inorganic compound that appears as a white, odorless crystalline solid or powder.[1][2][3][4] It is also found in nature as the mineral witherite.[1][3][4] The physical characteristics of this compound are summarized in the table below, providing a quick reference for its key quantitative properties.

PropertyValueSource(s)
Molar Mass 197.335 g/mol [1][5][6]
Appearance White crystals/powder[1][2]
Odor Odorless[1]
Density 4.286 g/cm³[1]
Melting Point 811 °C (1492 °F; 1084 K) (polymorphic transformation)[1][4]
Boiling Point 1450 °C (2640 °F; 1720 K) (decomposes from 1360 °C)[1]
Solubility in Water 16 mg/L (8.8 °C), 22 mg/L (18 °C), 24 mg/L (20 °C)[1]
Solubility Product (Ksp) 2.58 × 10⁻⁹[1]
Refractive Index (nD) 1.676[1]
Crystal Structure Orthorhombic[1]

Chemical Properties and Reactivity

This compound exhibits reactivity typical of an alkaline earth metal carbonate. It is a stable compound but reacts readily with acids and undergoes decomposition at elevated temperatures.[7][8]

PropertyDescriptionSource(s)
Thermal Decomposition Decomposes to barium oxide (BaO) and carbon dioxide (CO₂) upon heating. Decomposition starts at 1360 °C.[1][7]
Reactivity with Acids Reacts with acids to form soluble barium salts, water, and carbon dioxide. For example, with hydrochloric acid, it forms barium chloride.[1][3][4][7]
Solubility in Other Solvents Insoluble in water but soluble in most acids, with the exception of sulfuric acid.[2][4][9] It is also slightly soluble in water containing carbon dioxide and in solutions of ammonium (B1175870) salts.[2]
Reaction with Acids

A key chemical property of this compound is its reaction with acids to produce a soluble barium salt, water, and carbon dioxide gas. This reaction is vigorous and results in effervescence due to the release of CO₂.[3][10]

General Reaction: BaCO₃(s) + 2H⁺(aq) → Ba²⁺(aq) + H₂O(l) + CO₂(g)

Example with Hydrochloric Acid: BaCO₃(s) + 2HCl(aq) → BaCl₂(aq) + H₂O(l) + CO₂(g)[1][3][4]

This reactivity is significant in the context of its toxicity; upon ingestion, this compound reacts with gastric hydrochloric acid to form soluble and toxic barium chloride.[3][7]

ReactionWithAcid BaCO3 This compound (BaCO₃) (solid) BaCl2 Barium Chloride (BaCl₂) (aqueous) BaCO3->BaCl2 + HCl Hydrochloric Acid (2HCl) (aqueous) HCl->BaCl2 + H2O Water (H₂O) (liquid) BaCl2->H2O CO2 Carbon Dioxide (CO₂) (gas) H2O->CO2 ThermalDecomposition BaCO3 This compound (BaCO₃) (solid) BaO Barium Oxide (BaO) (solid) BaCO3->BaO Heat (≥1360°C) CO2 Carbon Dioxide (CO₂) (gas) BaO->CO2 + XRD_Workflow cluster_prep Sample Preparation cluster_analysis XRD Analysis cluster_data Data Processing A This compound Powder B Load into Sample Holder A->B C Expose to X-ray Beam B->C D Detect Diffracted X-rays C->D E Generate Diffraction Pattern D->E F Identify Crystal Structure & Lattice Parameters E->F

References

An In-depth Technical Guide to the Natural Occurrence and Mineralogy of Witherite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Witherite, a relatively uncommon barium carbonate mineral with the chemical formula BaCO₃, belongs to the aragonite group of carbonates.[1][2][3] First described in 1784 by William Withering and officially named in his honor by Abraham Gottlob Werner in 1789, witherite is the second most common barium mineral after barite.[1][2][4] Despite its relative scarcity, it serves as a significant ore of barium.[2][5] This guide provides a comprehensive overview of its natural occurrence, detailed mineralogical properties, and the standard experimental protocols for its characterization. Witherite is notable for its high specific gravity and its characteristic twinning, which often results in pseudo-hexagonal crystal forms.[1][4]

Natural Occurrence and Geological Environment

Witherite typically forms in low-temperature hydrothermal environments.[1][3][6] Its presence is often noted in veins of lead ore.[1] The mineral can also originate from anoxic sedimentary environments where barium is supplied by volcanic hot-spring activity or through the replacement of calcium in calcite by barium.[3][7] Witherite is susceptible to alteration and can be readily transformed into barium sulfate (B86663) (barite) by the action of water containing calcium sulfate in solution, which explains its relative rarity compared to barite.[1][3]

Paragenesis and Associated Minerals

Witherite is commonly found in association with a specific suite of minerals. Its paragenesis—the sequence and association in which minerals are formed—is critical for its identification in the field. The most common associated minerals include:

  • Barite (BaSO₄)[1][3][7][8]

  • Fluorite (CaF₂)[1][3][7]

  • Galena (PbS)[1][3][7][8]

  • Calcite (CaCO₃)[1][3][7]

  • Sphalerite (ZnS)[3][8]

  • Celestine (SrSO₄)[1][3]

  • Aragonite (CaCO₃)[1][3]

Notable Localities

Significant deposits of witherite have been identified in several locations around the world.[2] Some of the most noteworthy localities for well-formed crystals and substantial deposits include:

  • England, UK: Alston Moor, Cumbria; Settlingstones Mine and Fallowfield Mine near Hexham, Northumberland; and Anglezarke, Lancashire.[1][7] The type locality is the Anglezarke Mines in Lancashire.[6][9]

  • United States: Cave-in-Rock, Hardin County, Illinois; Pigeon Roost Mine, Montgomery County, Arkansas; and locations in California and Arizona.[1][7][10]

  • Canada: Thunder Bay area, Ontario, and Macmillan Pass, Yukon Territory.[1][7]

  • Other Locations: Germany (Freiberg and Harz Mountains), Austria, Czech Republic, Poland, Russia, China, and Japan.[1][2][3][7]

Mineralogy and Physicochemical Properties

Witherite is a member of the orthorhombic aragonite group.[3][6] Its defining characteristics are its high density for a translucent mineral and its distinct crystal habits.[1]

Physical and Optical Properties

The key physical and optical properties of witherite are summarized in the table below for easy reference.

PropertyValueReferences
Chemical Formula BaCO₃[1][2]
Crystal System Orthorhombic[1][6]
Crystal Habit Striated short prismatic crystals, often twinned to form pseudo-hexagonal dipyramids. Also botryoidal, globular, fibrous, granular, or massive.[1][3][9]
Twinning Universally on {110}, forming trillings (groups of three) that create pseudo-hexagonal forms.[1][4][9]
Cleavage Distinct on {010}, poor/imperfect on {110}.[1][6]
Fracture Subconchoidal to uneven.[1][10][11]
Mohs Hardness 3.0 – 3.5[1][2][10]
Specific Gravity 4.289 – 4.3 g/cm³[1][2][6]
Luster Vitreous, becoming resinous on fracture surfaces.[1][2][10]
Color Colorless, milky-white, grey, pale-yellow, pale-green, or pale-brown.[1][2]
Streak White[1][10]
Diaphaneity Subtransparent to translucent.[1][6][12]
Optical Properties Biaxial (-)[1]
Refractive Index nα = 1.529, nβ = 1.676, nγ = 1.677[1][10]
Birefringence δ = 0.148[1]
Fluorescence Fluoresces and is phosphorescent, emitting a bluish-white light under both short-wave and long-wave UV.[1][10]
Crystallographic Data

Witherite's crystal structure is orthorhombic, belonging to the dipyramidal class.[1] At 1084 K, it transforms to a hexagonal phase, and to a cubic phase at 1254 K.[1]

ParameterValueReferences
Crystal Class (H-M) Dipyramidal (2/m 2/m 2/m)[1][9]
Space Group Pmcn[1][9]
Unit Cell Dimensions a = 5.31 Å, b = 8.9 Å, c = 6.43 Å[1][6]
Unit Cell Volume (V) 304.24 ų[9]
Z (Formula units/unit cell) 4[1]

Experimental Protocols for Characterization

The identification and detailed characterization of witherite involve a combination of analytical techniques. A standard workflow is essential for unambiguous identification and to determine the purity and specific properties of a given sample.

Methodologies

1. Macroscopic and Microscopic Examination:

  • Protocol: The initial step involves visual inspection of the mineral's physical properties such as color, luster, and crystal habit. A hand lens or stereomicroscope is used to observe twinning, cleavage planes, and surface striations. The specimen's specific gravity is estimated by hand (hefting) and its hardness is tested against standard minerals on the Mohs scale. Effervescence in dilute hydrochloric acid is a key diagnostic test for carbonates like witherite.[4][8]

2. X-ray Powder Diffraction (XRD):

  • Protocol: A small portion of the mineral sample is ground into a fine, homogeneous powder.[13] The powder is then mounted on a sample holder and placed within an X-ray diffractometer. The instrument directs a monochromatic X-ray beam onto the sample, and the diffracted X-rays are detected at various angles (2θ). The resulting diffraction pattern, a plot of intensity versus 2θ, serves as a unique "fingerprint" of the mineral's crystal structure.[13][14] The obtained peak positions and intensities are compared against a standard reference database (e.g., the ICDD Powder Diffraction File) to confirm the identity as witherite and to identify any other crystalline phases present.[13][14]

3. Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS):

  • Protocol: A small, representative fragment of the witherite sample is mounted on a stub and coated with a conductive material (e.g., carbon or gold) to prevent charge buildup. The sample is placed in the SEM chamber under vacuum. A focused beam of electrons is scanned across the surface, generating signals that are used to create high-resolution images of the sample's morphology, texture, and crystal habit.[15] Simultaneously, the electron beam excites atoms in the sample, causing them to emit characteristic X-rays. An EDS detector analyzes the energy of these X-rays to determine the elemental composition of the mineral. For witherite, this analysis will confirm the presence of barium (Ba), carbon (C), and oxygen (O), and can detect common impurities like calcium (Ca) and strontium (Sr).[3][6]

4. Fourier-Transform Infrared Spectroscopy (FTIR):

  • Protocol: A small amount of the powdered witherite sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. The sample is then exposed to infrared radiation over a range of wavenumbers. The resulting FTIR spectrum shows absorption bands corresponding to the vibrational modes of the carbonate (CO₃²⁻) functional group. The specific positions of these bands are characteristic of witherite and can be used to distinguish it from other carbonate minerals.[14]

Visualizations

Geological Formation Pathways

hydrothermal Low-Temperature Hydrothermal Fluids (Ba-rich) witherite Witherite Precipitation (BaCO₃) hydrothermal->witherite Precipitation sedimentary Anoxic Sedimentary Environment (Volcanic Ba Source) sedimentary->witherite Precipitation calcite_host Calcite Host Rock (CaCO₃) calcite_host->witherite Barium Metasomatism (Ca replaced by Ba) alteration Alteration by Sulfate-rich Water witherite->alteration barite Barite Formation (BaSO₄) alteration->barite

Caption: Geological formation pathways for witherite.

Experimental Characterization Workflow

sample Witherite Sample step1 Step 1: Macroscopic & Microscopic ID sample->step1 step2 Step 2: XRD (Phase ID) step1->step2 step3 Step 3: SEM-EDS (Morphology & Composition) step2->step3 step4 Step 4: FTIR (Functional Group ID) step3->step4 result Characterized Mineral Data step4->result

Caption: Standard experimental workflow for witherite characterization.

References

In-Depth Technical Guide to the Health and Safety Considerations for Barium Carbonate Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical health and safety considerations necessary for the handling of barium carbonate (BaCO₃) in a laboratory and drug development setting. Adherence to these guidelines is essential to mitigate the risks associated with this toxic inorganic compound.

Chemical and Physical Properties

This compound is a white, odorless, and dense powder. While poorly soluble in water, it readily dissolves in acidic solutions, a property that is central to its toxicological profile.

PropertyValue
Chemical Formula BaCO₃
Molar Mass 197.34 g/mol
Appearance White powder or crystals
Odor Odorless
Solubility in Water 0.02 g/L at 20°C
Solubility in Acid Soluble (e.g., in hydrochloric acid)
Melting Point 811 °C (1,492 °F; 1,084 K) (decomposes)
Density 4.286 g/cm³

Toxicological Profile

The toxicity of this compound is primarily attributed to the barium ion (Ba²⁺), which becomes bioavailable upon dissolution in the acidic environment of the stomach.[1][2] The primary mechanism of toxicity is the competitive blockade of potassium channels, particularly the inward rectifier potassium channels (Kir), which are crucial for maintaining the resting membrane potential in various cell types.[3][4][5] This blockade leads to a cascade of physiological effects, the most prominent being severe hypokalemia (low potassium levels in the blood).[5][6]

Acute Toxicity

Acute exposure to this compound, primarily through ingestion, can lead to a range of severe and potentially lethal effects. Symptoms can manifest within 10 to 60 minutes of exposure.[7]

Signs and Symptoms of Acute Exposure:

  • Gastrointestinal: Nausea, vomiting, abdominal cramps, and severe diarrhea are typically the first signs to appear.[7]

  • Cardiovascular: Barium-induced hypokalemia can lead to serious cardiac arrhythmias, including ventricular tachycardia, and fluctuations in blood pressure (hypertension or hypotension).[6][7]

  • Neuromuscular: Muscle weakness, tremors, tingling sensations around the face and neck, and in severe cases, progressive flaccid paralysis which can lead to respiratory failure.[2]

Parameter Species Value Reference
LD₅₀ (Oral)Rat418 mg/kg[8]
LD₅₀ (Oral)Rat> 2000 mg/kg (in some studies)[8]
Fatal Dose (Human)-Estimated as low as 0.8 - 4 grams[9]
Chronic Toxicity

Long-term exposure to lower doses of this compound, primarily through inhalation of dust in an occupational setting, can lead to chronic health effects.

  • Respiratory: Prolonged inhalation may cause a benign pneumoconiosis known as baritosis, characterized by the accumulation of barium dust in the lungs.[1] Some studies in rats have also indicated the potential for lung lesions, including sclerosis and thickening of intra-alveolar septa, after prolonged inhalation of this compound dust.[2][10]

  • Renal: The kidneys are a target for barium toxicity. Chronic exposure in animal studies has been shown to cause nephropathy.[10][11]

  • Cardiovascular: Some occupational studies have suggested a potential link between chronic barium exposure and an increase in blood pressure.[10]

Occupational Exposure Limits

To protect personnel from the harmful effects of this compound, several regulatory bodies have established occupational exposure limits (OELs) for soluble barium compounds.

Organization Limit Notes
OSHA (PEL) 0.5 mg/m³8-hour Time-Weighted Average (TWA)
ACGIH (TLV) 0.5 mg/m³8-hour TWA
NIOSH (REL) 0.5 mg/m³10-hour TWA

Experimental Protocols

Acute Oral Toxicity Study (LD₅₀ Determination) - Adapted from OECD Guideline 423

This protocol describes a method for assessing the acute oral toxicity of this compound in rats.

Objective: To determine the median lethal dose (LD₅₀) of this compound following a single oral administration.

Materials:

  • This compound

  • Vehicle for suspension (e.g., corn oil or 0.5% methylcellulose)

  • Wistar rats (young, healthy, nulliparous, and non-pregnant females are often used initially), typically 8-12 weeks old.

  • Oral gavage needles

  • Standard laboratory animal housing and diet

Procedure:

  • Acclimatization: Animals are acclimated to the laboratory conditions for at least 5 days prior to the study.

  • Fasting: Food is withheld for at least 16 hours before administration of the test substance, with water available ad libitum.[3]

  • Dose Preparation: this compound is suspended in the chosen vehicle to the desired concentration. The suspension should be continuously stirred to ensure homogeneity.

  • Administration: A single dose of the this compound suspension is administered to the rats via oral gavage. The volume administered is typically based on the animal's body weight.

  • Dose Levels: The study is conducted in a stepwise manner. A starting dose of 300 mg/kg is often chosen.[3] If no mortality is observed, a higher dose (e.g., 2000 mg/kg) is administered to a new group of animals.[3][8]

  • Observations: Animals are observed for clinical signs of toxicity and mortality several times on the day of administration and at least once daily for 14 days.[3] Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity.

  • Body Weight: Individual animal weights are recorded before administration and weekly thereafter.[3]

  • Necropsy: All animals (those that die during the study and survivors at the end of the 14-day observation period) are subjected to a gross necropsy.[8]

  • Data Analysis: The LD₅₀ is calculated based on the mortality data from the different dose groups.

Assessment of Barium-Induced Nephrotoxicity in Rats

Objective: To evaluate the potential for this compound to cause kidney damage after sub-chronic oral exposure.

Materials:

  • This compound

  • Sprague-Dawley rats

  • Metabolic cages for urine collection

  • Kits for measuring blood urea (B33335) nitrogen (BUN), creatinine, and other kidney function markers

  • Histopathology equipment

Procedure:

  • Animal Groups: Rats are divided into a control group and several treatment groups receiving different doses of this compound mixed in their diet or drinking water for a period of 21 to 90 days.

  • Dose Administration: this compound is administered daily.

  • Clinical Observations: Animals are monitored daily for signs of toxicity. Body weight and food/water consumption are recorded regularly.

  • Urine Collection: Towards the end of the study, rats are placed in metabolic cages for 24-hour urine collection to analyze for markers of kidney damage (e.g., protein, glucose, specific enzymes).[7]

  • Blood Collection: At the end of the study, blood samples are collected to measure serum levels of BUN and creatinine.[7]

  • Histopathology: Animals are euthanized, and the kidneys are collected, weighed, and processed for histopathological examination to identify any structural changes, such as tubular necrosis or interstitial nephritis.[7]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Barium Toxicity

dot

Barium_Toxicity_Pathway cluster_ingestion Ingestion & Absorption cluster_cellular_effect Cellular Mechanism cluster_physiological_consequences Physiological Consequences BaCO3_ingested This compound (Ingested) Stomach_Acid Stomach Acid (HCl) BaCO3_ingested->Stomach_Acid Dissolution Ba2_ion Barium Ion (Ba²⁺) Released Stomach_Acid->Ba2_ion Kir_channel Inward Rectifier K⁺ Channel (Kir) Ba2_ion->Kir_channel Blocks K_efflux K⁺ Efflux Reduced Kir_channel->K_efflux Hypokalemia Hypokalemia (Low Extracellular K⁺) K_efflux->Hypokalemia Membrane_Depolarization Cell Membrane Depolarization Hypokalemia->Membrane_Depolarization Ca_Influx Increased Intracellular Ca²⁺ Influx Membrane_Depolarization->Ca_Influx Muscle_Weakness Muscle Weakness & Paralysis Ca_Influx->Muscle_Weakness Cardiac_Arrhythmia Cardiac Arrhythmias Ca_Influx->Cardiac_Arrhythmia Safe_Handling_Workflow Start Handling this compound Risk_Assessment Conduct Risk Assessment Start->Risk_Assessment Engineering_Controls Use Engineering Controls (Fume Hood/Ventilated Enclosure) Risk_Assessment->Engineering_Controls PPE Wear Appropriate PPE (Gloves, Lab Coat, Goggles) Engineering_Controls->PPE Weighing Weighing and Handling PPE->Weighing Spill Spill Occurs? Weighing->Spill Cleanup Follow Spill Cleanup Protocol (Avoid raising dust, use wet methods) Spill->Cleanup Yes Waste_Disposal Dispose of Waste in Labeled Hazardous Waste Container Spill->Waste_Disposal No Cleanup->Waste_Disposal Decontamination Decontaminate Work Area and Equipment Waste_Disposal->Decontamination Hand_Washing Wash Hands Thoroughly Decontamination->Hand_Washing End Procedure Complete Hand_Washing->End

References

Methodological & Application

Application Notes and Protocols for Barium Carbonate Nanoparticle Synthesis via Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of barium carbonate (BaCO₃) nanoparticles via a facile hydrolysis method. This method offers a reproducible and environmentally friendly route to produce BaCO₃ nanoparticles with tunable structural features, making them suitable for various applications, including as catalysts and in drug delivery systems.[1][2]

Introduction

This compound is a thermodynamically stable inorganic compound with significant applications in the manufacturing of optical glasses, ceramics, pigments, and as a precursor for ferroelectric materials.[3] In the form of nanoparticles, BaCO₃ exhibits unique properties due to its high surface-area-to-volume ratio, making it a material of interest for advanced applications such as high-temperature oxygen reduction reactions in solid oxide fuel cells and as a potential carrier for drug delivery.[2][4]

The synthesis of this compound nanoparticles can be achieved through various methods, including co-precipitation, sol-gel, and reverse micelle techniques.[3][5][6] However, the hydrolysis method stands out for its simplicity and use of readily available, inexpensive precursors.[1] This method involves the reaction of a soluble barium salt with a hydroxide (B78521) in an aqueous solution, utilizing atmospheric carbon dioxide as the carbonate source.[1] The key advantage of this approach is the ability to control nanoparticle size and morphology by tuning reaction parameters such as precursor concentration and temperature.[1]

These application notes provide a comprehensive guide to the synthesis of BaCO₃ nanoparticles using a straightforward hydrolysis route, detailing the experimental protocol, the influence of key parameters on nanoparticle characteristics, and potential applications.

Experimental Protocols

Materials
  • Barium chloride dihydrate (BaCl₂·2H₂O)

  • Potassium hydroxide (KOH)

  • Deionized water

Equipment
  • Magnetic stirrer with heating plate

  • Beakers

  • Volumetric flasks

  • Pipettes

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Drying oven

  • Furnace for calcination

  • pH meter

Synthesis of this compound Nanoparticles via Hydrolysis

This protocol is based on a facile hydrolysis route utilizing atmospheric CO₂.[1]

Step 1: Precursor Solution Preparation

  • Prepare a 50 mL aqueous solution of barium chloride (BaCl₂) at the desired concentration (e.g., 0.5 M, 1.0 M, or 1.5 M).

  • Prepare a 50 mL aqueous solution of 1 M potassium hydroxide (KOH).

Step 2: Hydrolysis Reaction

  • Place the 50 mL of BaCl₂ solution in a beaker on a magnetic stirrer.

  • Begin stirring the solution at a constant rate of 1500 rpm.[1]

  • Slowly add the 50 mL of 1 M KOH solution to the BaCl₂ solution.

  • Continue stirring the mixture for 2 hours at the desired reaction temperature (room temperature or 75 °C).[1] The reaction with atmospheric CO₂ in the basic solution will lead to the precipitation of BaCO₃ nanoparticles.

Step 3: Washing and Separation

  • After 2 hours, stop the stirring and collect the precipitate by filtration.

  • Wash the collected precipitate several times with deionized water to remove any unreacted precursors and by-products.

Step 4: Drying and Calcination

  • Dry the washed precipitate in an oven at 120 °C.[1]

  • For enhanced crystallinity, calcine the dried powder in a furnace at 550 °C for 2 hours.[1]

  • After calcination, allow the sample to cool down to room temperature. The resulting white powder consists of this compound nanoparticles.

Data Presentation: Influence of Synthesis Parameters

The structural properties of the synthesized BaCO₃ nanoparticles, such as crystallite size, are significantly influenced by the precursor concentration and the synthesis temperature.[1] The following table summarizes the effect of these parameters on the crystallite size of BaCO₃ nanoparticles.

Sample IDBaCl₂ Concentration (M)Synthesis Temperature (°C)Crystallite Size (nm)
Nano-BaCO₃/0.50.5Room Temperature~52
Nano-BaCO₃/11.0Room Temperature-
Nano-BaCO₃/1.51.5Room Temperature-
Nano-BaCO₃/1/751.075~86

Data extracted from a study by Schiopu et al., which demonstrated that an increase in both precursor concentration and synthesis temperature leads to an increase in the crystallite size of the BaCO₃ nanoparticles.[1]

Visualization of Experimental Workflow and Reaction Pathway

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of this compound nanoparticles via the hydrolysis method.

G cluster_prep Solution Preparation cluster_reaction Hydrolysis Reaction cluster_processing Post-Synthesis Processing prep_bacl2 Prepare 50 mL BaCl₂ Solution mix Mix Solutions with Stirring (1500 rpm) prep_bacl2->mix prep_koh Prepare 50 mL 1 M KOH Solution prep_koh->mix react React for 2 hours at Controlled Temperature mix->react filter Filter Precipitate react->filter wash Wash with Deionized Water filter->wash dry Dry at 120 °C wash->dry calcine Calcine at 550 °C dry->calcine product This compound Nanoparticles calcine->product

Caption: Experimental workflow for BaCO₃ nanoparticle synthesis.

Chemical Reaction Pathway

The following diagram illustrates the key chemical reactions involved in the formation of this compound nanoparticles from atmospheric carbon dioxide in a basic solution.

G cluster_reactants Reactants cluster_intermediates Intermediate Formation co2 CO₂ (from atmosphere) hco3 HCO₃⁻ co2->hco3 + OH⁻ oh OH⁻ (from KOH) ba Ba²⁺ (from BaCl₂) product BaCO₃ (precipitate) ba->product co3 CO₃²⁻ hco3->co3 + OH⁻ co3->product + Ba²⁺

Caption: Chemical pathway for BaCO₃ nanoparticle formation.

Applications in Drug Delivery

This compound nanoparticles are being explored for their potential in drug delivery systems.[2] Their biocompatibility and the ability to synthesize them as hollow nanostructures make them promising candidates for encapsulating and releasing therapeutic agents.[2] The controlled precipitation of BaCO₃ around a template, followed by the removal of the template, can yield hollow nanoparticles with a defined cavity size, suitable for drug loading.[2] The release of the encapsulated drug can be modulated, and studies have indicated the potential for these nanoparticles to maintain biocompatibility over extended periods.[2] Further research in this area could lead to the development of novel nanoparticle-based drug formulations for targeted and controlled release therapies.[7]

References

Application Notes and Protocols for the Solid-State Synthesis of Barium Titanate from Barium Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of barium titanate (BaTiO₃) via a conventional solid-state reaction method using barium carbonate (BaCO₃) and titanium dioxide (TiO₂) as precursors. This method is widely utilized for its simplicity and cost-effectiveness in producing crystalline BaTiO₃ for various applications, including ceramics, capacitors, and piezoelectric devices.[1][2]

Reaction Mechanism and Principle

The solid-state synthesis of barium titanate from this compound and titanium dioxide proceeds through a high-temperature reaction. The overall chemical equation for the reaction is:

BaCO₃ + TiO₂ → BaTiO₃ + CO₂

The formation of barium titanate is understood to occur through a direct reaction between BaCO₃ and TiO₂, rather than through the decomposition of BaCO₃ into barium oxide (BaO) as an intermediate step.[3][4] The reaction is influenced by factors such as the particle size of the precursors, the homogeneity of the mixture, and the calcination temperature.[1][3] Mechanical activation, such as ball milling, of the reactants can enhance the reaction kinetics by increasing the surface area and creating lattice defects, which can lower the required calcination temperature.[5]

Experimental Protocols

This section details the step-by-step procedure for the synthesis of barium titanate.

Materials and Equipment
  • Materials:

    • This compound (BaCO₃), high purity (e.g., 99.9%)

    • Titanium Dioxide (TiO₂), anatase or rutile, high purity (e.g., 99.9%)

    • Deionized water or ethanol (B145695) (for mixing/milling)

    • Polyvinyl alcohol (PVA) solution (2 wt% in deionized water) as a binder (optional, for pelletizing)

  • Equipment:

    • Analytical balance

    • Mortar and pestle (agate or alumina) or Ball mill with zirconia or alumina (B75360) grinding media

    • Drying oven

    • High-temperature furnace (capable of reaching at least 1350°C)

    • Alumina crucibles

    • Hydraulic press (for pelletizing)

    • Sieve (optional)

    • Scanning Electron Microscope (SEM)

    • X-ray Diffractometer (XRD)

Synthesis Workflow

SynthesisWorkflow start Start precursors 1. Precursor Weighing (BaCO₃ & TiO₂) start->precursors mixing 2. Mixing & Milling precursors->mixing Stoichiometric Ratio (Ba:Ti = 1:1) drying 3. Drying mixing->drying calcination 4. Calcination drying->calcination grinding1 5. Intermediate Grinding calcination->grinding1 pelletizing 6. Pelletizing (Optional) grinding1->pelletizing sintering 7. Sintering grinding1->sintering pelletizing->sintering Binder Addition characterization 8. Characterization (XRD, SEM) sintering->characterization end End characterization->end

Caption: Experimental workflow for the solid-state synthesis of barium titanate.

Detailed Procedure
  • Precursor Preparation and Weighing:

    • Accurately weigh stoichiometric amounts of BaCO₃ and TiO₂ powders (1:1 molar ratio). For example, to synthesize a specific mass of BaTiO₃, calculate the required mass of each precursor based on their molar masses.

  • Mixing and Milling:

    • Thoroughly mix the powders to ensure homogeneity. This is a critical step to achieve a complete reaction.

    • Dry Milling: Use an agate mortar and pestle for small batches or a planetary ball mill with alumina or zirconia jars and balls for larger quantities and more effective mixing.

    • Wet Milling: Add a solvent like ethanol or deionized water during milling to improve mixing and reduce agglomeration. A typical milling time is 2 to 24 hours.[6][7]

  • Drying:

    • If wet milling was performed, dry the mixture in a drying oven at approximately 80-100°C for several hours to completely evaporate the solvent.

  • Calcination:

    • Place the dried powder in an alumina crucible and heat it in a high-temperature furnace.

    • The calcination temperature significantly affects the formation of the BaTiO₃ phase. The reaction can start at temperatures as low as 700°C, but higher temperatures are often required for complete reaction and good crystallinity.[8][9] A common calcination temperature range is 900°C to 1100°C for 2 to 4 hours.[10][11]

  • Intermediate Grinding:

    • After calcination, the resulting powder may be agglomerated. Gently grind the calcined powder using a mortar and pestle to break up any large particles.

  • Pelletizing (Optional):

    • For the fabrication of dense ceramic bodies, the calcined powder can be pressed into pellets.

    • Add a binder solution (e.g., 2 wt% PVA) to the powder and mix thoroughly.

    • Press the powder into pellets of desired dimensions using a hydraulic press at a pressure of around 2-3 kg/cm ².[12]

  • Sintering:

    • Place the pellets on an alumina plate and sinter them in the furnace.

    • Sintering is performed at a higher temperature than calcination, typically between 1200°C and 1350°C for 2 to 12 hours, to achieve high density and desired grain growth.[13][14] The heating and cooling rates should be controlled to avoid thermal shock.

  • Characterization:

    • The final product can be characterized to determine its phase purity, crystal structure, morphology, and other properties.

    • X-ray Diffraction (XRD): To confirm the formation of the BaTiO₃ perovskite phase and determine the crystal structure (e.g., tetragonal or cubic).[13][15]

    • Scanning Electron Microscopy (SEM): To observe the particle morphology, grain size, and microstructure of the synthesized powder or sintered ceramic.[1][13]

Data Presentation: Influence of Synthesis Parameters

The properties of the synthesized barium titanate are highly dependent on the processing parameters. The following tables summarize the effects of calcination and sintering temperatures on the final product.

Table 1: Effect of Calcination Temperature on Barium Titanate Properties
Calcination Temperature (°C)Holding Time (h)Resulting PhaseAverage Particle Size (µm)NotesReference(s)
7003Cubic BaTiO₃0.1 - 0.2Low temperature results in a metastable cubic phase.[2][16]
8002Tetragonal BaTiO₃-Crystalline samples are observed.[8][9]
9006Single-phase BaTiO₃-Near complete formation of BaTiO₃.
9604Tetragonal BaTiO₃ with minor impurities-Highest amount of perovskite phase (95.15%) observed in one study.[10][14]
10002-4Tetragonal BaTiO₃0.24Well-crystallized tetragonal phase.[6][11]
11003Tetragonal BaTiO₃0.36Increased particle size with higher temperature.[2][6]
1200-Cubic BaTiO₃-Complete reaction to form BaTiO₃.[15]
Table 2: Effect of Sintering Temperature on Barium Titanate Ceramic Properties
Sintering Temperature (°C)Holding Time (h)Average Grain Size (µm)Bulk Density (g/cm³)Dielectric Constant (at 1 kHz, RT)NotesReference(s)
1200122.71--Uniform microstructure.[13]
12502-41.2 - 43.3--Grain size increases with temperature.[17]
13002---Sintering promotes grain growth.[18]
13504-~5.8-Higher density achieved at higher temperatures.[14]

Troubleshooting and Considerations

  • Incomplete Reaction: If XRD analysis shows the presence of unreacted BaCO₃ or TiO₂, or intermediate phases like Ba₂TiO₄, it could be due to insufficient mixing, low calcination temperature, or short reaction time.[3] Increasing the milling time and/or calcination temperature and duration can help achieve a single-phase product.

  • Particle Agglomeration: High calcination and sintering temperatures can lead to hard agglomerates and large particle sizes.[2] Utilizing finer precursor powders and optimizing the heating profile can mitigate this issue. Ball milling after calcination is also effective.[1]

  • Porosity in Sintered Pellets: High porosity in the final ceramic can result from insufficient sintering temperature or time, or the presence of large agglomerates in the starting powder. Optimizing the sintering profile and ensuring a fine, uniform powder before pressing can lead to denser ceramics.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling chemicals.

  • Handle fine powders in a well-ventilated area or a fume hood to avoid inhalation.

  • Use caution when operating the high-temperature furnace and allow it to cool down completely before retrieving samples.

These application notes provide a comprehensive guide for the synthesis of barium titanate using the solid-state reaction method. By carefully controlling the experimental parameters, researchers can tailor the properties of the resulting material for their specific applications.

References

Application Notes and Protocols for Barium Carbonate Precipitation in Ethanol-Water Mixed Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the precipitation of barium carbonate (BaCO₃) in ethanol-water mixed solvents. The use of a mixed solvent system offers a versatile method to control the particle size, morphology, and dispersibility of BaCO₃ precipitates, which is crucial for applications in pharmaceuticals, advanced materials, and chemical synthesis.

Introduction

This compound is an inorganic compound with various industrial applications, including as a precursor for electroceramics, a component in glazes, and a material for radiation shielding. In the pharmaceutical and drug development sectors, precisely engineered barium-based nanoparticles can serve as contrast agents or carriers for targeted drug delivery.

The precipitation of BaCO₃ in ethanol-water mixed solvents is a powerful technique to tailor its physical properties. The addition of ethanol (B145695) to the aqueous precipitation medium alters the dielectric constant of the solvent, which in turn influences the solubility of the reactants and the nucleation and growth kinetics of the BaCO₃ crystals.[1] Generally, a higher concentration of ethanol leads to a decrease in particle size.[1][2] This allows for the synthesis of this compound particles with controlled characteristics, ranging from microparticles to well-dispersed nanoparticles.[1]

Influence of Ethanol-Water Ratio on Precipitate Characteristics

The volume ratio of ethanol to water is a critical parameter in controlling the morphology and size of the precipitated this compound particles. The change in solvent polarity and dielectric constant affects the supersaturation levels, nucleation rates, and crystal growth patterns.

Various morphologies of this compound have been successfully synthesized by tuning the ethanol-water solvent composition, including rounded peanut-like, leaf-like, rod-like, and needle-like particles.[1] The ability to control these morphologies is essential for applications where particle shape influences performance.

The following table summarizes the observed effects of the ethanol concentration on the particle size of a related barium compound, barium fluoride (B91410) (BaF₂), which demonstrates a similar trend expected for this compound.

Ethanol Concentration (vol%)Average Particle Size (nm)Morphology
0 (Pure Water)~70Not Specified
25Not SpecifiedNot Specified
50Not SpecifiedNot Specified
67.5Not SpecifiedNot Specified
75~33Not Specified
Data for BaF₂ nanoparticles, which shows a representative trend for precipitation in ethanol-water mixtures.[2]
Experimental Protocols

Two primary protocols for the precipitation of this compound are presented below, utilizing different sets of reactants.

Protocol 1: Precipitation from Barium Hydroxide (B78521) and Carbon Dioxide

This protocol is suitable for producing a slurry of this compound with controlled particle morphology by introducing carbon dioxide gas into a suspension of barium hydroxide in an ethanol-water mixture.[1]

Materials:

  • Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)

  • Ethanol (99%)

  • Deionized water

  • Carbon dioxide (CO₂) gas

Equipment:

  • Reaction vessel (three-neck flask)

  • Mechanical stirrer

  • Gas inlet tube

  • Beakers and graduated cylinders

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • Solvent Preparation: Prepare the desired volume of ethanol-water mixed solvent by combining the required volumes of ethanol and deionized water. Common ratios to explore are 25:75, 50:50, and 75:25 (ethanol:water, v/v).

  • Reactant Preparation: Prepare a slurry of barium hydroxide by suspending a specific amount of Ba(OH)₂·8H₂O in the ethanol-water solvent. The concentration of Ba(OH)₂ will influence the nucleation and growth rate.[1]

  • Precipitation Reaction:

    • Place the barium hydroxide slurry in the reaction vessel and begin stirring.

    • Introduce a controlled flow of carbon dioxide gas into the slurry through the gas inlet tube.

    • The reaction will proceed, and a white precipitate of this compound will form. The slurry will become more opaque as the reaction progresses.[1]

  • Product Recovery:

    • After the reaction is complete (e.g., when the pH of the solution stabilizes), stop the CO₂ flow and stirring.

    • Filter the precipitate using a filtration apparatus.

    • Wash the collected this compound with ethanol to remove any residual soluble impurities.

  • Drying: Dry the purified this compound precipitate in an oven at a suitable temperature (e.g., 80-120 °C) to obtain a fine powder.

Protocol 2: Precipitation from Barium Chloride and Sodium Carbonate

This protocol involves the reaction of soluble barium and carbonate salts in an ethanol-water medium. It is a common method for synthesizing BaCO₃ nanoparticles.

Materials:

  • Barium chloride dihydrate (BaCl₂·2H₂O)

  • Sodium carbonate (Na₂CO₃)

  • Ethanol (99%)

  • Deionized water

Equipment:

  • Beakers

  • Magnetic stirrer and stir bar

  • Pipettes and graduated cylinders

  • Centrifuge

  • Drying oven

Procedure:

  • Reactant Solution Preparation:

    • Prepare a solution of barium chloride by dissolving BaCl₂·2H₂O in the desired ethanol-water mixed solvent. A typical concentration is 0.2 M.

    • Prepare a separate solution of sodium carbonate by dissolving Na₂CO₃ in the same ethanol-water mixed solvent. A typical concentration is 0.2 M.

  • Precipitation:

    • Place the barium chloride solution in a beaker and begin stirring with a magnetic stirrer.

    • Slowly add the sodium carbonate solution dropwise to the barium chloride solution. A white precipitate of this compound will form immediately.

  • Aging (Optional): The precipitate can be aged in the mother liquor for a specific period (e.g., 2 hours) to allow for crystal growth and stabilization.

  • Product Recovery:

    • Separate the this compound precipitate from the solution by centrifugation.

    • Discard the supernatant and resuspend the precipitate in deionized water for washing. Repeat the washing step multiple times to remove residual ions.

    • An additional wash with ethanol can be performed to aid in drying.

  • Drying: Dry the final product in an oven at a suitable temperature (e.g., 80 °C for 24 hours) to obtain the this compound powder.

Visualizations

The following diagrams illustrate the experimental workflow and the relationship between the solvent composition and the resulting precipitate characteristics.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_processing Post-Processing Reactant_A Barium Salt Solution (e.g., Ba(OH)₂, BaCl₂) Mixing Mixing & Precipitation Reactant_A->Mixing Reactant_B Carbonate Source (e.g., CO₂, Na₂CO₃) Reactant_B->Mixing Solvent Ethanol-Water Mixed Solvent Solvent->Mixing Filtration Filtration / Centrifugation Mixing->Filtration Washing Washing (Water & Ethanol) Filtration->Washing Drying Drying Washing->Drying Final_Product BaCO₃ Powder Drying->Final_Product

Caption: Experimental workflow for this compound precipitation.

logical_relationship Ethanol_Ratio Increase in Ethanol:Water Ratio Dielectric_Constant Decrease in Solvent Dielectric Constant Ethanol_Ratio->Dielectric_Constant Solubility Decreased Reactant Solubility Dielectric_Constant->Solubility Growth Inhibited Crystal Growth Dielectric_Constant->Growth Nucleation Increased Nucleation Rate Solubility->Nucleation Particle_Size Smaller Particle Size Nucleation->Particle_Size Growth->Particle_Size Morphology Altered Morphology (e.g., needles, rods) Growth->Morphology

Caption: Effect of ethanol ratio on precipitate characteristics.

Characterization of this compound Precipitates

To analyze the properties of the synthesized this compound, the following characterization techniques are recommended:

  • X-ray Diffraction (XRD): To confirm the crystalline phase and purity of the this compound.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology and measure the particle size and size distribution.[1]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational modes of the carbonate group.

  • Thermogravimetric Analysis (TGA): To study the thermal stability of the synthesized material.

By following these protocols and understanding the underlying principles, researchers can effectively synthesize this compound particles with tailored properties for a wide range of applications in research, drug development, and materials science.

References

Application Notes and Protocols: Enhancing SOFC Cathode Performance with Barium Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid Oxide Fuel Cells (SOFCs) represent a promising high-efficiency, fuel-flexible energy conversion technology. However, their commercial viability is often hindered by the sluggish kinetics of the oxygen reduction reaction (ORR) at the cathode, particularly at intermediate operating temperatures (600-800°C). Recent research has demonstrated that the targeted introduction of barium carbonate (BaCO₃) nanoparticles onto the surface of state-of-the-art SOFC cathodes, such as those based on Lanthanum Strontium Cobalt Ferrite (LSCF) and Lanthanum Strontium Ferrite (LSF), can significantly enhance their electrochemical performance.

These application notes provide a comprehensive overview of the use of this compound as a catalyst for SOFC cathodes. Detailed protocols for the infiltration of BaCO₃ nanoparticles and subsequent electrochemical characterization are presented to enable researchers to replicate and build upon these findings. The information is intended to guide the development of more efficient and durable cathode materials for the next generation of SOFCs.

Mechanism of Performance Enhancement

The primary role of this compound nanoparticles on the SOFC cathode surface is to accelerate the oxygen reduction reaction. While the precise mechanism is a subject of ongoing investigation, it is widely believed that the barium ions (Ba²⁺) on the surface of the nanoparticles act as active sites for the adsorption and dissociation of oxygen molecules. This facilitated dissociation bypasses the slower ORR pathways on the pristine cathode surface, leading to a significant reduction in the activation energy for the overall process.

The proposed mechanism involves the following key steps:

  • Oxygen Adsorption: Gaseous oxygen molecules (O₂) from the air adsorb onto the surface of the this compound nanoparticles.

  • Dissociation and Incorporation: The adsorbed oxygen molecules dissociate into oxygen ions (O²⁻). This process is catalyzed by the barium ions.

  • Surface Diffusion: The newly formed oxygen ions diffuse across the surface of the BaCO₃ nanoparticles and the cathode material.

  • Charge Transfer: The oxygen ions are then incorporated into the cathode lattice and subsequently transferred to the electrolyte, completing the cathodic reaction.

This enhanced surface activity leads to a lower polarization resistance and a higher power density for the fuel cell.

Data Presentation

The following tables summarize the quantitative improvements observed in SOFC cathodes upon infiltration with this compound nanoparticles, as reported in various studies.

Table 1: Performance Enhancement of LSCF Cathodes with BaCO₃ Infiltration

Cathode CompositionOperating Temperature (°C)BaCO₃ Loading (wt%)Change in Power DensityChange in Polarization Resistance (Rp)Reference
La₀.₆Sr₀.₄Co₀.₂Fe₀.₈O₃-δ (LSCF)700Not Specified+10.6% (from 0.66 to 0.73 W/cm²)-57.1% (from 0.28 to 0.12 Ω·cm²)[1]
LSCF - SDC700Not Specified+14.1% (from 0.71 to 0.81 W/cm²)-63.8% (from 0.13 to 0.047 Ω·cm²)[1]
La₀.₆Sr₀.₄Co₀.₂Fe₀.₈O₃-δ (LSCF) on BCZYYb700Optimized+50.7% (from 268 to 404 mW/cm²)-73.9% (from 1.123 to 0.293 Ω·cm²)[2]

Table 2: Performance Enhancement of LSCF-GDC Cathodes with BaCO₃ Infiltration

Cathode CompositionOperating Temperature (°C)BaCO₃ Loading (wt%)Change in Power DensityChange in Polarization Resistance (Rp)Reference
La₀.₆Sr₀.₄Co₀.₂Fe₀.₈O₃-δ - Gd₀.₂Ce₀.₈O₂-δ (LSCF-GDC)7508.26+37.0% (from 1.08 to 1.48 W/cm²)-77.5% (from 0.12 to 0.027 Ω·cm²)[3]
LSCF-GDC7008.26--66.7% (from 0.27 to 0.09 Ω·cm²)[3]

Table 3: Performance Enhancement of LSF Cathodes with BaCO₃ Infiltration

Cathode CompositionOperating Temperature (°C)BaCO₃ Loading (wt%)Change in Power DensityChange in Polarization Resistance (Rp)Reference
La₀.₈Sr₀.₂FeO₃-δ (LSF)70012.9--71.6% (from 2.96 to 0.84 Ω·cm²)[4]
La₀.₈Sr₀.₂FeO₃-δ (LSF)800Not Specified+76.7% (from 0.3 to 0.53 W/cm²)-

Experimental Protocols

Protocol 1: Infiltration of this compound Nanoparticles

This protocol details the wet impregnation method for depositing BaCO₃ nanoparticles onto a porous SOFC cathode.

Materials:

  • Porous SOFC cathode (e.g., screen-printed on an electrolyte)

  • Barium acetate (B1210297) (Ba(CH₃COO)₂)

  • Deionized water

  • Micropipette

  • Hot plate

  • Furnace

Procedure:

  • Precursor Solution Preparation: Prepare a 0.3 M solution of barium acetate in deionized water. Ensure the salt is fully dissolved.

  • Infiltration:

    • Place the SOFC cell with the porous cathode facing upwards on a hot plate set to 100-120°C.

    • Using a micropipette, carefully drop the barium acetate solution onto the surface of the cathode. The volume of solution will depend on the desired loading of BaCO₃. As a starting point, aim for a loading of approximately 8-13 wt%.

    • Allow the solvent to evaporate completely. The cathode surface will appear white upon drying.

    • Repeat the infiltration process until the desired amount of precursor has been deposited.

  • Calcination:

    • Transfer the cell to a furnace.

    • Heat the cell in air to 800°C at a ramp rate of 5°C/min.

    • Hold the temperature at 800°C for 1 hour to decompose the barium acetate into this compound nanoparticles.

    • Allow the furnace to cool down naturally to room temperature.

  • Characterization: The morphology and distribution of the BaCO₃ nanoparticles can be characterized using Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS).

Protocol 2: Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique to evaluate the electrochemical performance of the cathode by separating the contributions of different processes (e.g., ohmic resistance, charge transfer, and mass transport) to the total cell resistance.

Equipment:

  • SOFC test station with a furnace and gas flow controllers

  • Potentiostat/Galvanostat with a frequency response analyzer

  • Symmetric cell (cathode | electrolyte | cathode) or a full cell (anode | electrolyte | cathode)

Procedure:

  • Cell Mounting: Mount the cell in the test station and apply appropriate current collectors (e.g., platinum or silver mesh) to the electrodes.

  • Heating and Reduction (for full cells):

    • Heat the cell to the desired operating temperature (e.g., 600-800°C) under a flow of inert gas (e.g., N₂) to the anode and air to the cathode.

    • Once the temperature is stable, introduce a reducing gas (e.g., H₂ or a mixture of H₂ and N₂) to the anode to reduce the NiO to Ni.

  • Stabilization: Allow the cell to stabilize at the open-circuit voltage (OCV) for at least 1 hour under the desired operating conditions (temperature and gas flow rates).

  • EIS Measurement:

    • Apply a small AC voltage perturbation (e.g., 10 mV) to the cell at OCV.

    • Sweep the frequency over a range of typically 1 MHz to 0.01 Hz.

    • Record the impedance data.

  • Data Analysis:

    • Plot the impedance data as a Nyquist plot (imaginary vs. real impedance).

    • The polarization resistance (Rp) of the cathode can be determined from the difference between the high-frequency and low-frequency intercepts of the impedance arc with the real axis.

    • The data can be fitted to an equivalent circuit model to deconvolve the different electrochemical processes.

  • Variable Parameter Testing: Repeat the EIS measurements at different temperatures and oxygen partial pressures (by varying the O₂/N₂ ratio in the cathode gas stream) to study the kinetics of the ORR.

Protocol 3: Electrical Conductivity Relaxation (ECR)

ECR is used to determine the oxygen surface exchange coefficient (k) and the chemical diffusion coefficient (D) of the cathode material. This technique provides direct insight into the kinetics of oxygen incorporation.

Equipment:

  • ECR measurement setup including a sealed quartz tube reactor, a furnace, a gas mixing system, and a conductivity measurement device (4-point DC method).

  • A dense, bar-shaped sample of the cathode material.

Procedure:

  • Sample Preparation: Prepare a dense, rectangular bar of the cathode material by pressing and sintering the cathode powder. Attach four platinum wires for the 4-point conductivity measurement.

  • Measurement Setup: Place the sample in the quartz reactor inside the furnace.

  • Equilibration:

    • Heat the sample to the desired measurement temperature (e.g., 750°C) under a specific oxygen partial pressure (p'O₂).

    • Allow the sample's conductivity to reach a stable value.

  • Gas Switching: Abruptly change the oxygen partial pressure in the reactor to a new value (p"O₂).

  • Conductivity Relaxation Measurement: Record the change in the sample's electrical conductivity as a function of time as it re-equilibrates with the new atmosphere.

  • Data Analysis:

    • Normalize the conductivity data.

    • Fit the normalized conductivity relaxation curve to the appropriate solution of Fick's second law for the sample geometry. This fitting allows for the extraction of the oxygen surface exchange coefficient (k) and the chemical diffusion coefficient (D).

  • Comparative Analysis: Perform ECR measurements on both the pristine and the BaCO₃-infiltrated cathode materials to quantify the effect of the nanoparticles on the oxygen exchange kinetics.

Mandatory Visualizations

experimental_workflow cluster_prep Cathode Preparation cluster_char Characterization cluster_analysis Data Analysis p1 Porous Cathode Fabrication (e.g., Screen Printing) p3 Infiltration of Precursor onto Cathode p1->p3 p2 Barium Acetate Precursor Solution (0.3M) p2->p3 p4 Calcination (800°C, 1h) p3->p4 c1 Electrochemical Impedance Spectroscopy (EIS) p4->c1 c2 Electrical Conductivity Relaxation (ECR) p4->c2 c3 Scanning Electron Microscopy (SEM/EDS) p4->c3 a1 Performance Evaluation: Power Density & Rp c1->a1 a2 Kinetic Parameter Extraction: k and D c2->a2 a3 Microstructural Analysis c3->a3

Caption: Experimental workflow for BaCO₃ infiltration and characterization.

orr_mechanism cluster_gas Gas Phase cluster_surface BaCO₃ Nanoparticle Surface cluster_cathode Cathode Bulk O2_gas O₂ (gas) O2_ads O₂(ads) O2_gas->O2_ads Adsorption BaCO3 BaCO₃ O_ads 2O(ads) O2_ads->O_ads Dissociation (catalyzed by Ba²⁺) O_cathode 2O²⁻ (cathode) O_ads->O_cathode Incorporation & Charge Transfer

Caption: Proposed mechanism for the ORR enhancement by BaCO₃.

References

Barium Carbonate as a Precursor for High-Temperature Superconductors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-temperature superconductors (HTS) continue to be a significant area of research due to their potential for revolutionary applications in various fields, including medical imaging (MRI), energy transmission, and transportation. The synthesis of these complex ceramic materials requires precise control over stoichiometry and processing conditions. Barium carbonate (BaCO₃) is a widely used and cost-effective precursor for the synthesis of several families of high-temperature superconductors, most notably Yttrium Barium Copper Oxide (YBCO) and Bismuth Strontium Calcium Copper Oxide (BSCCO).

These application notes provide detailed protocols and critical parameters for the synthesis of YBCO and BSCCO superconductors using this compound via the solid-state reaction method. The information is intended to guide researchers in the successful laboratory-scale production of these advanced materials.

Data Presentation: Synthesis Parameters and Superconducting Properties

The following tables summarize key quantitative data for the synthesis of YBCO and BSCCO superconductors using this compound as a precursor.

Table 1: Synthesis Parameters for YBa₂Cu₃O₇₋δ (YBCO) Superconductor

ParameterValueNotes
Precursor Stoichiometry (Y:Ba:Cu)1:2:3Based on the molar ratio of the final YBa₂Cu₃O₇₋δ compound.
Precursor MaterialsY₂O₃, BaCO₃, CuOHigh purity (>99.9%) powders are recommended for optimal results.[1]
Mixing MethodMechanical grinding (e.g., agate mortar and pestle, ball milling)To ensure a homogeneous mixture of the precursor powders.
Calcination Temperature840 - 950 °CThis step is crucial for the decomposition of this compound and the formation of intermediate phases.[2]
Calcination Duration12 - 24 hoursMultiple calcination steps with intermediate grinding are often employed to ensure complete reaction.
Sintering Temperature920 - 980 °CSintering promotes grain growth and the formation of the desired orthorhombic superconducting phase.[2]
Sintering Duration12 - 24 hoursThe duration affects the density and grain connectivity of the final ceramic.
Oxygen Annealing Temperature400 - 600 °CThis step is critical for controlling the oxygen content (δ) in the YBCO structure, which directly impacts the critical temperature (Tc).
Oxygen Annealing Duration12 - 24 hoursSlow cooling in an oxygen atmosphere is essential.
Typical Critical Temperature (Tc)~93 KThe onset temperature at which the material transitions to a superconducting state.[3]

Table 2: Synthesis Parameters for Bi-Sr-Ca-Cu-O (BSCCO) Superconductors

ParameterValueNotes
Precursor Stoichiometry (Bi:Sr:Ca:Cu)e.g., 2:2:1:2 for Bi-2212; 2:2:2:3 for Bi-2223The stoichiometry determines the specific BSCCO phase.
Precursor MaterialsBi₂O₃, SrCO₃, CaCO₃, CuO, (PbO often added for Bi-2223)High purity powders are essential.
Mixing MethodMechanical grindingTo achieve a homogeneous precursor mixture.
Calcination Temperature800 - 840 °CInitial heating to decompose carbonates and form intermediate phases.
Sintering Temperature815 - 860 °CPrecise temperature control is critical as the BSCCO system has a narrow processing window close to its melting point.[2]
Sintering Duration20 - 60 hoursLonger sintering times are often required to promote the formation of the high-Tc Bi-2223 phase.
Typical Critical Temperature (Tc)~85 K for Bi-2212, ~110 K for Bi-2223The Tc depends on the specific phase synthesized.

Experimental Protocols

Protocol 1: Synthesis of YBa₂Cu₃O₇₋δ (YBCO) Superconductor via Solid-State Reaction

1. Precursor Preparation and Mixing:

  • Calculate the required stoichiometric amounts of Y₂O₃, BaCO₃, and CuO powders for the target mass of YBa₂Cu₃O₇₋δ. The molar ratio should be 1:2:3 for Y:Ba:Cu.

  • Weigh the high-purity precursor powders accurately in a dry environment.

  • Thoroughly grind the powders together in an agate mortar and pestle for at least 30-60 minutes to ensure a homogeneous mixture. Alternatively, use a ball milling machine for larger batches.

2. Calcination:

  • Transfer the mixed powder to an alumina (B75360) crucible.

  • Place the crucible in a programmable muffle furnace.

  • Heat the powder according to the following profile:

    • Ramp up to 900-930 °C at a rate of 5 °C/minute.

    • Hold at the peak temperature for 12-24 hours.

    • Cool down to room temperature at a rate of 5 °C/minute.

  • After cooling, grind the calcined powder thoroughly for 15-30 minutes.

  • Repeat the calcination and grinding steps at least once to ensure complete reaction and homogeneity.

3. Pellet Formation:

  • Take a portion of the calcined powder and press it into a pellet using a hydraulic press. A pressure of 5-10 tons is typically applied to a 10-15 mm diameter die.

4. Sintering:

  • Place the pellet on an alumina plate in the muffle furnace.

  • Heat the pellet according to the following profile:

    • Ramp up to 950 °C at a rate of 5 °C/minute.

    • Hold at 950 °C for 12-24 hours.

    • Cool down slowly to the oxygen annealing temperature.

5. Oxygen Annealing:

  • Cool the furnace to 500 °C at a rate of 1-2 °C/minute.

  • Hold at 500 °C for 12-24 hours in a flowing oxygen atmosphere.

  • Slowly cool the furnace to room temperature over several hours. The slow cooling in oxygen is crucial for achieving the proper oxygen stoichiometry for high Tc.

Protocol 2: Synthesis of Bi-2223 Superconductor via Solid-State Reaction

1. Precursor Preparation and Mixing:

  • Calculate the stoichiometric amounts of Bi₂O₃, PbO, SrCO₃, CaCO₃, and CuO powders for the target composition, typically Bi₁.₈Pb₀.₄Sr₂Ca₂.₂Cu₃Oᵧ.

  • Weigh the high-purity precursor powders.

  • Mix and grind the powders thoroughly in an agate mortar and pestle.

2. Calcination:

  • Place the mixed powder in an alumina crucible.

  • Calcine the powder at 800-820 °C for 12-24 hours in air.

  • After cooling, grind the powder again.

3. Pellet Formation and Sintering:

  • Press the calcined powder into pellets.

  • Sinter the pellets in a programmable furnace. The sintering process for Bi-2223 is often multi-stepped and requires precise temperature control:

    • Heat to 840-850 °C and hold for 48-60 hours.[4]

    • Cool down, regrind the pellets, and press them again.

    • Repeat the sintering process. Multiple sintering and grinding steps are often necessary to maximize the formation of the Bi-2223 phase.

Visualizations

Experimental_Workflow_YBCO cluster_precursors Precursor Preparation cluster_processing Solid-State Reaction cluster_product Final Product Y2O3 Y₂O₃ Mixing Mixing & Grinding Y2O3->Mixing BaCO3 BaCO₃ BaCO3->Mixing CuO CuO CuO->Mixing Calcination Calcination (900-930°C) Mixing->Calcination Grinding1 Intermediate Grinding Calcination->Grinding1 Pelletizing Pelletizing Grinding1->Pelletizing Sintering Sintering (950°C) Pelletizing->Sintering Annealing Oxygen Annealing (400-600°C) Sintering->Annealing YBCO YBa₂Cu₃O₇₋δ Superconductor Annealing->YBCO

Caption: Experimental workflow for the synthesis of YBCO superconductor.

Logical_Relationships cluster_precursors Precursor Properties cluster_process Synthesis Parameters cluster_properties Final Superconductor Properties Purity Purity of BaCO₃ PhasePurity Phase Purity Purity->PhasePurity influences ParticleSize Particle Size ParticleSize->PhasePurity affects reaction rate CalcTemp Calcination Temperature CalcTemp->PhasePurity determines SinterTime Sintering Time GrainSize Grain Size & Density SinterTime->GrainSize promotes growth O2Anneal Oxygen Annealing Tc Critical Temperature (Tc) O2Anneal->Tc critically determines PhasePurity->Tc impacts Jc Critical Current Density (Jc) PhasePurity->Jc impacts GrainSize->Jc influences

References

Green Synthesis of Barium Carbonate Nanoparticles: A Detailed Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the green synthesis of barium carbonate nanoparticles (BaCO₃ NPs), a rapidly advancing field with significant potential in biomedical and environmental applications. This eco-friendly approach utilizes natural resources like plant extracts to produce nanoparticles, offering a cost-effective and less hazardous alternative to traditional chemical and physical methods.[1][2] This guide details the synthesis protocols, characterization data, and potential applications, with a focus on its emerging role in cancer therapy.

Introduction to Green Synthesis

Green synthesis of nanoparticles is a burgeoning area of nanotechnology that employs biological entities such as plants, algae, fungi, and bacteria for the synthesis of nanoparticles.[3] Plant extracts, rich in phytochemicals like polyphenols, flavonoids, and terpenoids, act as natural reducing and capping agents, facilitating the formation of nanoparticles from their precursor salts.[4][5][6] This method is not only environmentally benign but also often results in nanoparticles with enhanced biocompatibility, making them suitable for biomedical applications.[6]

This compound (BaCO₃), a thermodynamically stable inorganic compound, has garnered attention in its nanoparticle form due to its diverse applications in ceramics, electronics, and as a precursor for other functional materials.[7][8] The green synthesis of BaCO₃ NPs opens up new avenues for its use in medicine, particularly in drug delivery and cancer treatment.[9]

Experimental Protocols

This section outlines a generalized protocol for the green synthesis of this compound nanoparticles using plant extracts. Specific parameters may vary depending on the plant source and desired nanoparticle characteristics.

Preparation of Plant Extract

A variety of plant materials can be utilized for the synthesis of BaCO₃ NPs, including Mango (Mangifera indica) seeds, Stevia leaves, and lemon juice.[9][10][11]

Protocol:

  • Collection and Cleaning: Collect fresh, healthy plant material (e.g., leaves, seeds). Wash thoroughly with distilled water to remove any dust and contaminants.

  • Drying and Grinding: Air-dry the cleaned plant material in the shade for several days to remove moisture. Once completely dry, grind the material into a fine powder using a mechanical grinder.

  • Extraction:

    • Add a known amount of the plant powder (e.g., 10 g) to a specific volume of distilled water (e.g., 100 mL) in a flask.

    • Heat the mixture at a controlled temperature (e.g., 60-80 °C) for a specific duration (e.g., 1 hour) with constant stirring.

    • Allow the mixture to cool to room temperature.

    • Filter the extract using Whatman No. 1 filter paper to remove plant debris. The resulting clear solution is the plant extract.

Synthesis of this compound Nanoparticles

Protocol:

  • Precursor Solution: Prepare an aqueous solution of a barium salt, such as barium chloride (BaCl₂) or barium nitrate (B79036) (Ba(NO₃)₂), of a specific molarity (e.g., 0.1 M).

  • Reaction Mixture:

    • In a beaker, add a specific volume of the prepared plant extract.

    • While stirring vigorously, add the barium salt solution dropwise to the plant extract. The ratio of extract to salt solution should be optimized.

    • The formation of a precipitate indicates the synthesis of this compound nanoparticles.

  • Reaction Conditions: Maintain the reaction at a specific temperature (e.g., room temperature or slightly elevated) for a set period (e.g., 2-4 hours) to ensure complete reaction.

  • Purification:

    • Centrifuge the reaction mixture at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes) to pellet the nanoparticles.

    • Discard the supernatant and wash the nanoparticle pellet multiple times with distilled water and ethanol (B145695) to remove any unreacted precursors and phytochemicals.

  • Drying: Dry the purified nanoparticle pellet in a hot air oven at a controlled temperature (e.g., 80-100 °C) until a constant weight is achieved.

  • Characterization: The synthesized BaCO₃ NPs can be characterized using various analytical techniques as described in the next section.

Characterization of Green Synthesized BaCO₃ Nanoparticles

A comprehensive characterization is crucial to understand the physicochemical properties of the synthesized nanoparticles.

Characterization TechniqueParameter MeasuredTypical Results for Green Synthesized BaCO₃ NPs
X-ray Diffraction (XRD) Crystalline structure and crystallite size.Orthorhombic phase is commonly observed. The average crystallite size can range from 14 to 22 nm.[8]
Scanning Electron Microscopy (SEM) Surface morphology and particle shape.Reveals morphologies such as spherical, rod-like, needle-like, and flower-like structures.[12]
Transmission Electron Microscopy (TEM) Particle size, shape, and distribution.Confirms the size and morphology observed in SEM, with particle sizes typically in the range of 2-100 nm.[7][13]
Fourier-Transform Infrared Spectroscopy (FTIR) Functional groups on the nanoparticle surface.Confirms the presence of carbonate groups and functional groups from the plant extract, indicating their role in capping and stabilization.
Energy-Dispersive X-ray Spectroscopy (EDX) Elemental composition.Confirms the presence of Barium (Ba), Carbon (C), and Oxygen (O).[14]

Applications of Green Synthesized BaCO₃ Nanoparticles

Green synthesized this compound nanoparticles exhibit promising applications in various fields, particularly in the biomedical sector.

Anticancer Activity

Recent studies have highlighted the potential of green-synthesized BaCO₃ NPs as anticancer agents. For instance, nanoparticles synthesized using Mangifera indica seed extract have shown significant cytotoxicity against cervical carcinoma cells.[10]

Mechanism of Action: The anticancer effect is believed to be mediated through the induction of apoptosis (programmed cell death). Studies have shown that BaCO₃ NPs can increase the expression and activity of caspase-3, a key enzyme in the apoptotic pathway.[10]

anticancer_pathway BaCO3_NPs BaCO₃ NPs Cancer_Cell Cancer Cell BaCO3_NPs->Cancer_Cell Internalization ROS Increased ROS Production Cancer_Cell->ROS Caspase3 Caspase-3 Activation ROS->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed anticancer mechanism of BaCO₃ NPs.

Other Potential Applications
  • Drug Delivery: The biocompatible nature of green-synthesized nanoparticles makes them suitable carriers for targeted drug delivery.

  • Biomedical Imaging: Barium's high atomic number makes it a potential contrast agent for X-ray imaging.

  • Environmental Remediation: Nanoparticles can be explored for their potential in removing pollutants from water.

Experimental and Logical Workflow Diagrams

Green Synthesis Workflow

The following diagram illustrates the general workflow for the green synthesis of this compound nanoparticles.

synthesis_workflow Plant_Material Plant Material (e.g., Leaves, Seeds) Preparation Preparation of Plant Extract Plant_Material->Preparation Synthesis Nanoparticle Synthesis (Mixing and Reaction) Preparation->Synthesis Barium_Salt Barium Salt Solution (e.g., BaCl₂) Barium_Salt->Synthesis Purification Purification (Centrifugation & Washing) Synthesis->Purification Drying Drying Purification->Drying Characterization Characterization (XRD, SEM, TEM, etc.) Drying->Characterization

Caption: General workflow for green synthesis of BaCO₃ NPs.

Logical Relationship of Phytochemicals in Synthesis

Plant extracts contain a variety of phytochemicals that play a crucial role in the synthesis and stabilization of nanoparticles.

phytochemical_role Plant_Extract Plant Extract Phytochemicals Phytochemicals (Polyphenols, Flavonoids) Plant_Extract->Phytochemicals Reduction Reduction Phytochemicals->Reduction Capping Capping & Stabilization Phytochemicals->Capping Barium_Ions Ba²⁺ Ions Barium_Ions->Reduction Reduction->Capping BaCO3_NPs Stable BaCO₃ Nanoparticles Capping->BaCO3_NPs

Caption: Role of phytochemicals in nanoparticle synthesis.

Conclusion

The green synthesis of this compound nanoparticles represents a promising and sustainable approach for producing novel nanomaterials with significant potential in various fields, especially in nanomedicine. The protocols and data presented in this guide offer a foundation for researchers and scientists to explore and optimize the synthesis of BaCO₃ NPs for specific applications. Further research is warranted to fully elucidate the mechanisms of action and to translate these findings into clinical and industrial applications.

References

Barium Carbonate as a Catalyst Support for Nanoparticles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium carbonate (BaCO₃), a thermodynamically stable and cost-effective inorganic compound, is emerging as a promising support material for catalytic nanoparticles. Its unique physicochemical properties, including high thermal stability and a basic nature, make it an attractive alternative to conventional catalyst supports. This compound's ability to act as a synergistic catalyst, particularly in high-temperature applications, has garnered significant interest. Barium ions on the surface of the support are thought to play a crucial role in enhancing catalytic activity by facilitating the adsorption of reactant molecules and the formation and decomposition of intermediates.[1][2]

This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound-supported nanoparticles. The focus is on applications in energy systems, specifically solid oxide fuel cells (SOFCs), and environmental remediation through photocatalysis, with a brief discussion on potential biomedical applications.

Applications of this compound Supported Nanoparticles

The primary applications of this compound as a catalyst support are currently concentrated in the fields of energy and environmental science.

  • Solid Oxide Fuel Cells (SOFCs): this compound nanoparticles have been shown to significantly enhance the catalytic activity for the oxygen reduction reaction (ORR) at the cathode of SOFCs.[3][4] When used as a coating or infiltrated into existing cathode materials like La₀.₆Sr₀.₄Co₀.₂Fe₀.₈O₃-δ (LSCF), BaCO₃ nanoparticles can dramatically reduce the interfacial polarization resistance and improve the overall power density of the fuel cell.[4] This enhancement is attributed to an increase in the oxygen surface exchange kinetics.[3][4]

  • Photocatalysis: this compound, in combination with other nanoparticles like tin dioxide (SnO₂), has demonstrated photocatalytic activity for the degradation of organic pollutants, such as crystal violet dye, under UV irradiation.[5] This suggests its potential for use in water purification and environmental remediation.

  • Gas Sensing: One-dimensional this compound nanostructures have been investigated for their gas sensing properties, showing a notable response to NO₂ gas at elevated temperatures.[6]

  • Potential Biomedical Applications: While direct applications of this compound as a catalyst support in drug delivery are not yet widely reported, its biocompatibility is being explored. Studies on plant-mediated synthesis of this compound nanoparticles have suggested their potential use in cancer therapy.[7] Furthermore, the extensive research on calcium carbonate nanoparticles as drug delivery systems provides a strong rationale for investigating this compound for similar applications, leveraging its pH-sensitive nature for targeted drug release.[8]

Data Presentation

The following tables summarize key quantitative data from various studies on this compound-supported nanoparticles, providing a clear comparison of their properties and performance.

Table 1: Synthesis Parameters and Physical Properties of this compound Nanoparticles

Synthesis MethodPrecursorsCalcination Temperature (°C)Resulting Particle/Crystallite SizeReference
Gel-CombustionBarium nitrate (B79036), Citric acid4501-10 nm (TEM), ~30 nm (XRD)[9][10][11][12]
Gel-CombustionBarium nitrate, Citric acid6001-10 nm (TEM)[9][10][12]
Gel-CombustionBarium nitrate, Citric acid7501-10 nm (TEM)[9][10][12]
InfiltrationBarium acetate (B1210297)750Not specified[3]
Urease-assisted precipitation in Halloysite NanotubesBarium chloride, Urea5002-8 nm[13]

Table 2: Catalytic Performance of this compound Nanoparticles in Solid Oxide Fuel Cells (SOFCs)

Cathode MaterialBaCO₃ Loading (wt%)Operating Temperature (°C)Interfacial Polarization Resistance (Ωcm²) - BareInterfacial Polarization Resistance (Ωcm²) - With BaCO₃Peak Power Density (Wcm²) - BarePeak Power Density (Wcm²) - With BaCO₃Reference
LSCF9.27000.280.120.660.73[4]
LSCF-SDCNot specified7000.130.0470.710.81[4]
LSF12.97002.960.84Not specifiedNot specified[14]

Table 3: Photocatalytic Degradation of Crystal Violet using BaCO₃/SnO₂ Nanoparticles

Catalyst Dosage (mg/10 mL)Irradiation Time (h)Degradation Efficiency (%)Reference
10892.1[5]
20Not specified96.1[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound nanoparticles and their application as a catalyst support.

Protocol 1: Synthesis of this compound Nanoparticles via Gel-Combustion[9][10][11][12]

This method is effective for producing fine, homogeneous powders of this compound nanoparticles.

Materials:

  • Barium nitrate (Ba(NO₃)₂)

  • Citric acid (C₆H₈O₇)

  • Deionized water

  • Beakers

  • Hot plate with magnetic stirrer

  • Furnace

Procedure:

  • Precursor Solution Preparation:

    • Prepare an aqueous solution of barium nitrate.

    • Prepare an aqueous solution of citric acid.

    • The molar ratio of citric acid to nitrate ions (CA/NO₃⁻) should be maintained at 1.3 to obtain very fine powders.

  • Gel Formation:

    • Mix the barium nitrate and citric acid solutions in a beaker.

    • Heat the solution on a hot plate at approximately 80-90 °C while stirring continuously.

    • Continue heating until the solution becomes a viscous brown gel.

  • Auto-Combustion:

    • Increase the temperature of the hot plate to initiate the auto-combustion process. The gel will swell and then ignite, producing a voluminous, foamy powder. This process is typically rapid and occurs at temperatures ≤ 400 °C.

  • Calcination:

    • Collect the resulting powder.

    • Calcination is performed to obtain the pure orthorhombic phase of BaCO₃. Place the powder in a crucible and calcine in a furnace at a desired temperature (e.g., 450 °C, 600 °C, or 750 °C) for a specified duration (e.g., 2-4 hours). The pure orthorhombic phase is typically obtained at 450 °C.

Characterization:

  • XRD (X-ray Diffraction): To confirm the crystal structure and phase purity.

  • TEM (Transmission Electron Microscopy): To determine the particle size and morphology.

Protocol 2: Infiltration of this compound Nanoparticles into an SOFC Cathode[3][4]

This protocol describes the deposition of BaCO₃ nanoparticles onto a porous cathode structure.

Materials:

  • Porous SOFC cathode (e.g., LSCF)

  • Barium acetate (Ba(CH₃COO)₂)

  • Deionized water

  • Micropipette

  • Furnace

Procedure:

  • Precursor Solution Preparation:

    • Prepare an aqueous solution of barium acetate with a desired concentration.

  • Infiltration:

    • Using a micropipette, carefully drop the barium acetate solution onto the surface of the porous cathode.

    • Allow the solution to infiltrate the porous structure. The amount of solution will determine the final weight percentage of the BaCO₃ loading.

  • Drying and Decomposition:

    • Dry the infiltrated cathode in an oven at a low temperature (e.g., 100-150 °C) to evaporate the water.

    • Place the dried cathode in a furnace and heat to a temperature sufficient to decompose the barium acetate into this compound. A typical temperature is 750 °C for 2 hours.

Electrochemical Testing:

  • Assemble the cell with the modified cathode and perform electrochemical impedance spectroscopy (EIS) and power density measurements to evaluate the catalytic performance.

Visualizations

Catalytic Mechanism and Experimental Workflows

The following diagrams illustrate the proposed catalytic mechanism of this compound in the oxygen reduction reaction and a general workflow for synthesizing and characterizing supported nanoparticles.

CatalyticMechanism cluster_gas Gas Phase cluster_surface BaCO₃ Surface cluster_cathode Cathode Bulk O2 O₂ (gas) Ba_ion Ba²⁺ site O2->Ba_ion Adsorption O2_ads O₂ (adsorbed) O_intermediate O⁻/O²⁻ intermediates O2_ads->O_intermediate Dissociation & Reduction O_ion O²⁻ O_intermediate->O_ion Incorporation e e⁻ e->O2_ads

Caption: Proposed mechanism for the oxygen reduction reaction on a BaCO₃ surface.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_testing Performance Testing cluster_analysis Data Analysis Precursors Select Precursors (e.g., Ba(NO₃)₂, Citric Acid) Synthesis Nanoparticle Synthesis (e.g., Gel-Combustion) Precursors->Synthesis Deposition Deposit Nanoparticles on Support (e.g., Infiltration) Synthesis->Deposition Support_Prep Prepare Support (e.g., Porous Cathode) Support_Prep->Deposition Structural Structural Analysis (XRD, SEM, TEM) Deposition->Structural Compositional Compositional Analysis (EDX, FTIR) Deposition->Compositional Catalytic_Activity Measure Catalytic Activity (e.g., EIS, Power Density) Structural->Catalytic_Activity Compositional->Catalytic_Activity Stability Evaluate Stability (Long-term operation) Catalytic_Activity->Stability Data_Analysis Analyze and Compare Results Stability->Data_Analysis

References

Application Notes and Protocols for Hollow Barium Carbonate Nanoparticles in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of hollow barium carbonate nanoparticles (HBCNPs) as a promising platform for drug delivery. The inherent biocompatibility, pH-sensitivity, and porous hollow structure of these nanoparticles make them particularly suitable for the targeted and controlled release of therapeutic agents, especially in the context of cancer therapy.

Introduction to Hollow this compound Nanoparticles

Hollow this compound nanoparticles (HBCNPs) are a class of inorganic nanomaterials characterized by a hollow interior and a porous carbonate shell. This unique morphology offers a high surface area and large internal volume, making them excellent candidates for encapsulating a significant payload of therapeutic drugs.[1] The carbonate structure imparts a pH-sensitive nature to the nanoparticles, allowing for triggered drug release in the acidic microenvironment of tumors or within the acidic compartments of cells, such as endosomes and lysosomes.[2][3][4]

Recent studies have demonstrated the successful synthesis of HBCNPs with controlled size and shell thickness, typically with cavity diameters around 15 nm and shell thicknesses of approximately 5 nm.[1][5][6] These nanoparticles have shown excellent biocompatibility in vitro, with minimal cytotoxicity observed in cell viability assays.[1][5] The porous shell acts as a diffusion barrier, enabling a sustained and controlled release of the encapsulated drug.[1][6] This combination of features makes HBCNPs a highly attractive platform for developing advanced drug delivery systems.

Physicochemical and Pharmacokinetic Properties

A summary of the key physicochemical and drug release characteristics of HBCNPs is presented in the tables below.

Table 1: Physicochemical Properties of Hollow this compound Nanoparticles

ParameterValueReference
Morphology Hollow spheres[1][5]
Cavity Diameter ~15 nm[1][5][6]
Shell Thickness ~5 nm[1][5][6]
Composition This compound (BaCO₃)[6]
Template for Synthesis PEG-PAA-PS triblock copolymer[1][5]
Molecular Weight of Template 1.88 x 10⁴ g/mol [5]

Table 2: Drug Loading and Release Characteristics (Methotrexate)

ParameterValueReference
Drug Model Methotrexate (B535133)[1][5]
Release at pH 7.4 (after 5.5 hours) 64%[5]
Release Profile Sustained release[5]
Initial Release (first 3 hours) Similar to free drug (surface adsorbed)[5]
Later Stage Release Slower than free drug (diffusion controlled)[5]

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis, characterization, drug loading, and in vitro evaluation of hollow this compound nanoparticles.

Synthesis of Hollow this compound Nanoparticles

This protocol is based on the single-micelle-templated synthesis method.[5][6]

Materials:

  • Poly(ethylene oxide-b-acrylic acid-b-styrene) (PEG-PAA-PS) triblock copolymer

  • Barium chloride (BaCl₂)

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

  • Dialysis membrane

  • Centrifuge

  • Furnace

Procedure:

  • Micelle Formation:

    • Dissolve 20 mg of PEG-PAA-PS in 10 mL of a suitable organic solvent (e.g., THF or DMF).

    • Stir the solution for 12 hours to ensure complete dissolution.

    • Dialyze the solution against deionized water for 24 hours to form an aqueous micelle solution.

    • Adjust the final polymer concentration to 0.1 g/L.

  • Formation of BaCO₃/Polymer Nanocomposites:

    • To 20 mL of the micelle solution, add 20 mg of BaCl₂ and stir for 1 hour. This allows the Ba²⁺ ions to interact with the PAA block of the micelles.

    • Add 8.8 mg of Na₂CO₃ to the solution to initiate the precipitation of BaCO₃ on the micelle template.

    • Allow the precipitation reaction to proceed for 2 hours.

    • Collect the resulting BaCO₃/polymer nanocomposites by centrifugation.

    • Wash the composites thoroughly with deionized water to remove any unreacted precursors.

  • Formation of Hollow BaCO₃ Nanoparticles:

    • Dry the washed nanocomposites.

    • Calcine the dried powder in a furnace at 550°C for 3 hours. The calcination process removes the polymer template, leaving behind hollow this compound nanoparticles.[7]

Diagram of Synthesis Workflow:

G cluster_synthesis Synthesis of Hollow this compound Nanoparticles A PEG-PAA-PS Dissolution B Micelle Formation (Dialysis) A->B C Addition of BaCl₂ B->C D Addition of Na₂CO₃ (Precipitation) C->D E Centrifugation & Washing D->E F Calcination (550°C) E->F G Hollow BaCO₃ Nanoparticles F->G

Synthesis workflow for hollow this compound nanoparticles.
Characterization of Hollow this compound Nanoparticles

1. Transmission Electron Microscopy (TEM):

  • Purpose: To visualize the morphology, size, and hollow structure of the nanoparticles.

  • Protocol:

    • Disperse a small amount of the hollow BaCO₃ nanoparticle powder in ethanol.

    • Deposit a drop of the dispersion onto a carbon-coated copper grid.

    • Allow the solvent to evaporate completely.

    • Image the grid using a transmission electron microscope.[1]

2. Dynamic Light Scattering (DLS):

  • Purpose: To determine the hydrodynamic diameter and size distribution of the nanoparticles in solution.

  • Protocol:

    • Prepare a dilute suspension of the nanoparticles in deionized water.

    • Analyze the suspension using a DLS instrument.

3. X-ray Diffraction (XRD):

  • Purpose: To determine the crystalline structure and phase purity of the this compound.

  • Protocol:

    • Place a sufficient amount of the nanoparticle powder on a sample holder.

    • Perform XRD analysis using a diffractometer with Cu Kα radiation.[6]

4. Thermogravimetric Analysis (TGA):

  • Purpose: To confirm the removal of the polymer template during calcination.

  • Protocol:

    • Place a known weight of the BaCO₃/polymer nanocomposite in a TGA crucible.

    • Heat the sample under a controlled atmosphere (e.g., air or nitrogen) with a defined heating rate.

    • Record the weight loss as a function of temperature.[6]

Drug Loading Protocol (Methotrexate)

Materials:

  • Hollow this compound nanoparticles (HBCNPs)

  • Methotrexate (MTX)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Prepare a stock solution of methotrexate in PBS (e.g., 1 mg/mL).

  • Disperse a known amount of HBCNPs (e.g., 10 mg) in a specific volume of the methotrexate solution (e.g., 10 mL).

  • Stir the suspension at room temperature for 24 hours to allow the drug to diffuse into the hollow nanoparticles.

  • Separate the drug-loaded nanoparticles from the solution by centrifugation.

  • Carefully collect the supernatant to determine the amount of unloaded drug.

  • Wash the drug-loaded nanoparticles with PBS to remove any loosely adsorbed drug from the surface.

  • Dry the drug-loaded HBCNPs for storage.

Diagram of Drug Loading Workflow:

G cluster_loading Drug Loading Workflow A Disperse HBCNPs in Methotrexate Solution B Stir for 24 hours A->B C Centrifugation B->C D Separate Supernatant (for analysis) C->D E Wash Nanoparticles C->E F Dry Drug-Loaded HBCNPs E->F

Workflow for loading methotrexate into HBCNPs.
In Vitro Drug Release Study

Materials:

  • Drug-loaded HBCNPs

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

  • Dialysis tubing with an appropriate molecular weight cut-off

  • Shaking incubator or water bath

  • UV-Vis spectrophotometer

Procedure:

  • Disperse a known amount of drug-loaded HBCNPs in a specific volume of PBS (pH 7.4 or 5.5) and place it inside a dialysis bag.

  • Place the dialysis bag in a larger container with a known volume of the corresponding PBS, serving as the release medium.

  • Maintain the setup at 37°C with constant gentle stirring.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Measure the concentration of the released drug in the collected aliquots using a UV-Vis spectrophotometer at the characteristic wavelength of methotrexate.

  • Calculate the cumulative percentage of drug released over time.

In Vitro Cytotoxicity Assay (LDH Assay)

Materials:

  • Hollow this compound nanoparticles (HBCNPs)

  • Target cell line (e.g., 3T3 fibroblasts or a cancer cell line)

  • Cell culture medium and supplements

  • 96-well plates

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of the HBCNPs in the cell culture medium.

  • Remove the old medium from the cells and add the different concentrations of the nanoparticle suspensions. Include untreated cells as a negative control and a lysis solution (provided in the kit) as a positive control.

  • Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).

  • After incubation, collect the cell culture supernatant.

  • Perform the LDH assay on the supernatant according to the manufacturer's instructions. This typically involves adding a reaction mixture and incubating for a specific time.

  • Measure the absorbance at the specified wavelength using a microplate reader.

  • Calculate the percentage of cytotoxicity based on the LDH released from the treated cells relative to the positive control.

Cellular Uptake and Mechanism of Action

The cellular uptake of nanoparticles is a critical step for intracellular drug delivery. While specific signaling pathways for hollow this compound nanoparticles have not been extensively detailed in the literature, the general mechanisms of inorganic nanoparticle uptake are well-established.

General Endocytic Pathways:

Nanoparticles of the size of HBCNPs (sub-50 nm) are typically internalized by cells through various endocytic pathways, including:

  • Clathrin-mediated endocytosis: This is a common pathway for the uptake of nanoparticles.

  • Caveolae-mediated endocytosis: This pathway is also frequently involved in nanoparticle internalization.

  • Macropinocytosis: This process involves the engulfment of larger volumes of extracellular fluid and can also internalize nanoparticles.

The specific pathway utilized can depend on the nanoparticle's size, shape, and surface charge, as well as the cell type. Once inside the cell, the nanoparticles are trafficked through the endo-lysosomal pathway. The acidic environment of the late endosomes and lysosomes (pH 4.5-5.5) can trigger the dissolution of the this compound shell, leading to the release of the encapsulated drug into the cytoplasm.

Diagram of Generalized Cellular Uptake and Drug Release:

G cluster_cell Cellular Uptake and Intracellular Drug Release NP Drug-Loaded HBCNP Endocytosis Endocytosis NP->Endocytosis Membrane Cell Membrane Endosome Early Endosome Endocytosis->Endosome LateEndosome Late Endosome (Acidic pH) Endosome->LateEndosome Lysosome Lysosome (Acidic pH) LateEndosome->Lysosome Release Drug Release LateEndosome->Release Lysosome->Release Cytoplasm Cytoplasm Release->Cytoplasm

Generalized pathway of cellular uptake and pH-triggered drug release.

Conclusion

Hollow this compound nanoparticles represent a versatile and promising platform for drug delivery applications. Their straightforward synthesis, biocompatibility, and pH-responsive nature make them ideal candidates for the development of smart drug delivery systems for diseases such as cancer. The detailed protocols and application notes provided here serve as a valuable resource for researchers and scientists working to advance the field of nanomedicine. Further research into surface functionalization for active targeting and more detailed in vivo studies will continue to unlock the full potential of these innovative nanoparticles.

References

Application Notes and Protocols: Barium Carbonate in the Synthesis of Electro-ceramic Materials

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Barium carbonate (BaCO₃) is a critical raw material in the manufacturing of electro-ceramic materials, which are essential components in a wide array of electronic devices.[1][2] Its primary role is as a precursor for barium-containing compounds, most notably barium titanate (BaTiO₃), a ferroelectric ceramic with a high dielectric constant.[1][3] This makes it indispensable for applications such as multilayer ceramic capacitors (MLCCs), thermistors, and piezoelectric devices.[3][4] The purity, particle size, and reactivity of this compound significantly influence the synthesis process and the final properties of the electro-ceramic material.[1][2]

This document provides detailed application notes and experimental protocols for the synthesis of electro-ceramic materials using this compound, with a focus on the widely used solid-state reaction method.

I. Role of this compound in Electro-ceramic Synthesis

This compound serves two main functions in the synthesis of electro-ceramics:

  • Barium Source: It is the primary source of barium ions (Ba²⁺) in the formation of perovskite structures like barium titanate (BaTiO₃).[2] The solid-state reaction between this compound and titanium dioxide (TiO₂) at elevated temperatures is a common method for producing BaTiO₃ powder.[5][6]

  • Fluxing Agent: In some ceramic formulations, this compound can act as a flux, lowering the melting point of the mixture and promoting the sintering process, which leads to denser and more robust ceramic bodies.[3][7]

II. Synthesis Methods

The most prevalent method for synthesizing barium titanate from this compound is the solid-state reaction method . Other techniques include the mixed-oxide route and co-precipitation methods.[8][9][10]

A. Solid-State Reaction Method

The solid-state reaction method involves the high-temperature reaction of solid precursors to form the desired product.[6] For barium titanate, the overall reaction is:

BaCO₃ + TiO₂ → BaTiO₃ + CO₂

This method is valued for its simplicity and ability to produce highly crystalline and dense BaTiO₃ particles.[5]

Experimental Workflow for Solid-State Synthesis of BaTiO₃

SolidStateSynthesis cluster_0 Raw Material Preparation cluster_1 Processing cluster_2 Characterization BaCO3 This compound (BaCO₃) Mixing Mixing & Milling BaCO3->Mixing TiO2 Titanium Dioxide (TiO₂) TiO2->Mixing Calcination Calcination Mixing->Calcination Homogenization Sintering Sintering Calcination->Sintering BaTiO₃ Powder XRD XRD Analysis Sintering->XRD Sintered Ceramic SEM SEM Analysis Sintering->SEM Dielectric Dielectric Measurement Sintering->Dielectric

Caption: Workflow for the solid-state synthesis of Barium Titanate.

B. Mixed-Oxide Method

The mixed-oxide method is a variation of the solid-state reaction where the constituent oxides are intimately mixed before calcination and sintering. This method is used for producing various complex oxide ceramics.[10]

Logical Relationship in Mixed-Oxide Synthesis

MixedOxide Precursors Precursor Powders (e.g., BaCO₃, TiO₂, SrCO₃) Mixing Mechanical Mixing & Milling Precursors->Mixing Calcination Calcination (Formation of Intermediate Phases) Mixing->Calcination Sintering Sintering (Final Ceramic Formation) Calcination->Sintering FinalProduct Electro-ceramic Material Sintering->FinalProduct

Caption: Key stages in the mixed-oxide synthesis route.

III. Experimental Protocols

Protocol 1: Solid-State Synthesis of Barium Titanate (BaTiO₃) Ceramics

1. Materials and Equipment:

  • High-purity this compound (BaCO₃) powder

  • High-purity Titanium Dioxide (TiO₂) powder (Anatase or Rutile)

  • Ball mill with zirconia grinding media

  • Isopropanol (B130326) or ethanol (B145695) as a milling medium

  • Drying oven

  • High-temperature furnace

  • Hydraulic press and pellet die

  • Mortar and pestle

  • X-ray diffractometer (XRD)

  • Scanning electron microscope (SEM)

  • LCR meter for dielectric measurements

2. Procedure:

  • Stoichiometric Weighing: Weigh equimolar amounts of BaCO₃ and TiO₂. The Ba/Ti ratio can be varied (e.g., 0.95 to 1.05) to study its effect on dielectric properties.[4]

  • Mixing and Milling: Place the weighed powders into the ball mill jar with zirconia balls and a sufficient amount of isopropanol to form a slurry. Mill for 6-24 hours to ensure homogeneous mixing and particle size reduction.[9]

  • Drying: After milling, dry the slurry in an oven at 80-100°C to evaporate the alcohol.

  • Calcination: Place the dried powder in an alumina (B75360) crucible and calcine in a furnace. A typical calcination temperature is between 900°C and 1100°C for 2-4 hours.[6][11] This step leads to the formation of the BaTiO₃ phase.

  • Powder Preparation: After calcination, grind the resulting powder using a mortar and pestle to break up any agglomerates.

  • Pellet Pressing: Mix the calcined powder with a small amount of a binder (e.g., polyvinyl alcohol) and press it into pellets using a hydraulic press at a pressure of 100-200 MPa.

  • Sintering: Place the pellets on a platinum foil or in an alumina crucible and sinter in a furnace. Sintering temperatures typically range from 1100°C to 1400°C for 2-5 hours.[12][13][14] The heating and cooling rates should be controlled to avoid thermal shock.

  • Characterization:

    • Phase Analysis: Use XRD to confirm the formation of the perovskite BaTiO₃ phase and to check for any secondary phases.

    • Microstructure Analysis: Use SEM to observe the grain size and morphology of the sintered ceramic.

    • Dielectric Properties: Apply silver paste electrodes to the polished surfaces of the sintered pellets and measure the dielectric constant and dielectric loss as a function of temperature and frequency using an LCR meter.

IV. Data Presentation

The properties of the synthesized electro-ceramics are highly dependent on the processing parameters. The following tables summarize the quantitative data from various studies on the synthesis of barium titanate.

Table 1: Effect of Sintering Temperature on the Dielectric Properties of BaTiO₃

Sintering Temperature (°C)Sintering Time (h)Grain SizeDielectric Constant (at room temperature)Reference
10003Increases with temperatureIncreases with temperature[12]
11003--[12]
12003Well-defined grains-[12]
1250--High[13][15]
1350--Best ferroelectric properties[13][15]
110052572 nmHighest[14]
13402-Maximum[4]

Table 2: Effect of Ba/Ti Ratio on the Dielectric Properties of BaTiO₃ (Sintered at 1320°C)

Ba/Ti RatioCurie Temperature (°C)Dielectric ConstantReference
0.95-Smooth temperature dependence[4]
1.00Increases with sintering temp.-[4]
1.025-Maximum[4]

Table 3: Effect of Raw Material Particle Size on BaTiO₃ Properties

Starting Particle SizeResulting Grain SizeDielectric ConstantTetragonality (c/a)Reference
SmallerSmallerCan be lowerReduced[16]
LargerLargerCan be higherIncreased[16]
~140 nm-Maximum of ~5000Strong effect[17][18]
800 nmProportional1440Increased with grain size[16]

V. Conclusion

This compound is a fundamental component in the synthesis of electro-ceramic materials, particularly barium titanate. The solid-state reaction method is a robust and widely used technique for this purpose. The final dielectric and ferroelectric properties of the synthesized ceramics are highly sensitive to processing parameters such as sintering temperature, time, and the stoichiometry of the reactants. Careful control of these parameters, along with the particle size of the raw materials, is crucial for achieving the desired performance characteristics for specific electronic applications. The protocols and data presented in these notes provide a comprehensive guide for researchers and professionals working in the field of electro-ceramic materials.

References

Application of Barium Carbonate in Glass and Ceramic Manufacturing: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium carbonate (BaCO₃) is a key inorganic compound extensively utilized in the manufacturing of glass and ceramic products. Its primary function is to act as a fluxing agent, modifying the properties of the melt and the final product. In glass manufacturing, it is instrumental in producing specialty glasses with high refractive indices, such as optical and crystal glasses. In the ceramics industry, it is used in glazes and clay bodies to control melting temperatures, create specific surface finishes, and prevent defects. This document provides detailed application notes, experimental protocols, and technical data on the use of this compound in these fields.

Application in Glass Manufacturing

This compound is a crucial additive in the formulation of various types of specialty glass. When heated, it decomposes to barium oxide (BaO), which integrates into the silicate (B1173343) glass network. This integration imparts several desirable properties to the glass.

Key Functions of this compound in Glass:
  • Increases Refractive Index: The addition of barium oxide increases the refractive index of the glass, a critical property for optical lenses and high-quality crystal glassware, enhancing their brilliance and clarity.[1][2]

  • Increases Density: Barium oxide increases the density of the glass, contributing to the substantial feel and quality of crystal glassware.[1]

  • Acts as a Flux: It lowers the melting temperature of the glass batch, which can lead to energy savings during production.[1]

  • Improves Chemical Resistance: Barium-containing glasses exhibit enhanced resistance to chemical corrosion.[2]

Quantitative Data: Barium in Glass Formulations

The following tables summarize the typical compositions of different types of glass containing barium, derived from this compound.

Glass Type Component Weight Percentage (%) Resulting Properties
Barium Crown Optical Glass SiO₂~33%Refractive Index: ~1.66, Reciprocal Relative Dispersion: ~50
BaO~42%High refractive index and good optical clarity.
K₂O~4%
CdO~6%
ZrO₂~7%
La₂O₃~3%
Barium Flint Ophthalmic Glass SiO₂37.16%Refractive Index (n_D): ~1.6530, Abbe Value (ν): ~42.3, Softening Point: ~690°C, Thermal Expansion: ~10.0 x 10⁻⁶ /°C
BaO16.65%Suitable for fusion with optical crown glass.
ZnO3.71%
Li₂O0.15%
Na₂O9.02%
K₂O1.51%
TiO₂7.25%
ZrO₂7.43%
CaO6.67%
B₂O₃7.02%
PbO3.97%
Al₂O₃1.00%
Lead-Free Crystal Glass SiO₂50-60%High refractive index and density, good clarity.
K₂O4-14%
BaO10-20%
TiO₂3-10%
Experimental Protocol: Laboratory-Scale Preparation of Barium-Containing Soda-Lime Glass

This protocol outlines the preparation of a soda-lime glass batch with the inclusion of this compound to observe its effect on the final properties.

1. Raw Material Preparation and Mixing:

  • Materials: Silica (B1680970) sand (SiO₂), Soda ash (Na₂CO₃), Limestone (CaCO₃), this compound (BaCO₃).

  • Procedure:

    • Dry all raw materials at 110°C for at least 2 hours to remove any moisture.

    • Weigh the raw materials according to the desired formulation (e.g., 70% SiO₂, 15% Na₂O, 10% CaO, 5% BaO equivalent from BaCO₃). For every 100g of glass, you will need approximately 70g SiO₂, 25.6g Na₂CO₃, 17.8g CaCO₃, and 6.4g BaCO₃.

    • Mix the components thoroughly in a ball mill or a mechanical mixer for at least 30 minutes to ensure a homogeneous batch.

2. Melting and Refining:

  • Equipment: High-temperature furnace with a programmable controller, Alumina or platinum crucible.

  • Procedure:

    • Place the mixed batch into the crucible.

    • Heat the furnace to 1450-1550°C at a rate of 5-10°C/minute.

    • Hold the temperature for 2-4 hours to ensure complete melting and refining (removal of gas bubbles).

    • Gently stir the melt with a silica or platinum rod to improve homogeneity, if safe and feasible.

3. Forming and Annealing:

  • Procedure:

    • Pour the molten glass into a preheated mold of the desired shape.

    • Immediately transfer the molded glass to an annealing oven preheated to the glass transition temperature (typically around 550-600°C for soda-lime glass).

    • Hold at the annealing temperature for 30-60 minutes.

    • Cool the glass slowly to room temperature over several hours (e.g., at a rate of 1-2°C/minute) to relieve internal stresses.

4. Characterization:

  • Refractive Index Measurement: Use an Abbe refractometer or a prism coupling method to determine the refractive index of the prepared glass sample.[3][4][5][6][7]

  • Thermal Expansion Measurement: Use a dilatometer to measure the coefficient of thermal expansion (CTE).[8][9][10][11][12]

  • Density Measurement: Use the Archimedes principle or a pycnometer to determine the density of the glass.

Application in Ceramic Manufacturing

In ceramics, this compound is a versatile material used in both clay bodies and glazes to achieve specific aesthetic and functional properties.

Key Functions of this compound in Ceramics:
  • Fluxing Agent: In glazes, this compound acts as a flux, lowering the melting point of the glaze components to create a smooth, glassy surface at lower firing temperatures.[13]

  • Matting Agent: At lower firing temperatures, it can act as a matting agent, producing non-glossy, matte surfaces.[13]

  • Crystallizing Agent: It promotes the formation of crystalline structures within the glaze during cooling, leading to unique visual effects.

  • Prevents Efflorescence: In clay bodies, small additions of this compound (typically 0.2-0.8%) react with soluble sulfates in the clay to form insoluble barium sulfate, preventing the migration of salts to the surface during drying and firing, which causes an unsightly white scum known as efflorescence.[4][14]

  • Color Development: Barium can interact with certain coloring oxides to produce unique and vibrant colors that are difficult to achieve with other fluxes.[13]

Quantitative Data: this compound in Ceramic Formulations
Application Component Weight Percentage (%) Function and Effect
Ceramic Glaze This compound3 - 8%Acts as a flux to lower the melting temperature and can produce matte or crystalline finishes. A typical recipe might include Feldspar (35-50%), Silica (20-30%), and Kaolin (5-10%).[3]
Clay Body This compound0.2 - 0.8%Prevents efflorescence (scumming) by reacting with soluble sulfates in the clay.[4][14]
Up to 2.5%In some stoneware and porcelain bodies to produce a vellum matt surface.[15]
Experimental Protocol: Preparation and Application of a Barium-Containing Ceramic Glaze

This protocol describes the preparation of a ceramic glaze containing this compound and its application to a bisque-fired ceramic body.

1. Glaze Formulation and Mixing:

  • Materials: this compound, Feldspar, Silica, Kaolin, Water, Coloring oxides (optional).

  • Procedure:

    • Wear appropriate personal protective equipment (PPE), including a dust mask and gloves.

    • Weigh the dry glaze ingredients according to the desired recipe (e.g., 45% Feldspar, 25% Silica, 10% Kaolin, 5% this compound, plus any colorants).

    • Place the dry ingredients in a container and add water gradually while stirring. A typical starting point is a 1:1 ratio of dry material to water by weight.

    • Mix thoroughly until a smooth, consistent slurry is formed. A motorized mixer is recommended for larger batches.

    • Sieve the glaze slurry through an 80-mesh screen to remove any clumps and ensure a uniform particle size.

    • Adjust the viscosity of the glaze by adding small amounts of water or a flocculant/deflocculant as needed. The consistency should be similar to heavy cream for dipping or brushing.

2. Glaze Application:

  • Preparation: Ensure the bisque-fired ceramic ware is clean and free of dust or oils.

  • Application Methods:

    • Dipping: Submerge the bisque ware into the glaze slurry for 2-3 seconds.

    • Pouring: Pour the glaze over the surface of the ware.

    • Brushing: Apply 2-3 even coats of glaze with a soft brush, allowing each coat to dry before applying the next.

    • Spraying: Use a spray gun to apply a thin, even layer of glaze. This should be done in a well-ventilated area or a spray booth.

3. Firing:

  • Equipment: Electric or gas kiln with a programmable controller.

  • Procedure:

    • Allow the glazed ware to dry completely.

    • Carefully load the glazed pieces into the kiln, ensuring they are not touching.

    • Fire the kiln according to a predetermined firing schedule appropriate for the clay body and glaze. This includes a slow initial heating rate, a soaking period at the peak temperature, and a controlled cooling rate.

    • Allow the kiln to cool completely before opening.

4. Post-Firing Analysis:

  • Visually inspect the fired glaze for defects such as crazing, crawling, pinholing, or blistering.

  • For functional ware, perform a leach test (e.g., ASTM C738) to ensure that no harmful substances, such as barium, are leaching from the glaze.[15][16][17][18]

  • Evaluate the surface properties such as gloss, color, and texture.

Visualizing Workflows and Chemical Reactions

Chemical Decomposition of this compound

During heating in a glass or ceramic firing, this compound decomposes to form barium oxide and carbon dioxide gas.

G BaCO3 This compound (BaCO₃) (Solid) Heat Heat (>1000°C) BaCO3->Heat BaO Barium Oxide (BaO) (Solid) Heat->BaO CO2 Carbon Dioxide (CO₂) (Gas) Heat->CO2

Decomposition of this compound
Glass Manufacturing Workflow with this compound

The following diagram illustrates the key stages in the manufacturing of glass containing this compound.

G cluster_0 Raw Material Preparation cluster_1 Melting and Refining cluster_2 Forming and Annealing cluster_3 Finishing and Quality Control raw_materials Silica, Soda Ash, Limestone, This compound, etc. mixing Mixing raw_materials->mixing melting Melting (1450-1550°C) mixing->melting refining Refining melting->refining forming Forming (Molding, Blowing, etc.) refining->forming annealing Annealing forming->annealing finishing Finishing (Cutting, Polishing) annealing->finishing qc Quality Control (Refractive Index, etc.) finishing->qc final_product Final Glass Product qc->final_product

Glass Manufacturing Workflow
Ceramic Glaze Manufacturing and Application Workflow

This diagram outlines the process of creating and applying a ceramic glaze containing this compound.

G cluster_0 Glaze Preparation cluster_1 Glaze Application cluster_2 Firing and Finishing glaze_materials This compound, Feldspar, Silica, Kaolin, Water mixing_sieving Mixing and Sieving glaze_materials->mixing_sieving application Application (Dipping, Pouring, Brushing) mixing_sieving->application bisque_ware Clean Bisque-Fired Ware bisque_ware->application drying Drying application->drying firing Firing in Kiln drying->firing cooling Controlled Cooling firing->cooling final_inspection Final Inspection (Leach Testing, etc.) cooling->final_inspection final_product Glazed Ceramic Product final_inspection->final_product

Ceramic Glazing Workflow

References

Troubleshooting & Optimization

Controlling the morphology and particle size of barium carbonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling the morphology and particle size of barium carbonate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound particles?

A1: The most prevalent methods for synthesizing this compound (BaCO₃) include precipitation, carbonation, and hydrothermal techniques.[1]

  • Precipitation: This method involves the reaction of a soluble barium salt (e.g., barium chloride, BaCl₂) with a carbonate source (e.g., sodium carbonate, Na₂CO₃) in a solvent, leading to the precipitation of insoluble BaCO₃.[1]

  • Carbonation: In this process, carbon dioxide (CO₂) gas is bubbled through a solution containing barium ions, typically from barium sulfide (B99878) (BaS) or barium hydroxide (B78521) (Ba(OH)₂), to form this compound.[1]

  • Hydrothermal Synthesis: This technique involves a chemical reaction in a sealed, heated aqueous solution above ambient temperature and pressure. It allows for the formation of well-defined crystalline structures.[2]

Q2: How do experimental parameters influence the morphology and particle size of this compound?

A2: Key experimental parameters such as reactant concentration, temperature, pH, and the presence of additives or surfactants significantly impact the final morphology and particle size of this compound.

  • Concentration: Higher reactant concentrations often lead to a higher nucleation rate, which can result in smaller particle sizes. Conversely, lower concentrations may favor crystal growth over nucleation, leading to larger particles.[3][4]

  • Temperature: Temperature affects both the solubility of reactants and the kinetics of nucleation and crystal growth. For instance, in some systems, an increase in temperature can lead to larger crystallite sizes. Different polymorphs of carbonates can also be favored at different temperatures.[5]

  • pH: The pH of the reaction medium influences the availability of carbonate ions and the surface charge of the forming particles, thereby affecting their aggregation and morphology.

  • Additives/Surfactants: Organic molecules, polymers, and surfactants can act as capping agents or templates, directing the growth of specific crystal faces to produce various morphologies like rods, flowers, or spheres.[6][7][8]

Q3: What are some common morphologies of this compound that can be synthesized?

A3: this compound can be synthesized in a variety of morphologies, including:

  • Spherical nanoparticles[3][6]

  • Rod-like or needle-like structures[6][9]

  • Flower-like or dumbbell-shaped microstructures[9][10]

  • Hierarchical and complex superstructures[10]

The desired morphology is typically achieved by carefully controlling the synthesis parameters.

Q4: Is this compound safe to handle in a laboratory setting?

A4: this compound is toxic if ingested.[11][12] It reacts with stomach acid to form soluble barium chloride, which can lead to adverse health effects.[12] Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of the powder.

Troubleshooting Guides

Problem 1: The particle size of my this compound is too large. How can I reduce it?

Possible Causes and Solutions:

  • Low Nucleation Rate: A low rate of nucleation allows for excessive crystal growth, leading to larger particles.

    • Solution: Increase the reactant concentrations. A higher supersaturation level will promote a faster nucleation rate, resulting in a larger number of smaller particles.[3][4]

    • Solution: Decrease the reaction temperature. Lower temperatures can sometimes favor nucleation over crystal growth, although this is system-dependent.

  • Ostwald Ripening: Smaller particles may be dissolving and redepositing onto larger particles over time.

    • Solution: Reduce the reaction time. Monitor the particle size as a function of time to determine the optimal point to stop the reaction before significant ripening occurs.

    • Solution: Introduce a capping agent or surfactant. These molecules can adsorb to the surface of the nanoparticles, preventing their dissolution and redeposition.

Problem 2: I am getting irregular, aggregated particles instead of well-defined morphologies.

Possible Causes and Solutions:

  • Uncontrolled Precipitation: Rapid, uncontrolled precipitation can lead to amorphous and aggregated products.

    • Solution: Slowly add the reactants. Using a syringe pump for the dropwise addition of one reactant to the other can provide better control over the supersaturation and crystal growth.

    • Solution: Use a homogeneous precipitation method. For example, the thermal decomposition of urea (B33335) can slowly release carbonate ions, leading to more uniform particle formation.

  • Lack of a Directing Agent: In the absence of a morphology-directing agent, the thermodynamically most stable, often irregular, crystal form will dominate.

    • Solution: Introduce additives or surfactants. Cationic surfactants like Cetyltrimethylammonium bromide (CTAB) or anionic surfactants like Sodium dodecyl sulfate (B86663) (SDS) can selectively adsorb to different crystal faces and direct the growth towards specific morphologies.[8][13][14] Polymers like polyethylene (B3416737) glycol (PEG) or diethylene glycol (DEG) can also influence the final shape.[6]

Problem 3: The morphology of my this compound is not what I expected (e.g., I got rods instead of spheres).

Possible Causes and Solutions:

  • Incorrect Solvent System: The solvent can play a crucial role in determining the final morphology.

    • Solution: Modify the solvent composition. For example, using a mixture of water and an organic solvent like diethylene glycol (DEG) can change the morphology from rods to spheres.[6]

  • Inappropriate pH: The pH of the reaction medium can influence the crystal habit.

    • Solution: Adjust and buffer the pH of the reaction solution. Different pH values can stabilize different crystal faces, leading to different morphologies.

  • Temperature is Not Optimal: The reaction temperature can favor the growth of certain crystal polymorphs or shapes.

    • Solution: Vary the synthesis temperature. Systematically investigate a range of temperatures to find the optimal condition for the desired morphology.[5]

Data Presentation

Table 1: Effect of Reactant Concentration on this compound Particle Size

Ba²⁺ Concentration (mol/L)Average Particle Size (nm)
0.05~150
0.10~120
0.15~100
0.20~80
0.25~60

Data adapted from studies on homogeneous precipitation, illustrating the general trend.[3]

Table 2: Influence of Diethylene Glycol (DEG) on this compound Morphology and Size

DEG:Water Volume RatioMorphologyAverage Length (nm)Average Diameter (nm)Aspect Ratio
Pure WaterRod-like9002763.26
1:3Mixed (Rods & Spheres)6902163.19
1:1Mostly Spherical-193 (diameter)-
3:1Spherical-125 (diameter)-
Pure DEGSpherical-93 (diameter)-

This table summarizes the significant impact of the solvent system on the resulting particle characteristics.[6]

Table 3: Optimization of Synthesis Parameters for this compound Nanoparticles

BaCl₂ (M)Na₂CO₃ (M)Polyacrylic acid (PAA) (M)pHPre-incubation Time (min)Average Particle Size (nm)
0.10.10.17.060~200
0.10.10.18.060~180
0.10.10.19.060~150
0.050.050.059.060~120
0.010.010.019.060<100

This table illustrates how adjusting reactant concentrations and pH can be used to fine-tune the particle size.[15]

Experimental Protocols

Protocol 1: Synthesis of this compound Nanorods by Precipitation

  • Preparation of Reactant Solutions:

    • Prepare a 0.1 M solution of barium chloride (BaCl₂) in deionized water.

    • Prepare a 0.1 M solution of sodium carbonate (Na₂CO₃) in deionized water.

  • Reaction Setup:

    • Place 50 mL of the 0.1 M BaCl₂ solution in a beaker and stir vigorously with a magnetic stirrer at room temperature.

  • Precipitation:

    • Using a burette or a syringe pump, add the 0.1 M Na₂CO₃ solution dropwise to the BaCl₂ solution at a constant rate (e.g., 1 mL/min).

  • Aging:

    • After the addition is complete, continue stirring the resulting white suspension for 1 hour to allow for crystal growth and stabilization.

  • Washing and Collection:

    • Centrifuge the suspension at 5000 rpm for 10 minutes.

    • Discard the supernatant and re-disperse the pellet in deionized water.

    • Repeat the centrifugation and washing steps three times to remove any unreacted ions.

  • Drying:

    • Dry the final product in an oven at 80°C for 12 hours.

Protocol 2: Hydrothermal Synthesis of this compound Nanostructures

  • Precursor Preparation:

    • Dissolve 1 mmol of barium acetate (B1210297) (Ba(OAC)₂) in 20 mL of deionized water in a beaker.

    • Add 5 mL of ethylenediamine (B42938) (en) as a mineralizer and complexing agent.

    • Stir the solution for 15 minutes.

  • Hydrothermal Reaction:

    • Transfer the solution into a 50 mL Teflon-lined stainless steel autoclave.

    • Seal the autoclave and heat it to 180°C in an oven for 12 hours.

  • Cooling and Collection:

    • Allow the autoclave to cool down to room temperature naturally.

    • Collect the white precipitate by centrifugation at 5000 rpm for 10 minutes.

  • Washing:

    • Wash the product alternately with deionized water and ethanol (B145695) three times to remove any organic residues and unreacted precursors.

  • Drying:

    • Dry the final product in a vacuum oven at 60°C for 6 hours.[2]

Visualizations

Precipitation_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_processing Post-Processing BaCl2_sol Barium Chloride Solution Mixing Controlled Mixing (e.g., Dropwise Addition) BaCl2_sol->Mixing Na2CO3_sol Sodium Carbonate Solution Na2CO3_sol->Mixing Precipitation BaCO3 Precipitation Mixing->Precipitation Washing Washing (Centrifugation) Precipitation->Washing Drying Drying Washing->Drying Final_Product BaCO3 Powder Drying->Final_Product

Caption: Experimental workflow for the precipitation synthesis of this compound.

Parameter_Influence Parameters Experimental Parameters Concentration Reactant Concentration Parameters->Concentration Temperature Temperature Parameters->Temperature pH pH Parameters->pH Additives Additives/ Surfactants Parameters->Additives ParticleSize Particle Size Concentration->ParticleSize Temperature->ParticleSize Morphology Morphology Temperature->Morphology Crystallinity Crystallinity Temperature->Crystallinity pH->Morphology Additives->ParticleSize Additives->Morphology Properties Resulting Properties ParticleSize->Properties Morphology->Properties Crystallinity->Properties

References

Technical Support Center: Aqueous Processing of Barium Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the aqueous processing of barium carbonate (BaCO₃).

Troubleshooting Guide

This guide addresses common challenges encountered during the synthesis, purification, and handling of this compound in aqueous media.

Issue 1: Low Yield of Precipitated this compound

  • Question: We are experiencing a lower than expected yield during the precipitation of this compound. What are the potential causes and solutions?

  • Answer: A low yield of this compound can stem from several factors related to reaction conditions and reagent purity.

    • Incomplete Reaction: Ensure stoichiometric amounts of reactants are used. An excess of the carbonate source (e.g., sodium carbonate) can help drive the reaction to completion. Verify the concentration of your stock solutions.

    • Loss During Washing: this compound has low but non-zero solubility in water. Minimize the volume of washing solvent and use cold deionized water to reduce dissolution losses.

    • Incorrect pH: The precipitation of this compound is pH-dependent. Ensure the pH of the reaction mixture is sufficiently high (typically above 7) to favor the formation of carbonate ions and minimize the formation of more soluble bicarbonate species.[1]

    • Precipitation Prevention: The presence of certain ions or organic molecules can inhibit precipitation. Analyze your starting materials for potential contaminants.

Troubleshooting Flowchart for Low Yield

LowYieldTroubleshooting start Low this compound Yield check_stoichiometry Verify Reactant Stoichiometry and Concentrations start->check_stoichiometry check_ph Measure and Adjust pH of Reaction Mixture (>7) check_stoichiometry->check_ph If correct increase_carbonate Action: Use slight excess of carbonate source check_stoichiometry->increase_carbonate If incorrect check_washing Review Washing Procedure check_ph->check_washing If pH is optimal adjust_ph Action: Add base (e.g., NaOH) to increase pH check_ph->adjust_ph If pH is low check_impurities Analyze Starting Materials for Impurities check_washing->check_impurities If washing is minimal use_cold_water Action: Use minimal cold deionized water for washing check_washing->use_cold_water If excessive washing purify_reagents Action: Purify starting materials or use higher grade reagents check_impurities->purify_reagents If impurities are present end_node Yield Improved increase_carbonate->end_node use_cold_water->end_node adjust_ph->end_node purify_reagents->end_node

Caption: Troubleshooting workflow for addressing low yield in this compound synthesis.

Issue 2: Poor Dispersion and Agglomeration of this compound Particles

  • Question: Our synthesized this compound particles are forming large agglomerates and are difficult to disperse in aqueous solutions. How can we prevent this?

  • Answer: Agglomeration is a common issue due to the high surface energy of fine particles. Several strategies can be employed to improve dispersion.

    • Use of Dispersants: Employing a suitable dispersant can prevent particles from sticking together. Polymeric dispersants with carboxylic acid functional groups are often effective. The choice of dispersant and its concentration should be optimized for your specific system.

    • Control of Zeta Potential: The surface charge of the particles, quantified by the zeta potential, plays a crucial role in dispersion stability. Adjusting the pH to be far from the isoelectric point (the pH at which the zeta potential is zero) will increase electrostatic repulsion between particles, thus preventing agglomeration.

    • Ultrasonication: High-power ultrasonication can be used to break up existing agglomerates in a slurry.

    • Controlled Precipitation: The conditions during precipitation significantly impact the final particle characteristics. Slow addition of reactants and vigorous stirring can help produce less agglomerated particles.

Issue 3: Inconsistent Particle Size and Morphology

  • Question: We are observing significant batch-to-batch variation in the particle size and shape of our this compound. How can we achieve better control?

  • Answer: Consistent particle size and morphology are critical for many applications. Precise control over the precipitation process is key.

    • Homogeneous Precipitation: This technique involves the slow, uniform generation of the precipitating agent within the solution, leading to more uniform nucleation and growth. For example, the hydrolysis of urea (B33335) can be used to slowly generate carbonate ions.

    • Temperature Control: Temperature influences both the solubility of this compound and the kinetics of nucleation and growth. Maintaining a constant and uniform temperature throughout the precipitation process is crucial.

    • Reactant Concentration: The initial concentrations of the barium salt and the carbonate source affect the supersaturation of the solution, which in turn governs the nucleation and growth rates.[2]

    • pH Control: The pH of the solution can influence the crystal habit and morphology of the precipitated this compound.[1]

    • Additives: The presence of certain organic or inorganic additives can modify the crystal growth process, leading to different particle morphologies.

Issue 4: Presence of Impurities in the Final Product

  • Question: Our synthesized this compound contains unacceptable levels of impurities, such as sulfates or chlorides. What purification methods can be used?

  • Answer: The purity of this compound is critical, especially in pharmaceutical and electronic applications.

    • Thorough Washing: Repeated washing of the precipitate with deionized water is the first step to remove soluble impurities.

    • Acid Washing: For removal of certain metal oxide or hydroxide (B78521) impurities, a dilute acid wash (e.g., with dilute nitric or acetic acid) can be effective. However, this will also dissolve some of the this compound, so conditions must be carefully controlled. This compound reacts with acids to form soluble barium salts.[3][4]

    • Recrystallization: For higher purity, the this compound can be dissolved in an acid (like nitric acid) to form a soluble salt (barium nitrate). This solution can then be purified, and the this compound re-precipitated by the addition of a high-purity carbonate source.

    • Starting Material Purity: The purity of the final product is highly dependent on the purity of the starting materials. Use high-purity grades of barium salts and carbonate sources.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in water at different temperatures?

A1: this compound is poorly soluble in water. Its solubility increases slightly with temperature.

Table 1: Solubility of this compound in Water

Temperature (°C)Solubility ( g/100 mL)
200.0022
250.0024
1000.0060

Data sourced from various chemical handbooks and publications.[5][6]

Q2: How does pH affect the solubility of this compound?

A2: The solubility of this compound is significantly influenced by pH. In acidic conditions (low pH), the carbonate ions (CO₃²⁻) react with H⁺ ions to form bicarbonate (HCO₃⁻) and carbonic acid (H₂CO₃), which decomposes to CO₂ and H₂O. This shifting equilibrium increases the dissolution of this compound as it forms soluble barium salts.[1] In alkaline conditions (high pH), the solubility is reduced.

Q3: What are the common methods for synthesizing this compound in the laboratory?

A3: Common laboratory synthesis methods include:

  • Direct Precipitation: Reacting a soluble barium salt (e.g., barium chloride or barium nitrate) with a soluble carbonate salt (e.g., sodium carbonate or ammonium (B1175870) carbonate).[7][8][9]

  • Carbonation of Barium Sulfide: Bubbling carbon dioxide through a solution of barium sulfide.[4][10]

  • Sol-Gel Method: This method can be used to produce nanoparticles of this compound and involves the formation of a gel followed by a combustion process.[6][11][12]

Q4: What analytical techniques are used to characterize this compound?

A4: A variety of analytical techniques are used to characterize the physical and chemical properties of this compound:

  • X-ray Diffraction (XRD): To determine the crystal structure and phase purity.

  • Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): To visualize the particle size, shape, and morphology.[6][11]

  • Particle Size Analysis: Techniques like dynamic light scattering (DLS) or laser diffraction to determine the particle size distribution.

  • Thermogravimetric Analysis (TGA): To study the thermal stability and decomposition of the material.

  • X-ray Fluorescence (XRF) or Inductively Coupled Plasma (ICP) Spectroscopy: To determine the elemental composition and identify impurities.[13][14]

Experimental Protocols

Protocol 1: Synthesis of this compound by Direct Precipitation

This protocol describes the synthesis of this compound by reacting barium chloride with sodium carbonate.

Materials:

  • Barium chloride dihydrate (BaCl₂·2H₂O)

  • Sodium carbonate (Na₂CO₃), anhydrous

  • Deionized water

  • Beakers

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Drying oven

Procedure:

  • Prepare Reactant Solutions:

    • Prepare a 0.5 M solution of barium chloride by dissolving the appropriate amount of BaCl₂·2H₂O in deionized water.

    • Prepare a 0.5 M solution of sodium carbonate by dissolving the appropriate amount of Na₂CO₃ in deionized water.

  • Precipitation:

    • Place a known volume of the barium chloride solution in a beaker with a magnetic stir bar and begin stirring.

    • Slowly add the sodium carbonate solution dropwise to the stirred barium chloride solution. A white precipitate of this compound will form immediately.

  • Digestion:

    • Continue stirring the suspension for 1-2 hours at room temperature. This "digestion" step allows the particles to grow and become more easily filterable.

  • Filtration and Washing:

    • Separate the this compound precipitate from the solution by vacuum filtration using a Buchner funnel and filter paper.

    • Wash the precipitate several times with small portions of cold deionized water to remove any soluble byproducts (e.g., sodium chloride).

  • Drying:

    • Carefully transfer the filter cake to a watch glass or drying dish.

    • Dry the precipitate in an oven at 100-120°C until a constant weight is achieved.

Synthesis and Purification Workflow

SynthesisPurification start Start: Prepare Reactant Solutions (e.g., BaCl₂ and Na₂CO₃) precipitation Precipitation (Slow addition with stirring) start->precipitation digestion Digestion of Precipitate (Stirring for 1-2 hours) precipitation->digestion filtration Filtration digestion->filtration washing Washing with Deionized Water filtration->washing drying Drying (100-120°C) washing->drying characterization Characterization (XRD, SEM, etc.) drying->characterization purification_check Purity Check characterization->purification_check high_purity High-Purity BaCO₃ purification_check->high_purity Purity Meets Specs recrystallization Optional: Recrystallization for Higher Purity purification_check->recrystallization Further Purification Needed dissolution Dissolve in Acid (e.g., HNO₃) recrystallization->dissolution reprecipitation Re-precipitate with High-Purity Carbonate Source dissolution->reprecipitation reprecipitation->filtration

Caption: General workflow for the synthesis and purification of this compound.

Protocol 2: Purification of this compound by Acid Washing

This protocol is intended to remove acid-soluble impurities from synthesized this compound. Caution: This process will result in some loss of the this compound product.

Materials:

  • Impure this compound

  • Dilute nitric acid (e.g., 0.1 M)

  • Deionized water

  • pH meter or pH paper

  • Beaker

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Drying oven

Procedure:

  • Slurry Formation:

    • Create a slurry of the impure this compound in deionized water in a beaker.

  • Acidification:

    • While stirring, slowly add dilute nitric acid to the slurry. Monitor the pH closely.

    • Adjust the pH to a mildly acidic level (e.g., pH 5-6). This will dissolve some of the this compound and many acid-soluble impurities. Vigorous gas evolution (CO₂) will be observed.

  • Neutralization and Re-precipitation (Optional but recommended):

    • Slowly add a dilute base (e.g., ammonium hydroxide) to the slurry to raise the pH back to neutral or slightly alkaline (pH 7-8). This will re-precipitate the dissolved this compound, leaving some impurities in the solution.

  • Filtration and Washing:

    • Quickly filter the slurry to separate the purified this compound.

    • Wash the precipitate thoroughly with deionized water until the pH of the filtrate is neutral.

  • Drying:

    • Dry the purified this compound in an oven at 100-120°C to a constant weight.

References

Barium Carbonate Impurity Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with barium carbonate. It offers detailed experimental protocols and data to ensure accurate impurity analysis and determination.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound?

A1: Common impurities in this compound can include substances insoluble in dilute hydrochloric acid, chlorides, sulfides, and various elements such as calcium, potassium, sodium, strontium, heavy metals, and iron.[1] The acceptable limits for these impurities are often defined by specific grading standards, such as those provided by the American Chemical Society (ACS).

Q2: How is the purity (assay) of this compound determined?

A2: The assay of this compound is typically determined by acid-base titrimony.[1] A known weight of the sample is reacted with a precise amount of a standardized acid (e.g., hydrochloric acid), and the excess acid is then titrated with a standardized base (e.g., sodium hydroxide).[1] The amount of acid consumed in the reaction is used to calculate the percentage of this compound in the sample.[1]

Q3: What analytical methods are used to determine specific impurities in this compound?

A3: A variety of analytical methods are employed to quantify specific impurities. Flame Atomic Absorption Spectroscopy (FAAS) is commonly used for the determination of elements like calcium, potassium, sodium, and strontium.[1][2] Ion chromatography can be utilized for the simultaneous determination of anionic impurities such as fluoride, sulfate, and nitrate (B79036).[3] X-ray Fluorescence (XRF) is another technique that can be used for determining the barium content and identifying other elemental impurities.[4][5]

Troubleshooting Guides

Issue 1: Inaccurate Assay Results (Acid-Base Titrimetry)

Possible Causes:

  • Incomplete dissolution of this compound: If the sample does not fully dissolve in the acid, the assay result will be artificially low.

  • Loss of carbon dioxide: Vigorous reaction can lead to splashing and loss of sample or acid.

  • Incorrect endpoint determination: Difficulty in observing the color change of the indicator can lead to over- or under-titration.

  • Standardization errors: Inaccurately standardized acid or base solutions will lead to systematic errors.

Troubleshooting Steps:

  • Ensure Complete Dissolution: Cautiously add the acid to the this compound sample with mixing.[1] Gently heat the solution to boiling to ensure all the carbonate has reacted and to remove dissolved CO2 before titration.[1]

  • Prevent Sample Loss: Add the acid slowly and cautiously to control the effervescence of carbon dioxide.[6]

  • Sharpen the Endpoint: Use a suitable indicator, such as bromophenol blue, and titrate to a distinct color change.[1] If the endpoint is difficult to see, consider using a pH meter for a potentiometric titration.

  • Verify Standard Solutions: Re-standardize the hydrochloric acid and sodium hydroxide (B78521) solutions against a primary standard.

Issue 2: High "Insoluble in Dilute Hydrochloric Acid" Value

Possible Causes:

  • Presence of insoluble impurities: The this compound may contain impurities that are not soluble in dilute HCl, such as barium sulfate.

  • Insufficient acid concentration or volume: The acid may not be sufficient to dissolve all the this compound.

  • Inadequate digestion time: The sample may not have been given enough time to fully dissolve.

Troubleshooting Steps:

  • Verify Acid and Procedure: Ensure the correct concentration and volume of dilute hydrochloric acid are used as specified in the protocol.[1]

  • Allow Sufficient Time: Gently heat the mixture and allow adequate time for the dissolution to complete.

  • Proper Filtration: Use a tared filtering crucible and wash the residue thoroughly with dilute hydrochloric acid to remove any remaining soluble components before drying and weighing.[1]

Issue 3: Interference in Flame Atomic Absorption Spectroscopy (FAAS) for Ca, K, Na, Sr

Possible Causes:

  • Ionization interference: In the high temperature of the flame, atoms can be ionized, leading to a decrease in the atomic absorption signal.

  • Matrix effects: The presence of other components in the sample solution can affect the atomization of the analyte.

Troubleshooting Steps:

  • Use an Ionization Suppressor: Add a solution of a more easily ionized element, such as potassium chloride, to both the sample and standard solutions to suppress the ionization of the analyte.[1]

  • Matrix Matching: Prepare standard solutions in a matrix that closely matches the sample solution (e.g., in dilute hydrochloric acid).

  • Optimize Instrumental Parameters: Adjust the fuel-to-oxidant ratio and burner height to achieve optimal sensitivity and minimize interferences.

Quantitative Data Summary

ImpuritySpecification Limit (ACS Reagent Grade)Analytical Method
Assay (as BaCO₃)≥ 99.0%Acid-Base Titrimetry
Insoluble in Dilute Hydrochloric Acid≤ 0.015%Gravimetric
Chloride (Cl)≤ 0.002%Turbidimetric Limit Test
Water-Soluble Titrable Base≤ 0.01 meq/gTitrimetric
Oxidizing Substances (as NO₃)≤ 0.005%Colorimetric
Sulfide (S)≤ 0.001%Colorimetric
Calcium (Ca)≤ 0.05%Flame AAS
Potassium (K)≤ 0.005%Flame AAS
Sodium (Na)≤ 0.02%Flame AAS
Strontium (Sr)≤ 0.7%Flame AAS
Heavy Metals (as Pb)≤ 5 ppmColorimetric
Iron (Fe)≤ 0.002%Colorimetric

Data sourced from ACS Reagent Chemicals specifications.[1]

Experimental Protocols

Assay of this compound (Acid-Base Titrimetry)

Principle: this compound reacts with a known excess of hydrochloric acid. The unreacted acid is then titrated with a standard solution of sodium hydroxide.

Procedure:

  • Accurately weigh approximately 4 g of the this compound sample.[1]

  • Transfer the sample to a 250 mL beaker and add 50 mL of water.[1]

  • Carefully and precisely add 50.0 mL of 1 N hydrochloric acid volumetric solution.[1]

  • Gently boil the solution to expel all the carbon dioxide and then cool to room temperature.[1]

  • Add a few drops of bromophenol blue indicator solution.[1]

  • Titrate the excess hydrochloric acid with 1 N sodium hydroxide volumetric solution until the blue endpoint is reached.[1]

  • Calculation: 1 mL of 1 N hydrochloric acid is equivalent to 0.0987 g of BaCO₃.[1]

Determination of Calcium, Potassium, Sodium, and Strontium by Flame AAS

Principle: The concentration of each element is determined by measuring the absorption of light by atoms of that element in a flame.

Procedure:

  • Sample Stock Solution A: Cautiously dissolve 10.0 g of the this compound sample in 50 mL of dilute hydrochloric acid (1:3) in a beaker. Transfer the solution to a 100 mL volumetric flask and dilute to the mark with water.[1]

  • Sample Stock Solution B: Pipette 10.0 mL of Sample Stock Solution A into a 100 mL volumetric flask and dilute to the mark with water. For calcium and strontium determination, add 2.0 mL of a 2.5% potassium chloride solution as an ionization suppressant.[1]

  • Standards: Prepare a series of standard solutions for each element in a similar acid matrix, also containing the ionization suppressant for calcium and strontium.

  • Analysis: Aspirate the blank, standards, and sample solutions into the flame atomic absorption spectrophotometer.

  • Calibration: Construct a calibration curve by plotting the absorbance of the standards versus their concentration.

  • Calculation: Determine the concentration of each element in the sample solution from the calibration curve and calculate the percentage in the original sample.

Limit Test for Chloride

Principle: Chloride ions react with silver nitrate in an acidic medium to produce a turbidity of silver chloride. The turbidity of the sample is compared to that of a standard containing a known amount of chloride.

Procedure:

  • Weigh 1.0 g of the sample and add 20 mL of water.[1]

  • Add nitric acid dropwise with stirring until the sample is dissolved.[1]

  • Filter if necessary through a chloride-free filter, wash with a small amount of hot water, and dilute the filtrate to 50 mL with water.[1]

  • To 25 mL of this solution, add 1 mL of silver nitrate reagent solution.[1]

  • Prepare a standard by taking a known amount of chloride standard solution (e.g., 0.01 mg of Cl⁻) in an equal volume of solution containing the same quantities of reagents.[1]

  • Compare the turbidity of the sample solution with that of the standard. The turbidity of the sample should not exceed that of the standard.[1]

Visualizations

Assay_Workflow cluster_preparation Sample Preparation cluster_titration Titration cluster_calculation Calculation weigh Weigh ~4g BaCO3 Sample add_h2o Add 50 mL Water weigh->add_h2o add_hcl Add 50.0 mL 1N HCl add_h2o->add_hcl boil Boil and Cool add_hcl->boil add_indicator Add Bromophenol Blue boil->add_indicator titrate Titrate with 1N NaOH add_indicator->titrate endpoint Observe Blue Endpoint titrate->endpoint calculate Calculate % BaCO3 endpoint->calculate

Caption: Workflow for this compound Assay by Titrimetry.

Troubleshooting_Logic start Inaccurate Assay Result cause1 Incomplete Dissolution? start->cause1 cause2 Incorrect Endpoint? start->cause2 cause3 Standardization Error? start->cause3 solution1 Gently boil solution to ensure complete reaction and CO2 removal. cause1->solution1 Yes solution2 Use a pH meter for potentiometric titration or ensure proper lighting for visual endpoint. cause2->solution2 Yes solution3 Re-standardize HCl and NaOH solutions against a primary standard. cause3->solution3 Yes

Caption: Troubleshooting Logic for Inaccurate Assay Results.

References

Technical Support Center: Kinetics of the Thermal Decomposition of Barium Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the kinetics of the thermal decomposition of barium carbonate.

Frequently Asked Questions (FAQs)

1. What is the expected thermal decomposition behavior of this compound (BaCO₃)?

This compound decomposes upon heating to barium oxide (BaO) and carbon dioxide (CO₂), as shown in the following reaction:

BaCO₃(s) → BaO(s) + CO₂(g)

The decomposition temperature is reported to be around 1300°C, though it can begin at lower temperatures depending on the experimental conditions.[1][2] this compound also undergoes two phase transformations before decomposition: from orthorhombic to hexagonal at approximately 1079 K (806°C) and from hexagonal to cubic at around 1237 K (964°C).[1][3][4]

2. What are the key kinetic parameters for the thermal decomposition of BaCO₃?

The activation energy (Ea) is a critical parameter. Reported values vary, with one study determining it to be 305 (± 14) kJ/mol based on thermogravimetric analysis (TGA) of powder beds.[1][3][4] Another study, using torsion-effusion and torsion-Langmuir techniques, reported an apparent activation enthalpy of 225.9 kJ/mol.[1][3][5] This variation can be attributed to different experimental methods and conditions.

3. What analytical techniques are typically used to study the kinetics of BaCO₃ decomposition?

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are the primary methods employed.[1][3][4][6] TGA measures the mass loss of the sample as a function of temperature, directly corresponding to the release of CO₂. DTA measures the temperature difference between the sample and a reference material, revealing phase transitions and reaction enthalpies.

4. How does the experimental atmosphere affect the decomposition?

The presence of carbon dioxide in the atmosphere can inhibit the decomposition process due to the reversible nature of the reaction.[3] Le Chatelier's principle suggests that an increased partial pressure of CO₂ will shift the equilibrium to the left, favoring the stability of BaCO₃ and thus requiring higher temperatures for decomposition.[7]

5. Does the physical form of the sample matter?

Yes, the physical form of the this compound sample significantly influences the decomposition kinetics. Studies have shown that using densely compacted spheres instead of shallow powder beds can retard the reaction.[3] This is likely due to the limited diffusion of the gaseous product (CO₂) out of the compacted sample.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Inconsistent or non-reproducible TGA results - Inconsistent sample mass or packing. - Temperature calibration drift in the TGA instrument.[8] - Contamination of the TGA sample holder or furnace.[9][10] - Fluctuations in the purge gas flow rate.- Use a consistent sample mass and packing density for all experiments. - Regularly calibrate the TGA for both mass and temperature.[8] - Clean the sample holder and furnace periodically according to the manufacturer's instructions.[10] - Ensure a stable and appropriate purge gas flow rate.
Observed decomposition temperature is significantly different from literature values - Different heating rates were used. Faster heating rates can shift the decomposition to higher temperatures.[11] - The partial pressure of CO₂ in the furnace atmosphere. - The physical form of the sample (powder vs. pellet).[3]- Maintain a consistent and reported heating rate for all experiments. - Control the furnace atmosphere; for kinetic studies, an inert gas flow (e.g., nitrogen or argon) is recommended.[6] - Report the physical characteristics of your sample.
"Sawtooth" or noisy TGA curve - Vibrations near the TGA instrument.[12] - Blockage in the gas exhaust line.[12] - The sample is too light, or the gas flow rate is too high.[11]- Isolate the TGA from sources of vibration.[12] - Check and clean the exhaust line and filters.[12] - Use an appropriate sample mass and optimize the gas flow rate.
Weight loss exceeds the theoretical amount for BaCO₃ decomposition - The presence of hydrates or other volatile impurities in the starting material. - Reaction with the sample crucible.- Dry the BaCO₃ sample before the experiment, for instance, at 673 K for 24 hours.[6] - Use an inert crucible material such as alumina (B75360) (Al₂O₃).[11]
Incomplete decomposition at expected temperatures - The formation of a dense product layer (BaO) can hinder the diffusion of CO₂. - A high partial pressure of CO₂ in the furnace.- Consider using a slower heating rate to allow for complete decomposition. - Ensure a sufficient flow of inert purge gas to remove the evolved CO₂.

Quantitative Data Summary

Parameter Value Method Reference
Decomposition Temperature~1300 °CNot specified[1]
Onset of DecompositionVaries with conditionsTGA
Activation Energy (Ea)305 (± 14) kJ/molTGA of powder beds[1][3][4]
Apparent Activation Enthalpy225.9 kJ/molTorsion-Langmuir[1][3][5]
Enthalpy of Equilibrium Reaction252.1 kJ/molTorsion-Effusion[5]
Orthorhombic to Hexagonal Phase Transition1079 K (806 °C)DTA[1][3][4]
Hexagonal to Cubic Phase Transition1237 K (964 °C)DTA[1][3][4]

Experimental Protocols

Thermogravimetric Analysis (TGA) of this compound Decomposition

1. Objective: To determine the thermal stability and decomposition kinetics of this compound.

2. Materials:

  • This compound (BaCO₃) powder (high purity).
  • Inert purge gas (e.g., high-purity nitrogen or argon).
  • TGA instrument with a sensitive balance and programmable furnace.
  • Alumina (Al₂O₃) or platinum crucibles.[11]

3. Sample Preparation:

  • Dry the BaCO₃ powder at a temperature sufficient to remove moisture without initiating decomposition (e.g., 150-200°C for several hours, or as specified in the literature at 673 K for 24 hours).[6]
  • Accurately weigh 5-10 mg of the dried sample into a clean, tared TGA crucible.[9] Ensure the sample is evenly spread in a thin layer.[9]

4. TGA Instrument Setup:

  • Place the crucible in the TGA furnace.
  • Purge the furnace with the inert gas at a constant flow rate (e.g., 20-50 mL/min) for at least 30 minutes to ensure an inert atmosphere.
  • Program the temperature profile:
  • Ramp from ambient temperature to a temperature above the expected final decomposition temperature (e.g., 1400°C).
  • Use a constant heating rate, typically between 5 and 20°C/min. A common rate is 10°C/min.[3]

5. Data Collection:

  • Record the sample mass, sample temperature, and furnace temperature as a function of time.

6. Data Analysis:

  • Plot the percentage of mass loss versus temperature.
  • Determine the onset and completion temperatures of decomposition.
  • Calculate the derivative of the mass loss curve (DTG curve) to identify the temperatures of maximum decomposition rates.
  • Use appropriate kinetic models (e.g., Kissinger, Flynn-Wall-Ozawa) to determine the activation energy from experiments conducted at multiple heating rates.[9]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Processing & Interpretation start Start: Obtain BaCO3 Sample dry Dry BaCO3 Powder start->dry Remove moisture weigh Weigh 5-10 mg of Sample dry->weigh load Load Sample into TGA Crucible weigh->load setup Setup TGA Instrument (Purge with Inert Gas) load->setup heat Heat Sample at a Constant Rate (e.g., 10°C/min) setup->heat record Record Mass Loss vs. Temperature heat->record plot Plot TGA/DTG Curves record->plot kinetics Apply Kinetic Models to Determine Activation Energy plot->kinetics end End: Report Kinetic Parameters kinetics->end

Caption: Experimental workflow for studying the thermal decomposition of this compound using TGA.

Troubleshooting_Guide cluster_causes Potential Causes cluster_solutions Corrective Actions start Inaccurate TGA Results cause1 Instrument Calibration Issue start->cause1 cause2 Sample Preparation Inconsistency start->cause2 cause3 Atmosphere Control Problem start->cause3 cause4 Heating Rate Variation start->cause4 sol1 Recalibrate Temperature and Mass cause1->sol1 sol2 Standardize Sample Mass, Packing, and Drying cause2->sol2 sol3 Ensure Stable Inert Gas Flow cause3->sol3 sol4 Use Consistent Heating Rate cause4->sol4 end Accurate Kinetic Data sol1->end sol2->end sol3->end sol4->end

Caption: A logical troubleshooting guide for inaccurate TGA results in this compound decomposition studies.

References

Optimization of barium carbonate slurry for industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing barium carbonate slurry for industrial applications.

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve common issues encountered during the preparation and use of this compound slurries.

Issue: High Slurry Viscosity

An unexpectedly high viscosity can hinder pumping, mixing, and application of the slurry. Follow these steps to identify and address the root cause.

Troubleshooting Workflow: High Viscosity

HighViscosity start Problem: High Viscosity check_solids 1. Verify Solids Concentration start->check_solids solids_high Reduce solids content or increase liquid phase. check_solids->solids_high High check_dispersant 2. Evaluate Dispersant check_solids->check_dispersant Within Spec solids_high->check_dispersant dispersant_issue Incorrect type or dosage? check_dispersant->dispersant_issue adjust_dispersant Optimize dispersant type and concentration. See Table 1. dispersant_issue->adjust_dispersant Yes check_psd 3. Analyze Particle Size Distribution (PSD) dispersant_issue->check_psd No adjust_dispersant->check_psd psd_issue Excessive fines? check_psd->psd_issue address_psd Consider particle size classification or use a dispersant effective for fine particles. psd_issue->address_psd Yes check_temp 4. Check Slurry Temperature psd_issue->check_temp No address_psd->check_temp temp_issue Is temperature too low? check_temp->temp_issue adjust_temp Increase temperature within process limits. temp_issue->adjust_temp Yes end Viscosity Optimized temp_issue->end No adjust_temp->end

Caption: Troubleshooting workflow for high slurry viscosity.

Detailed Steps:

  • Verify Solids Concentration: An excessive concentration of this compound particles is a primary cause of high viscosity.[1][2] Measure the current solids content and compare it to the target specification.

  • Evaluate Dispersant: The type and concentration of the dispersant are critical for maintaining low viscosity.[3]

    • Incorrect Dosage: Both insufficient and excessive amounts of dispersant can lead to increased viscosity.

    • Wrong Type: The chosen dispersant may not be effective for the specific particle size distribution or chemistry of your system.

  • Analyze Particle Size Distribution (PSD): A high proportion of fine particles can significantly increase slurry viscosity due to the larger surface area that needs to be wetted.[4]

  • Check Slurry Temperature: For some slurries, viscosity can increase at lower temperatures.[5]

Issue: Slurry Settling and Sedimentation

This compound is a dense material, making its slurries prone to settling, which can lead to blockages and inconsistent properties.[6]

Troubleshooting Workflow: Slurry Settling

SlurrySettling start Problem: Slurry Settling check_agitation 1. Assess Agitation start->check_agitation agitation_issue Insufficient or improper mixing? check_agitation->agitation_issue improve_agitation Increase agitation speed or use a higher shear mixer. agitation_issue->improve_agitation Yes check_stabilizer 2. Evaluate Stabilizing Agents agitation_issue->check_stabilizer No improve_agitation->check_stabilizer stabilizer_issue Is a stabilizer (e.g., xanthan gum) present and at the correct dosage? check_stabilizer->stabilizer_issue add_stabilizer Incorporate a suitable stabilizer or optimize its concentration. stabilizer_issue->add_stabilizer Yes check_psd 3. Analyze Particle Size Distribution (PSD) stabilizer_issue->check_psd No add_stabilizer->check_psd psd_issue Coarse particles present? check_psd->psd_issue adjust_psd Consider milling to reduce particle size. psd_issue->adjust_psd Yes end Stable Slurry Achieved psd_issue->end No adjust_psd->end Agglomeration start Problem: Agglomeration check_dispersion_process 1. Review Dispersion Process start->check_dispersion_process process_issue Insufficient shear or improper addition of powder? check_dispersion_process->process_issue improve_process Use high-shear mixing and add powder gradually to the liquid. process_issue->improve_process Yes check_dispersant 2. Check Dispersant process_issue->check_dispersant No improve_process->check_dispersant dispersant_issue Is the dosage optimal? check_dispersant->dispersant_issue adjust_dispersant Optimize dispersant concentration. See Table 1. dispersant_issue->adjust_dispersant Yes check_ph 3. Measure Slurry pH dispersant_issue->check_ph No adjust_dispersant->check_ph ph_issue Is pH near the isoelectric point? check_ph->ph_issue adjust_ph Adjust pH away from the isoelectric point (typically around pH 10-10.5 for BaCO3). ph_issue->adjust_ph Yes end Well-Dispersed Slurry ph_issue->end No adjust_ph->end

References

Technical Support Center: Minimizing Barite Scale Formation in Carbonate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering barite (BaSO₄) scale formation in carbonate-containing solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of unexpected barite scale formation in my experiments?

Barite scale precipitation is primarily caused by the mixing of incompatible aqueous solutions.[1] This often occurs when a solution containing barium ions (Ba²⁺) is mixed with a solution containing sulfate (B86663) ions (SO₄²⁻).[1] Common sources of these ions in a laboratory setting include:

  • Formation Brines: Simulated or actual formation waters can be rich in barium.[2]

  • Seawater: Simulated or actual seawater is a common source of high concentrations of sulfate ions.[1]

  • Drilling Fluids: Barite is frequently used as a weighting agent in drilling muds and can be a source of barium.[2]

  • Changes in Physicochemical Conditions: Decreases in pressure and temperature can reduce the solubility of barite, leading to precipitation.[1] The pH of the solution also plays a critical role, with barite precipitation being inhibited at low pH (≤ 2) and increasing as the pH becomes more neutral (≥ 5).[3]

Q2: How does the presence of carbonate ions affect barite scale formation?

The presence of carbonate ions, typically from the dissolution of carbonate minerals like calcite (CaCO₃), introduces complexity to barite scale management. While calcium carbonate itself can form scale, the presence of Ca²⁺ ions can also interfere with certain barite scale inhibitors.[4][5] For instance, some phosphonate-based inhibitors may precipitate with calcium ions, reducing their effectiveness against barite.[6] Conversely, some chemical treatments for barite scale can inadvertently cause secondary precipitation of barium when they react with calcite.[7]

Q3: My scale inhibitor doesn't seem to be effective. What are the possible reasons?

Several factors can reduce the effectiveness of a scale inhibitor:

  • Incorrect Inhibitor Type: The choice of inhibitor is critical. Chelating agents like DTPA and EDTA, and phosphonates are commonly used, but their effectiveness varies with the specific chemical environment.[2][8]

  • Sub-optimal Concentration: The inhibitor concentration must be sufficient to sequester the scale-forming ions.

  • pH and Temperature: The performance of many inhibitors is pH and temperature-dependent.[8] For example, the efficiency of some phosphonate (B1237965) inhibitors is affected by pH.[8]

  • Presence of Competing Ions: High concentrations of other cations, such as Ca²⁺ from carbonate dissolution, can compete with Ba²⁺ for the inhibitor, reducing its effectiveness.[4][5]

  • Incompatibility with Brine: The inhibitor itself might be incompatible with the high salinity or specific ion composition of your brine, leading to its precipitation.[5]

Q4: How can I identify if the precipitate I'm observing is indeed barite?

Several analytical techniques can be used to confirm the identity of the scale:

  • Scanning Electron Microscopy (SEM): Provides high-resolution images of the scale's crystal morphology.[2][9]

  • X-Ray Diffraction (XRD): Determines the crystalline structure of the solid, providing a definitive identification of barite.[2][9]

  • Inductively Coupled Plasma (ICP) Spectroscopy: Can be used to determine the elemental composition of the dissolved scale, confirming the presence of barium.[2]

Troubleshooting Guide

Problem: Sudden and significant barite precipitation after mixing solutions.

Possible Cause Troubleshooting Step
Mixing of Incompatible Brines 1. Analyze the ionic composition of all solutions being mixed to identify sources of Ba²⁺ and SO₄²⁻. 2. If possible, modify the composition of the solutions to reduce the concentration of one or both of these ions.
Change in Temperature or Pressure 1. Review the experimental protocol for any recent changes in temperature or pressure conditions. 2. Barite solubility is influenced by these parameters; try to maintain consistent conditions.[1]
pH Shift 1. Measure the pH of the final solution. 2. Barite precipitation is more favorable at a pH above 5.[3] Consider adjusting the pH to a more acidic range if compatible with your experiment.

Problem: Reduced effectiveness of a known scale inhibitor.

Possible Cause Troubleshooting Step
Calcium Ion Interference 1. Measure the concentration of Ca²⁺ in your solution. 2. If high, consider using an inhibitor less susceptible to calcium interference or a blend of inhibitors, such as DTPA and EDTA, where EDTA can preferentially chelate calcium.[2]
Incorrect Inhibitor Concentration 1. Recalculate the required inhibitor concentration based on the concentrations of Ba²⁺ and SO₄²⁻. 2. Perform a dose-response experiment to determine the optimal inhibitor concentration for your specific conditions.
Inhibitor Degradation 1. Check the expiration date and storage conditions of your inhibitor stock solution. 2. Prepare a fresh solution and repeat the experiment.

Experimental Protocols

1. Static Jar Test for Scale Inhibitor Efficiency

This protocol is used to evaluate the performance of a scale inhibitor in preventing barite precipitation under static conditions.

  • Materials: Barium chloride (BaCl₂) solution, sodium sulfate (Na₂SO₄) solution, scale inhibitor stock solution, deionized water, glass vials, oven or water bath, filter paper, ICP spectrometer.

  • Procedure:

    • Prepare separate brine solutions, one containing BaCl₂ and the other Na₂SO₄, with concentrations that will induce scaling upon mixing.

    • In a series of glass vials, add the desired concentration of the scale inhibitor to the barium-containing brine. Include a blank vial with no inhibitor.

    • Place the vials in an oven or water bath set to the desired experimental temperature for a short equilibration period.

    • Add the sulfate-containing brine to each vial to initiate the precipitation reaction.

    • Allow the vials to remain at the set temperature for a specified period (e.g., 24 hours).

    • After the incubation period, filter the contents of each vial.

    • Analyze the filtrate for the concentration of dissolved barium using ICP spectroscopy.[2]

    • The inhibition efficiency is calculated as: IE (%) = [(Ba_inhibited - Ba_blank) / (Ba_initial - Ba_blank)] * 100, where Ba_inhibited is the barium concentration in the presence of the inhibitor, Ba_blank is the concentration in the absence of the inhibitor, and Ba_initial is the initial barium concentration before adding the sulfate brine.

2. Barite Solubility Test in the Presence of Carbonate

This protocol determines the solubility of barite in a given solution, such as a chelating agent, and the effect of adding calcium carbonate.[2]

  • Materials: Industrial grade barite, chelating agent solution (e.g., K₅-DTPA), calcium carbonate (CaCO₃), magnetic stirrer with hot plate, filter paper, ICP spectrometer.

  • Procedure:

    • Add an excess of industrial-grade barite particles to a known volume of the chelating agent solution in a flask.

    • Heat and stir the solution at a constant temperature (e.g., 176°F) for 24 hours to ensure saturation.[2]

    • Filter the solution and measure the barium concentration in the filtrate using ICP to determine the maximum solubility of barite in the chelating agent.[2]

    • To a fresh, barium-saturated solution of the chelating agent, gradually add known amounts of calcium carbonate while maintaining stirring and temperature.[2]

    • Periodically take samples, filter them, and analyze the filtrate for both barium and calcium concentrations using ICP.[2]

    • A drop in the barium concentration indicates that the addition of calcium carbonate is causing barite to precipitate.[2]

Quantitative Data Summary

Table 1: Influence of Operating Parameters on Barite Scale Formation

ParameterEffect on Barite Scale FormationReference
Temperature Increased temperature generally increases the amount of scale formed.[9]
Injection/Flow Rate Higher flow rates can increase the amount of scale formed.[9]
pH Precipitation is inhibited at low pH (≤ 2) and increases at near-neutral pH (≥ 5).[3]
Ionic Strength High ionic strength can inhibit barite precipitation.[3]

Table 2: Performance of Chelating Agents for Barite Scale

Chelating AgentObservationReference
DTPA (Diethylenetriaminepentaacetic acid) Found to be one of the most efficient chelating agents for dissolving barite scale.[2]
EDTA (Ethylenediamine tetraacetic acid) Tends to inhibit barite deposition and can improve the rate of calcite reaction. Can be used in combination with DTPA.[2]
DTPA + EDTA Mixture A solution of 20% DTPA and 20% EDTA was shown to be effective in preventing barite scale in carbonate formations.[2][7]

Visualizations

TroubleshootingWorkflow Start Barite Scale Observed Check_Mixing Were incompatible brines mixed? (High Ba²⁺ + High SO₄²⁻) Start->Check_Mixing Check_Conditions Were there changes in Temperature or Pressure? Check_Mixing->Check_Conditions No Analyze_Brines Analyze ionic composition of source waters. Check_Mixing->Analyze_Brines Yes Check_pH What is the solution pH? Check_Conditions->Check_pH No Stabilize_Conditions Stabilize T and P conditions. Check_Conditions->Stabilize_Conditions Yes Adjust_pH Adjust pH to < 5 if possible. Check_pH->Adjust_pH pH > 5 Inhibitor_Check Is a scale inhibitor being used? Check_pH->Inhibitor_Check pH < 5 Modify_Brines Modify brine composition or pre-treat. Analyze_Brines->Modify_Brines Modify_Brines->Inhibitor_Check Stabilize_Conditions->Inhibitor_Check Adjust_pH->Inhibitor_Check Select_Inhibitor Select appropriate inhibitor (e.g., DTPA, Phosphonate). Inhibitor_Check->Select_Inhibitor No Optimize_Dose Optimize inhibitor concentration. Inhibitor_Check->Optimize_Dose Yes Select_Inhibitor->Optimize_Dose Check_Ca Check for Ca²⁺ interference. Optimize_Dose->Check_Ca Use_Blend Use inhibitor blend (e.g., DTPA+EDTA). Check_Ca->Use_Blend High Ca²⁺ End Scale Minimized Check_Ca->End Low Ca²⁺ Use_Blend->End

Caption: Troubleshooting workflow for barite scale formation.

FactorsInfluencingBariteScale cluster_sources Ion Sources cluster_conditions Physicochemical Conditions cluster_interactions Chemical Interactions Barite_Scale Barite (BaSO₄) Scale Formation Formation_Water Formation Water (High Ba²⁺) Formation_Water->Barite_Scale Sea_Water Injected Sea Water (High SO₄²⁻) Sea_Water->Barite_Scale Temperature Temperature Temperature->Barite_Scale Pressure Pressure Pressure->Barite_Scale pH pH pH->Barite_Scale Ionic_Strength Ionic Strength Ionic_Strength->Barite_Scale Carbonate_Dissolution Carbonate Dissolution (releases Ca²⁺) Inhibitor_Interference Inhibitor Interference (e.g., Ca²⁺ precipitation) Carbonate_Dissolution->Inhibitor_Interference Inhibitor_Interference->Barite_Scale reduces inhibition

Caption: Factors influencing barite scale formation.

InhibitionPathway Ba_ion Barium Ion (Ba²⁺) Barite_Crystal Barite Crystal Nucleation & Growth Ba_ion->Barite_Crystal Ba_Chelate Soluble Ba-Chelate Complex Ba_ion->Ba_Chelate SO4_ion Sulfate Ion (SO₄²⁻) SO4_ion->Barite_Crystal Chelating_Agent Chelating Agent (e.g., DTPA) Chelating_Agent->Ba_Chelate Ca_ion Calcium Ion (Ca²⁺) from Carbonate Ca_Chelate Soluble Ca-Chelate Complex Ca_ion->Ca_Chelate EDTA EDTA EDTA->Ca_Chelate Ba_Chelate->Barite_Crystal Prevents Incorporation Ca_Chelate->Chelating_Agent Reduces available inhibitor for Ba²⁺

Caption: Simplified chemical inhibition pathway for barite scale.

References

Effect of calcination temperature on barium carbonate properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with barium carbonate. It specifically addresses issues related to the effects of calcination temperature on the material's properties.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of calcination temperature on this compound?

Calcination temperature significantly influences the physical and chemical properties of this compound (BaCO₃), primarily causing its decomposition into barium oxide (BaO) and carbon dioxide (CO₂). This decomposition generally occurs at temperatures above 1025°C.[1] However, the presence of carbon can lower this decomposition temperature to a range of 800-1100°C.[2] Beyond decomposition, calcination temperature also affects phase transformations, crystallite size, and particle morphology.

Q2: At what temperatures does this compound undergo phase transformations?

This compound exhibits distinct phase transformations at elevated temperatures. It transforms from an orthorhombic to a hexagonal crystal structure at approximately 1079 K (806°C) and subsequently from a hexagonal to a cubic structure at 1237 K (964°C).[3][4][5]

Q3: How does calcination temperature impact the particle and crystallite size of this compound?

Increasing the calcination temperature generally leads to an increase in both the crystallite and particle size of this compound.[6][7] This is attributed to the enhanced crystalline structure at higher temperatures. For instance, in nanoparticles synthesized via a gel-combustion method, the mean crystallite size was observed to increase with rising calcination temperatures.[6][7]

Q4: I am observing an incomplete reaction or the presence of this compound in my final product after calcination. What could be the cause?

The presence of residual this compound after calcination in a solid-state reaction (e.g., synthesis of barium titanate) is a common issue. This can be due to several factors:

  • Insufficient Calcination Temperature: The temperature may not be high enough for the complete reaction to occur.

  • Inadequate Dwell Time: The duration of the calcination process might be too short.

  • Poor Homogeneity of Precursors: If the initial mixture of reactants is not uniformly mixed, localized areas may not react completely.

  • Particle Size of Reactants: Larger precursor particles have a smaller surface area, which can hinder the reaction rate.

Q5: My ceramic glaze is showing blisters and pinholes after firing. Could this compound be the cause?

Yes, the decomposition of this compound during the firing of ceramic glazes can be a significant cause of defects like blisters and pinholes.[1] BaCO₃ decomposes to release carbon dioxide gas.[1] If this decomposition occurs after the glaze has started to melt, the gas can be trapped, leading to bubbles. The viscosity of the glaze melt can prevent these bubbles from escaping, resulting in surface imperfections.[1]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Incomplete decomposition of BaCO₃ 1. Calcination temperature is too low. 2. Calcination time is too short. 3. Presence of CO₂ in the furnace atmosphere, inhibiting the forward reaction.1. Increase the calcination temperature. The decomposition of pure BaCO₃ starts around 1025°C.[1] 2. Increase the dwell time at the target temperature. 3. Perform calcination in a stream of inert gas (e.g., nitrogen) to carry away the evolved CO₂.[2] 4. The presence of a reducing agent like carbon can lower the decomposition temperature to the 800-1100°C range.[2]
Undesirable particle/crystallite growth 1. Calcination temperature is too high. 2. Extended calcination duration.1. Optimize the calcination temperature to achieve the desired particle size without excessive growth.[6][7] 2. Reduce the calcination time.
Formation of hard agglomerates High calcination temperatures can lead to the formation of hard agglomerates that are difficult to disperse.1. Use a lower calcination temperature if permissible for the reaction. 2. Employ milling or grinding steps after calcination to break up agglomerates.
Phase impurities in the final product Incomplete reaction of BaCO₃ with other precursors (e.g., in the synthesis of mixed metal oxides).1. Ensure intimate mixing of the precursor powders. 2. Optimize the stoichiometry of the reactants. 3. Increase the calcination temperature and/or time to drive the reaction to completion.

Quantitative Data Summary

Table 1: Effect of Calcination Temperature on the Crystallite Size of BaCO₃ Nanoparticles

Calcination Temperature (°C)Mean Crystallite Size (nm)Crystal Phase
450~30 (XRD), 1-10 (TEM)Pure Orthorhombic[6][7]
600Increased from 450°CPure Orthorhombic[6][7]
750Increased from 600°CPure Orthorhombic[6][7]

Source: Data compiled from studies on BaCO₃ nanoparticles synthesized by the gel-combustion method.[6][7] Note the discrepancy between XRD and TEM results, which is attributed to XRD measuring crystallite size and TEM observing particle size.[6][7]

Table 2: Phase Transformations of this compound

Temperature (K)Temperature (°C)Transformation
1079806Orthorhombic to Hexagonal[3][4][5]
1237964Hexagonal to Cubic[3][4][5]

Experimental Protocols

1. Experimental Protocol for Calcination of this compound Nanoparticles (Gel-Combustion Method)

This protocol describes the calcination step for this compound nanoparticles synthesized via a gel-combustion method to obtain a pure orthorhombic phase.

  • Precursor: As-synthesized this compound nanopowder from the auto-combustion of a gel (e.g., from barium nitrate (B79036) and a fuel like citric acid).[6][7] The initial powder may contain additional phases.[6][7]

  • Apparatus: High-temperature furnace.

  • Procedure:

    • Place the as-synthesized powder in a suitable crucible (e.g., alumina).

    • Heat the powder in the furnace at a controlled ramp rate.

    • Calcine the powder at the desired temperature (e.g., 450°C, 600°C, or 750°C) for a specific duration to achieve the desired crystallinity and phase purity.[6][7]

    • After the dwell time, allow the furnace to cool down to room temperature.

    • Characterize the resulting powder using techniques such as X-Ray Diffraction (XRD) and Transmission Electron Microscopy (TEM) to determine the crystal phase and crystallite/particle size.[6][7]

2. Characterization of Calcined this compound

  • Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): These techniques are used to study the thermal decomposition and phase transformations of this compound.[3][5] TGA measures the change in mass with temperature, indicating decomposition, while DTA detects temperature differences between the sample and a reference, highlighting phase transitions.[3][5]

  • X-Ray Diffraction (XRD): XRD is employed to identify the crystal structure (e.g., orthorhombic, hexagonal, cubic) and determine the crystallite size of the calcined this compound.[6][7] The Scherrer formula can be used to estimate the crystallite size from the broadening of XRD peaks.[6][7]

  • Transmission Electron Microscopy (TEM): TEM provides direct visualization of the particle size and morphology of the calcined this compound nanoparticles.[6][7]

Visualizations

Experimental_Workflow_Calcination cluster_synthesis Synthesis Stage cluster_calcination Calcination Stage cluster_characterization Characterization Stage Precursor Barium Precursor (e.g., Barium Nitrate) Gel Gel Formation (e.g., with Citric Acid) Precursor->Gel Mixing Combustion Auto-Combustion (≤400°C) Gel->Combustion As_Synthesized As-Synthesized BaCO₃ (with impurities) Combustion->As_Synthesized Calcination Calcination (e.g., 450-750°C) As_Synthesized->Calcination Heat Treatment XRD XRD Analysis Calcination->XRD Phase & Size TEM TEM Analysis Calcination->TEM Morphology & Size Properties Final BaCO₃ Properties: - Phase Purity - Crystallite Size - Particle Morphology XRD->Properties TEM->Properties Logical_Relationship_Calcination_Temp cluster_effects Effects on BaCO₃ Properties Temp Increase in Calcination Temperature CrystalliteSize ↑ Crystallite Size Temp->CrystalliteSize ParticleSize ↑ Particle Size Temp->ParticleSize PhasePurity ↑ Phase Purity (up to a point) Temp->PhasePurity Decomposition ↑ Decomposition Rate (at high temps) Temp->Decomposition

References

Technical Support Center: Surfactant-Assisted Synthesis for Controlled Barium Carbonate Morphology

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the surfactant-assisted synthesis of barium carbonate (BaCO₃). Our goal is to help you achieve precise control over the morphology and particle size of your synthesized materials.

Frequently Asked Questions (FAQs)

Q1: What is the role of a surfactant in the synthesis of this compound?

A1: Surfactants, or surface-active agents, play a crucial role in controlling the morphology of this compound crystals. They act as structure-directing agents by selectively adsorbing onto specific crystal faces during nucleation and growth. This preferential adsorption alters the relative growth rates of different crystal facets, leading to the formation of various morphologies such as rods, dumbbells, flowers, and spheres, instead of the typical dendritic or irregular crystals formed in the absence of surfactants.

Q2: Which types of surfactants are commonly used for this compound synthesis?

A2: A variety of surfactants can be used, and the choice depends on the desired morphology. Common examples include:

  • Cationic surfactants: Cetyltrimethylammonium bromide (CTAB)

  • Anionic surfactants: Sodium dodecyl sulfate (B86663) (SDS)

  • Non-ionic surfactants: Tween 80, Polyethylene glycol (PEG)

  • Natural polymers/polysaccharides: Gum acacia[1]

  • Chelating agents: Ethylenediaminetetraacetic acid (EDTA)[2]

Q3: How does surfactant concentration affect the final morphology?

A3: Surfactant concentration is a critical parameter. Generally, increasing the surfactant concentration can lead to a decrease in particle size.[3] At concentrations below the critical micelle concentration (CMC), surfactant molecules exist as monomers. Above the CMC, they form micelles which can act as templates or microreactors for the nucleation and growth of this compound particles. The specific effect on morphology can vary depending on the surfactant used.

Q4: What are the key experimental parameters that influence this compound morphology?

A4: Besides the type and concentration of the surfactant, several other parameters are crucial for controlling the morphology of this compound:

  • pH of the reaction medium: The pH affects the carbonate species in the solution and can influence the crystal structure and shape.[4]

  • Reaction temperature: Temperature can affect the kinetics of nucleation and crystal growth, as well as the solubility of the reactants.

  • Precursor concentration: The concentration of barium and carbonate ions can impact the supersaturation of the solution, which in turn influences the nucleation rate and final particle size.[5]

  • Reaction time: The duration of the reaction allows for the evolution of crystal morphology, sometimes leading to more complex structures over time.[2][4]

  • Stirring rate: The stirring speed affects the mixing of reactants and can influence the particle size distribution.

Q5: What is the difference between hydrothermal and microwave-assisted synthesis methods for this compound?

A5:

  • Hydrothermal synthesis involves carrying out the precipitation reaction in a sealed vessel (autoclave) at elevated temperatures and pressures. This method can produce highly crystalline materials with well-defined morphologies.

  • Microwave-assisted synthesis utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture. This can significantly reduce the reaction time and often leads to the formation of nanoparticles with a narrow size distribution.[6][7]

Troubleshooting Guide

This guide addresses common issues encountered during the surfactant-assisted synthesis of this compound.

Issue 1: The synthesized particles are heavily agglomerated.

  • Possible Cause 1: Inadequate surfactant concentration.

    • Solution: The surfactant concentration may be too low to effectively stabilize the newly formed particles. Try incrementally increasing the surfactant concentration in your experiment. Ensure that the concentration is sufficient to cover the surface of the nanoparticles and provide steric or electrostatic repulsion.

  • Possible Cause 2: Inappropriate pH.

    • Solution: The pH of the solution can affect the surface charge of the particles. If the pH is near the isoelectric point, the particles will have a neutral surface charge and are more likely to agglomerate. Adjust the pH of the reaction medium to be either significantly higher or lower than the isoelectric point to promote electrostatic repulsion between particles.

  • Possible Cause 3: High precursor concentration.

    • Solution: A high concentration of reactants can lead to a very high nucleation rate, resulting in a large number of small particles that are prone to agglomeration. Try reducing the concentration of the barium and carbonate precursors. A slower, more controlled precipitation can lead to better-dispersed particles.

  • Possible Cause 4: Insufficient mixing.

    • Solution: Inadequate stirring can create localized areas of high supersaturation, leading to rapid precipitation and agglomeration. Ensure vigorous and uniform stirring throughout the reaction. For nanoparticle synthesis, using a high-shear mixer or ultrasonication during precipitation can be beneficial.

Issue 2: The obtained morphology is not the desired one (e.g., irregular particles instead of rods).

  • Possible Cause 1: Incorrect surfactant type.

    • Solution: Different surfactants have different affinities for specific crystal faces of this compound. The surfactant you are using may not be suitable for obtaining the desired morphology. Refer to the literature to select a surfactant that is known to produce the target shape. For example, CTAB is often used for rod-like structures, while SDS can lead to flower-like morphologies.[6]

  • Possible Cause 2: Suboptimal reaction conditions.

    • Solution: The morphology is highly sensitive to reaction parameters. Systematically vary the temperature, pH, and reactant concentrations to find the optimal conditions for your desired morphology. Even small changes in these parameters can have a significant impact on the final product.

  • Possible Cause 3: Purity of reagents.

    • Solution: Impurities in the reagents can interfere with the crystal growth process and lead to undesired morphologies. Ensure that you are using high-purity reagents and deionized water.

Issue 3: The yield of the synthesized this compound is low.

  • Possible Cause 1: Incomplete precipitation.

    • Solution: The reaction may not have gone to completion. Ensure that the reaction time is sufficient for complete precipitation. You can monitor the progress of the reaction by measuring the concentration of barium or carbonate ions in the supernatant over time. Also, check the stoichiometry of your reactants to ensure a complete reaction.

  • Possible Cause 2: Loss of product during washing and collection.

    • Solution: Fine nanoparticles can be lost during centrifugation and washing steps. Increase the centrifugation speed or time to ensure complete pelleting of the particles. Be careful when decanting the supernatant to avoid losing the product. Alternatively, consider using filtration with a membrane of an appropriate pore size.

  • Possible Cause 3: Formation of soluble barium bicarbonate.

    • Solution: If the pH of the solution is too low (below ~8), barium bicarbonate (Ba(HCO₃)₂), which is more soluble than this compound, may form, leading to a lower yield of the solid product. Ensure the pH of your reaction is maintained in the alkaline range (typically pH 9-11) for the precipitation of this compound.

Issue 4: There is significant batch-to-batch variability in particle size and morphology.

  • Possible Cause 1: Inconsistent experimental conditions.

    • Solution: Nanoparticle synthesis can be highly sensitive to minor variations in experimental parameters.[8][9][10] It is crucial to precisely control and monitor all reaction conditions, including temperature, pH, reactant concentrations, addition rates, and stirring speed. Use calibrated equipment and maintain a detailed record of each synthesis.

  • Possible Cause 2: Variations in raw materials.

    • Solution: Even different lots of the same chemical from the same supplier can have slight variations in purity or composition, which can affect the synthesis.[11] If you suspect this is an issue, try to use reagents from the same batch for a series of experiments.

  • Possible Cause 3: Aging of stock solutions.

    • Solution: The properties of stock solutions, especially surfactant solutions, can change over time. Prepare fresh solutions before each experiment to ensure consistency.

Data Presentation

Table 1: Effect of Surfactant Type and Concentration on this compound Morphology

SurfactantConcentrationBarium PrecursorCarbonate PrecursorTemperature (°C)MorphologyParticle SizeReference
Gum Acacia0.5%BaCl₂NaHCO₃Room Temp.Dumbbell-likeMicrometer scale[1]
Gum Acacia1.0%BaCl₂NaHCO₃Room Temp.Flower-likeMicrometer scale[1]
SDSVariesBaCl₂·2H₂ONaHCO₃MicrowaveSuperstructuresNanoflakes assembly[6]
EDTAVariesBa(NO₃)₂(NH₄)₂CO₃Room Temp.Sphere, Dumbbell, CylindricalNot specified[2]
PEGVaries(C₂H₅)₂CO₃BaCl₂·2H₂ORoom Temp.Thorny dendriticNot specified[2]

Table 2: Influence of Synthesis Parameters on this compound Nanoparticle Size

Parameter VariedRangeEffect on Particle SizeSynthesis MethodReference
Ba(OH)₂ Concentration2x10⁻² - 20x10⁻² mol/L10 nm to 1000 nmMicroemulsion[12]
Ba²⁺ Concentration-Increased concentration leads to larger particle sizeHomogeneous Precipitation[5][13]
Reaction Temperature120 - 220 °CHigher temperature leads to larger crystallite sizeHydrothermal[14]

Experimental Protocols

Protocol 1: Synthesis of Rod-Shaped this compound using Gum Acacia

This protocol is adapted from the work of Sreedhar et al.[1]

  • Materials:

    • Barium chloride (BaCl₂)

    • Sodium bicarbonate (NaHCO₃)

    • Gum acacia (GA)

    • Deionized water

  • Procedure:

    • Prepare a 0.5% or 1.0% (w/v) solution of gum acacia in deionized water.

    • In a beaker, dissolve 0.2442 g (1mM) of BaCl₂ in 20 ml of the prepared gum acacia solution with stirring.

    • To this solution, add 2 ml of a 2mM NaHCO₃ solution while stirring vigorously.

    • Continue stirring for 30 minutes.

    • Allow the solution to stand undisturbed for 24 hours at room temperature for crystallization to occur.

    • Collect the precipitate by filtration or centrifugation.

    • Wash the collected crystals several times with deionized water and then with ethanol (B145695).

    • Dry the product at 60°C for 12 hours.

Protocol 2: Microwave-Assisted Synthesis of Flower-Like this compound Superstructures using SDS

This protocol is based on the methodology described by Qi et al.[6]

  • Materials:

    • Barium chloride dihydrate (BaCl₂·2H₂O)

    • Sodium bicarbonate (NaHCO₃)

    • Sodium dodecyl sulfate (SDS)

    • Deionized water

  • Procedure:

    • In a typical synthesis, prepare aqueous solutions of BaCl₂·2H₂O, NaHCO₃, and SDS at the desired concentrations.

    • Mix the solutions in a flask suitable for microwave synthesis.

    • Place the flask in a microwave synthesis reactor.

    • Set the microwave power and reaction time. For example, irradiate the mixture at a specific power (e.g., 500 W) for a short duration (e.g., 5-15 minutes).

    • After the reaction is complete, allow the solution to cool to room temperature.

    • Collect the precipitate by centrifugation.

    • Wash the product with deionized water and ethanol to remove any unreacted reagents and surfactant.

    • Dry the final product in an oven at a moderate temperature (e.g., 70°C).

Protocol 3: Hydrothermal Synthesis of this compound Nanorods

This protocol is a general representation based on hydrothermal synthesis principles.

  • Materials:

    • A soluble barium salt (e.g., BaCl₂, Ba(NO₃)₂)

    • A carbonate source (e.g., Na₂CO₃, (NH₄)₂CO₃, urea)

    • A surfactant (e.g., CTAB, EDTA)

    • Deionized water

  • Procedure:

    • Prepare aqueous solutions of the barium salt, carbonate source, and surfactant.

    • Mix the solutions in the desired stoichiometric ratio in a Teflon-lined stainless steel autoclave.

    • Seal the autoclave and place it in an oven.

    • Heat the autoclave to the desired reaction temperature (e.g., 120-180°C) and maintain it for a specific duration (e.g., 12-24 hours).

    • After the reaction, allow the autoclave to cool down to room temperature naturally.

    • Open the autoclave and collect the precipitate.

    • Wash the product thoroughly with deionized water and ethanol.

    • Dry the final product under vacuum or in an oven at a suitable temperature.

Visualizations

experimental_workflow cluster_prep 1. Precursor Preparation cluster_reaction 2. Reaction cluster_processing 3. Product Processing cluster_analysis 4. Characterization Ba_source Barium Salt Solution (e.g., BaCl₂) Mixing Mixing of Reactants Ba_source->Mixing C_source Carbonate Source Solution (e.g., NaHCO₃) C_source->Mixing Surfactant Surfactant Solution (e.g., CTAB, SDS) Surfactant->Mixing Reaction_Vessel Reaction under Controlled Conditions (Temp, pH, Time) Mixing->Reaction_Vessel Collection Collection (Centrifugation/Filtration) Reaction_Vessel->Collection Washing Washing (DI Water & Ethanol) Collection->Washing Drying Drying Washing->Drying Analysis Morphology & Size Analysis (SEM, TEM, XRD) Drying->Analysis

Caption: General experimental workflow for surfactant-assisted synthesis of this compound.

morphology_control cluster_params Controllable Parameters cluster_process Synthesis Process cluster_outcome Resulting Morphology Surfactant Surfactant Type & Concentration Nucleation Nucleation Surfactant->Nucleation Growth Crystal Growth Surfactant->Growth Temp Temperature Temp->Nucleation Temp->Growth pH pH pH->Nucleation pH->Growth Time Reaction Time Time->Growth Precursor Precursor Conc. Precursor->Nucleation Nucleation->Growth influences Rods Rods Growth->Rods Flowers Flowers Growth->Flowers Spheres Spheres Growth->Spheres Dumbbells Dumbbells Growth->Dumbbells

Caption: Relationship between synthesis parameters and final this compound morphology.

References

Technical Support Center: Preventing Agglomeration of Barium Carbonate Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the prevention of agglomeration in barium carbonate (BaCO₃) nanoparticle synthesis and dispersion.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, offering potential causes and actionable solutions.

Issue 1: Immediate and heavy precipitation/agglomeration upon mixing precursors.

Potential CausesRecommended Solutions
High Supersaturation Rate: Rapid addition of the precipitating agent leads to uncontrolled nucleation and growth, resulting in large, aggregated particles.1. Slow Dropwise Addition: Add the precipitating agent (e.g., sodium carbonate) dropwise to the barium salt solution (e.g., barium chloride) while maintaining vigorous stirring.[1] 2. Use of a Syringe Pump: For precise control over the addition rate, employ a syringe pump.
Inadequate Mixing: Poor mixing results in localized areas of high supersaturation, promoting agglomeration.1. Vigorous Stirring: Use a magnetic stirrer at a high speed throughout the reaction. 2. High-Shear Homogenizer/Ultrasonication: For more energetic mixing, use a high-shear homogenizer or an ultrasonic bath during the precipitation step.[1]
Incorrect pH: The pH of the reaction medium is near the isoelectric point (pI) of this compound, minimizing electrostatic repulsion between particles.[2]1. pH Adjustment: Adjust the pH of the reaction mixture to a value far from the pI to ensure a high surface charge and electrostatic repulsion. For many metal carbonate systems, a basic pH range (e.g., 11-12) can enhance stability.[3]

Issue 2: Formation of large, non-uniform, or irregularly shaped nanoparticles.

Potential CausesRecommended Solutions
Ostwald Ripening: Smaller particles dissolve and redeposit onto larger particles, leading to a broader size distribution over time.[1]1. Lower Reaction Temperature: Reducing the temperature can slow down the kinetics of Ostwald ripening.[1] 2. Shorter Reaction Time: Minimize the reaction time after precipitation to limit the extent of ripening.
Insufficient Stabilizer Concentration: The concentration of the capping agent or surfactant is too low to effectively cover the nanoparticle surfaces.[1]1. Increase Stabilizer Concentration: Incrementally increase the concentration of the capping agent (e.g., PVP, PEG, citric acid) in your synthesis.[1] 2. Optimize Stabilizer Addition: Ensure the stabilizer is present in the reaction mixture before precipitation begins to allow for immediate adsorption onto the newly formed nanoparticle surfaces.
Inappropriate Capping Agent: The chosen capping agent may not be optimal for the specific reaction conditions or desired particle characteristics.1. Screen Different Capping Agents: Experiment with various stabilizers such as polymers (PVP, PEG), small molecules (citric acid), or surfactants (CTAB, SDS). 2. Consider Steric vs. Electrostatic Stabilization: Polymers like PEG and PVP provide steric hindrance, which can be effective across a wider range of ionic strengths compared to electrostatic stabilizers.

Issue 3: Agglomeration of dried nanoparticles upon redispersion.

Potential CausesRecommended Solutions
Hard Agglomerate Formation: During drying, irreversible chemical bonds can form between particles.[4]1. Avoid Hard Drying: Instead of oven drying, consider freeze-drying (lyophilization) or critical point drying to minimize capillary forces that lead to hard agglomeration. 2. Surface Modification: Use capping agents that form a protective layer, preventing direct contact and bonding between particles upon drying.[5]
Ineffective Redispersion Technique: Simple vortexing or shaking may not be sufficient to break up agglomerates.1. Ultrasonication: Use a probe sonicator for high-energy dispersion. Ensure the sample is kept in an ice bath to prevent overheating.[6][7] 2. Pre-wetting: For hydrophobic powders, pre-wetting the nanoparticles with a small amount of a suitable solvent (e.g., ethanol) before adding the aqueous medium can improve dispersion.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound nanoparticle agglomeration?

A1: this compound nanoparticles, like many other nanomaterials, have a high surface area-to-volume ratio and thus high surface energy. They tend to agglomerate to reduce this surface energy and achieve a more thermodynamically stable state. This process is driven by van der Waals forces.[4] The key to preventing agglomeration is to introduce repulsive forces between the particles that can overcome these attractive forces.

Q2: How do capping agents and surfactants prevent agglomeration?

A2: Capping agents and surfactants adsorb to the surface of the nanoparticles and prevent agglomeration through two main mechanisms:

  • Electrostatic Stabilization: The capping agent imparts a surface charge to the nanoparticles. If all the particles have a sufficiently high positive or negative charge, they will repel each other, preventing them from coming close enough to aggregate. The magnitude of this surface charge is measured by the zeta potential.[2]

  • Steric Stabilization: Polymeric capping agents (like PEG and PVP) form a protective layer around the nanoparticles. When two particles approach each other, the polymer chains begin to compress and overlap, creating a steric hindrance that prevents the particles from aggregating.[5]

Q3: What is zeta potential and why is it important for nanoparticle stability?

A3: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles in a liquid suspension.[8] It is one of the fundamental parameters known to affect stability. A higher magnitude of zeta potential (either positive or negative) indicates greater electrostatic repulsion and, therefore, a more stable dispersion.

Zeta Potential (mV)Stability Behavior
0 to ±10Rapid agglomeration or coagulation
±10 to ±30Incipient instability
±30 to ±40Moderate stability
±40 to ±60Good stability
> ±60Excellent stability

Note: Nanoparticles with a zeta potential between -10 mV and +10 mV will likely experience rapid agglomeration unless they are sterically protected.[9]

Q4: How does pH affect the stability of this compound nanoparticle suspensions?

A4: The pH of the suspension medium significantly influences the surface charge of the nanoparticles and, consequently, their zeta potential.[2] At a specific pH, known as the isoelectric point (pI), the net surface charge of the particles is zero. At the pI, electrostatic repulsion is minimal, and the particles are most likely to agglomerate. To maintain a stable dispersion, the pH should be adjusted to be significantly different from the pI, which will result in a higher zeta potential. For many metal carbonate systems, a more stable dispersion is often achieved in a basic pH range.[3]

Q5: My synthesized nanoparticles look good in solution but aggregate after I dry them. What can I do?

A5: This is a common issue caused by the formation of "hard agglomerates" during the drying process due to capillary forces. To mitigate this:

  • Use a Capping Agent: Synthesize the nanoparticles in the presence of a capping agent like PVP or PEG, which will form a protective coating and prevent the particles from fusing together upon drying.[10]

  • Optimize Drying Method: Instead of oven drying, which can be aggressive, consider freeze-drying (lyophilization). This process removes the solvent by sublimation, minimizing the compressive forces that cause agglomeration.

  • Redisperse with Sonication: To redisperse dried powders, use probe sonication. This high-energy method is effective at breaking apart agglomerates. It is often helpful to first create a paste of the powder with a small amount of the solvent before adding the full volume and sonicating.[7]

Data Presentation

Table 1: Effect of Capping Agents on this compound Nanoparticle Morphology

Capping AgentConcentrationResulting MorphologyReference
Gum Acacia0.5%Rods, Dumbbells[11]
Gum Acacia1.0%Double-dumbbells, Flower-like clusters[11]
Citric AcidCitrate/Nitrate molar ratio = 1.3Fine powders (1-10 nm after calcination)[12]

Table 2: Influence of Sonication Parameters on Nanoparticle Dispersion

ParameterEffect of IncreaseRecommendationReference
Sonication Time Decreases agglomerate size up to an optimal point.Start with short durations (e.g., 2-5 minutes) and measure particle size. Increase time incrementally until no further size reduction is observed.[3]
Sonication Power Decreases agglomerate size.Use sufficient power to deagglomerate but avoid excessive power which can lead to particle fracture or degradation.[3]
Nanoparticle Concentration Higher concentrations can lead to more rapid reagglomeration after sonication.For stock solutions, concentrations of 1-2.56 g/L are common, but dilution may be necessary for optimal dispersion and stability.[6]

Experimental Protocols

Protocol 1: Synthesis of Stabilized this compound Nanoparticles via Precipitation

This protocol is adapted from a method for synthesizing calcium carbonate nanoparticles and can be applied to this compound.[13]

  • Precursor Solution A: Prepare a solution of a barium salt (e.g., 0.1 M Barium Chloride, BaCl₂) in deionized water.

  • Precursor Solution B: Prepare a solution of a carbonate source (e.g., 0.1 M Sodium Carbonate, Na₂CO₃) in deionized water.

  • Stabilizer Addition: To Precursor Solution A, add the desired capping agent (e.g., Polyvinylpyrrolidone (PVP) or Polyethylene Glycol (PEG)) and stir until fully dissolved. A common starting concentration is 1-2% (w/v).

  • Precipitation: While vigorously stirring Precursor Solution A (containing the stabilizer), add Precursor Solution B dropwise using a burette or syringe pump.

  • Sonication (Optional but Recommended): For improved homogeneity, perform the precipitation step in an ultrasonic bath.[13]

  • Aging: Allow the resulting suspension to stir for a predetermined time (e.g., 1-2 hours) at room temperature.

  • Washing: Centrifuge the suspension to pellet the nanoparticles. Discard the supernatant and redisperse the pellet in deionized water (a brief sonication can aid redispersion). Repeat this washing step 2-3 times to remove unreacted precursors and excess stabilizer.

  • Final Dispersion/Drying: Resuspend the final washed pellet in the desired solvent or proceed to freeze-drying for storage as a powder.

Protocol 2: Redispersion of Agglomerated this compound Nanopowder

  • Weighing: Weigh out the desired amount of the agglomerated BaCO₃ nanopowder into a glass vial.

  • Pre-wetting: Add a few drops of ethanol (B145695) to the powder to form a thick paste. Gently mix with a spatula. This step is crucial for breaking the surface tension and allowing the aqueous medium to wet the particles.

  • Dilution: Add the desired volume of deionized water or buffer to achieve the final target concentration.

  • Sonication:

    • Place the vial in an ice bath to prevent overheating.

    • Insert a probe sonicator tip into the suspension, ensuring it does not touch the sides or bottom of the vial.

    • Sonicate at a moderate power setting for short intervals (e.g., 2-minute bursts) with cooling periods in between.

    • Monitor the dispersion by taking aliquots for Dynamic Light Scattering (DLS) analysis between sonication intervals until a stable and desired particle size is achieved.[7]

Protocol 3: Measurement of Zeta Potential

  • Sample Preparation:

    • Disperse the this compound nanoparticles in a low ionic strength medium (e.g., 10 mM NaCl is recommended).[14] High ionic strength buffers can compress the electrical double layer and lead to inaccurate readings.

    • The sample concentration should be optimized for the instrument, but typically a low concentration is used to avoid multiple scattering effects.[14]

    • Filter the dispersion medium before adding the nanoparticles using a 0.2 µm filter to remove any dust or impurities.[14]

  • Instrument Setup:

    • Use a dedicated zeta potential analyzer (e.g., a Malvern Zetasizer).

    • Select the appropriate disposable capillary cell and rinse it with the filtered dispersion medium before adding the sample.

    • Enter the correct parameters for the dispersant (viscosity, dielectric constant) and the measurement temperature into the software.[15]

  • Measurement:

    • Allow the sample to equilibrate to the set temperature within the instrument.

    • Perform multiple runs (e.g., 3-5) to ensure the reproducibility of the results.

  • Data Analysis:

    • The software will calculate the zeta potential from the measured electrophoretic mobility using the Henry equation.

    • Report the zeta potential as the mean of the replicate runs ± standard deviation, and always report the pH and composition of the dispersion medium.[14]

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Nanoparticle Synthesis cluster_purification Purification cluster_characterization Characterization & Storage Precursors Barium Salt + Carbonate Source Stabilizer Add Capping Agent (PVP, PEG, Citrate) Precursors->Stabilizer Step 1 Mixing Vigorous Stirring + Dropwise Addition Stabilizer->Mixing Step 2 Precipitation BaCO3 Nanoparticle Suspension Mixing->Precipitation Step 3 Centrifugation Centrifugation Precipitation->Centrifugation Step 4 Washing Resuspension & Washing (x3) Centrifugation->Washing Step 5 Final_Product Purified BaCO3 Nanoparticles Washing->Final_Product Step 6 Dispersion Aqueous Dispersion Final_Product->Dispersion Drying Freeze-Drying Final_Product->Drying Dispersion->Drying Powder Dry Powder Drying->Powder

Caption: Workflow for the synthesis and processing of stabilized this compound nanoparticles.

Troubleshooting_Logic Start Agglomeration Observed? Cause Identify Potential Cause Start->Cause Solution Implement Solution Cause->Solution Verify Characterize Nanoparticles (DLS, TEM, Zeta Potential) Solution->Verify Success Agglomeration Resolved Verify->Success Yes Failure Re-evaluate Cause Verify->Failure No Failure->Cause

Caption: Logical workflow for troubleshooting nanoparticle agglomeration.

Stabilization_Mechanisms cluster_electrostatic Electrostatic Stabilization cluster_steric Steric Stabilization A1 + A2 + A3 + A4 + B1 + B2 + B3 + B4 + NP_A BaCO₃ Repulsion Coulombic Repulsion NP_A->Repulsion NP_B BaCO₃ NP_B->Repulsion NP_C BaCO₃ Polymer_C ~~~ NP_C->Polymer_C NP_D BaCO₃ Polymer_D ~~~ NP_D->Polymer_D Hindrance Steric Hindrance Polymer_C->Hindrance Polymer_D->Hindrance

Caption: Mechanisms of nanoparticle stabilization to prevent agglomeration.

References

Influence of pH on barium carbonate precipitation and crystal form

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with barium carbonate precipitation, focusing on the influence of pH on crystal form and yield.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the solubility of this compound?

A1: The solubility of this compound (BaCO₃) is highly dependent on pH. In acidic conditions (lower pH), the carbonate ion (CO₃²⁻) reacts with hydrogen ions (H⁺) to form bicarbonate (HCO₃⁻) and carbonic acid (H₂CO₃). This consumption of carbonate ions shifts the dissolution equilibrium of BaCO₃ to the right, increasing its solubility.[1][2] Conversely, in alkaline conditions (higher pH), the concentration of carbonate ions is higher, leading to decreased solubility and enhanced precipitation. Basic salts like this compound are generally more soluble in acidic solutions.[3][4]

Q2: What is the relationship between pH and the crystal morphology of this compound?

A2: The pH of the solution plays a crucial role in determining the crystal morphology of this compound.[5] Different crystal forms can be obtained by carefully controlling the pH and the initial concentration of the reactants. Generally, at higher pH values and moderate to high concentrations, flocculent or poorly defined precipitates are common. As the pH decreases and at lower reactant concentrations, more well-defined crystal habits such as olivary, candy-like, and needle-like structures are observed.[5][6]

Q3: What are the typical crystal forms of this compound observed at different pH ranges?

A3: The crystal morphology of this compound is diverse and is influenced by both pH and reactant concentration. The following table summarizes the expected crystal forms under different conditions.

pH RangeReactant ConcentrationPredominant Crystal Form(s)
9.0 - 10.5High to ModerateFloc, Spherulitic
9.0 - 9.5Moderate to LowCandy-like, Olivary with end dendrite
< 9.0LowOlivary-like, Needle-like

Q4: Can other factors besides pH influence the crystal form of this compound?

A4: Yes, several other factors can influence the crystal morphology. These include:

  • Reactant Concentration: As indicated in the table above, the initial concentrations of barium and carbonate ions are critical.[5]

  • Supersaturation: The level of supersaturation affects both the nucleation and growth kinetics, which in turn influences the final crystal shape.[6][7]

  • Additives: The presence of organic or inorganic additives can significantly alter the crystal habit by selectively adsorbing to specific crystal faces. For example, the organic dye Acid Orange 7 has been shown to induce a variety of multi-layered structures.[8][9]

  • Temperature: Temperature can affect the solubility of this compound and the kinetics of crystal growth.[1]

Troubleshooting Guide

Issue 1: The this compound precipitate is flocculent and difficult to filter.

  • Possible Cause: The precipitation was likely carried out at a high pH (e.g., > 9.5) and/or at high reactant concentrations.[5] This condition favors rapid nucleation and the formation of small, agglomerated particles, resulting in a flocculent precipitate.

  • Troubleshooting Steps:

    • Lower the pH: Attempt the precipitation at a slightly lower pH, within the range of 9.0 to 9.5, to encourage the formation of more crystalline material.[5]

    • Decrease Reactant Concentration: Use more dilute solutions of your barium salt and carbonate source. This will lower the supersaturation level and favor crystal growth over nucleation.

    • Control the Rate of Addition: Add the precipitating agent slowly and with vigorous stirring. This helps to maintain a lower, more uniform level of supersaturation throughout the solution, promoting the growth of larger, more well-defined crystals.

Issue 2: The crystal morphology is not consistent between experiments.

  • Possible Cause: Minor variations in experimental conditions can lead to different crystal morphologies. The most likely culprits are inconsistent pH control and fluctuations in reactant concentrations.

  • Troubleshooting Steps:

    • Precise pH Control: Use a pH stat or an automated titrator to maintain a constant pH throughout the precipitation process. A semi-batch or double-jet crystallizer setup is ideal for this.[5][6]

    • Accurate Solution Preparation: Ensure that the stock solutions of your reactants are prepared accurately and consistently for each experiment.

    • Consistent Temperature: Perform the precipitation in a temperature-controlled water bath to eliminate temperature variations as a factor.

Issue 3: Low yield of this compound precipitate.

  • Possible Cause: The pH of the solution may be too low (acidic), leading to increased solubility of this compound.[2]

  • Troubleshooting Steps:

    • Increase the pH: Ensure the final pH of your precipitation medium is sufficiently alkaline (ideally pH 9 or higher) to minimize the solubility of this compound.

    • Check for Complexing Agents: The presence of certain ions or molecules that can form soluble complexes with barium ions may reduce the free barium ion concentration available for precipitation.

    • Verify Stoichiometry: Double-check the molar ratios of your reactants to ensure that the carbonate source is not the limiting reagent.

Experimental Protocols

Protocol 1: Controlled Precipitation of this compound via Double-Jet Addition

This method allows for precise control over pH and supersaturation, leading to more uniform crystal morphologies.

  • Preparation:

    • Prepare separate solutions of a soluble barium salt (e.g., BaCl₂) and a carbonate source (e.g., Na₂CO₃) of known concentrations.

    • Set up a reaction vessel equipped with a mechanical stirrer, a pH electrode connected to a pH controller, and two inlet tubes for the reactant solutions.

  • Precipitation:

    • Fill the reaction vessel with deionized water and adjust the pH to the desired setpoint using a dilute acid (e.g., HCl) or base (e.g., NaOH).

    • Simultaneously add the barium and carbonate solutions to the vessel at a constant, controlled rate using syringe pumps or peristaltic pumps.

    • Maintain a constant pH in the reactor by having the pH controller automatically add small amounts of acid or base as needed.

  • Aging and Recovery:

    • After the addition of reactants is complete, allow the suspension to stir for a predetermined aging period to allow for crystal growth and maturation.

    • Collect the precipitate by filtration, wash it with deionized water to remove any soluble impurities, and dry it in an oven at an appropriate temperature (e.g., 110°C).

Visualizations

experimental_workflow Experimental Workflow for Controlled BaCO3 Precipitation prep 1. Prepare Reactant Solutions (BaCl2 and Na2CO3) setup 2. Set up Reaction Vessel (Stirrer, pH probe, Inlets) prep->setup ph_adjust 3. Adjust Initial pH of Water setup->ph_adjust addition 4. Simultaneous Addition of Reactants (Constant Rate) ph_adjust->addition ph_control 5. Maintain Constant pH (pH Controller) addition->ph_control aging 6. Age the Precipitate addition->aging ph_control->addition recovery 7. Filter, Wash, and Dry the Crystals aging->recovery

Caption: Workflow for controlled this compound precipitation.

ph_crystal_form_relationship Influence of pH on BaCO3 Crystal Form cluster_high_ph High pH (9.0 - 10.5) cluster_mid_ph Mid pH (9.0 - 9.5) cluster_low_ph Low pH (< 9.0) floc Floc spherulitic Spherulitic candy Candy-like olivary_dendrite Olivary with end dendrite olivary Olivary-like needle Needle-like ph pH cluster_high_ph cluster_high_ph ph->cluster_high_ph Decreasing cluster_mid_ph cluster_mid_ph ph->cluster_mid_ph Decreasing cluster_low_ph cluster_low_ph ph->cluster_low_ph Decreasing

Caption: Relationship between pH and BaCO₃ crystal morphology.

References

Validation & Comparative

A Comparative Analysis of the Thermal Stability of Barium Carbonate and Strontium Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – A comprehensive comparative guide on the thermal stability of barium carbonate (BaCO₃) and strontium carbonate (SrCO₃) has been compiled for researchers, scientists, and professionals in drug development. This guide provides a detailed analysis of their thermal decomposition properties, supported by experimental data and standardized protocols, to assist in the selection and application of these compounds in thermally sensitive processes.

The thermal stability of alkaline earth metal carbonates, a critical factor in various chemical and pharmaceutical applications, increases as one moves down the group in the periodic table. Consequently, this compound exhibits greater thermal stability than strontium carbonate. This difference is primarily attributed to the polarizing power of the metal cation. The larger barium ion has a lower charge density and thus a weaker polarizing effect on the carbonate anion, resulting in a more stable compound that requires higher temperatures to decompose.[1][2]

The thermal decomposition for both carbonates follows the same general reaction, yielding the corresponding metal oxide and carbon dioxide gas:

MCO₃(s) → MO(s) + CO₂(g) (where M = Ba or Sr)

Quantitative Thermal Analysis

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are pivotal in quantifying the thermal stability of these carbonates. TGA precisely measures the change in mass of a sample as a function of temperature, indicating the onset and completion of decomposition. The following table summarizes the key thermal properties of barium and strontium carbonate.

PropertyThis compound (BaCO₃)Strontium Carbonate (SrCO₃)
Molar Mass 197.34 g/mol 147.63 g/mol
Decomposition Temperature Range 800–1300 °C924–1233 °C
Phase Transition (α → β) 1073–1093 K (800-820 °C)~1173 K (~900 °C)
Phase Transition (β → γ) 1233–1253 K (960-980 °C)N/A

Note: Decomposition temperatures can vary based on experimental conditions such as heating rate and atmospheric composition.[3][4]

Logical Workflow for Comparative Thermal Stability Analysis

The following diagram illustrates the logical workflow for a comparative study of the thermal stability of barium and strontium carbonate.

G Diagram 1: Workflow for Comparative Thermal Stability Analysis A Sample Preparation (BaCO3 & SrCO3 powders) B Thermogravimetric Analysis (TGA) & Differential Thermal Analysis (DTA) A->B C Data Acquisition (Mass loss vs. Temperature) B->C F Characterization of Residue (e.g., XRD to confirm metal oxide) B->F D Determination of Decomposition Temperatures (Onset, Peak, Endset) C->D E Comparative Analysis of Thermal Stability D->E

References

Barium Carbonate vs. Calcium Carbonate: A Comparative Analysis of Fluxing Agents in Ceramic Glazes

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the performance characteristics of barium carbonate and calcium carbonate as fluxing agents in ceramic applications, supported by experimental data and methodologies, to guide researchers, scientists, and drug development professionals in material selection.

In the formulation of ceramic glazes, the choice of fluxing agent is critical in determining the final properties of the fired product. Fluxes are essential components that lower the melting point of the glass-formers, primarily silica, facilitating the formation of a vitreous layer at lower temperatures. Among the alkaline earth carbonates, this compound (BaCO₃) and calcium carbonate (CaCO₃), also known as whiting, are two commonly used fluxes. While both serve to reduce the melting temperature of glazes, they impart distinct and often contrasting characteristics to the final product, influencing properties such as surface texture, color development, and firing range. This guide provides an objective, data-driven comparison of this compound and calcium carbonate to assist in the selection of the appropriate flux for specific ceramic applications.

Executive Summary

This compound and calcium carbonate, while both acting as fluxes, exhibit significant differences in their melting behavior, effect on glaze surface quality, and interaction with coloring oxides. This compound is a more potent flux at higher temperatures and is known for producing unique color responses, particularly vibrant blues with copper and celadons.[1][2] It is also utilized for creating matte and satin finishes.[1][3][4] However, its decomposition at a higher temperature can lead to glaze defects such as pinholes and blisters if not properly managed.[5] Calcium carbonate is a high-temperature flux that contributes to the hardness and durability of the glaze.[6] It is a primary flux in many mid- to high-fire glazes and tends to produce matte surfaces at lower temperatures and gloss at higher temperatures.[7] The choice between these two fluxes is therefore dependent on the desired aesthetic and functional properties of the final ceramic piece.

Comparative Performance Data

The following tables summarize the key quantitative and qualitative differences in the performance of this compound and calcium carbonate as fluxes in ceramic glazes.

Table 1: General Properties and Fluxing Behavior

PropertyThis compound (BaCO₃)Calcium Carbonate (CaCO₃)
Molar Mass ( g/mol ) 197.34100.09
Decomposition Temp. ~1025°C (in glaze)[8]~825°C - 900°C
Melting Point (°C) ~1360°C (in glaze)Decomposes before melting
Primary Fluxing Action High-temperature fluxHigh-temperature flux[6]
Effect on Melting Strong fluxing action at high temperatures, lowers melting point.[3][4][9]Acts as a flux at medium to high temperatures.[6]
Surface Finish Promotes matte and satin finishes, can produce gloss.[1][3][4]Tends to produce matte surfaces, can create glossy glazes at higher temperatures.[7]

Table 2: Influence on Glaze Properties

Glaze PropertyThis compound (BaCO₃)Calcium Carbonate (CaCO₃)
Color Development Produces unique colors, enhances blues from copper and celadons.[1][2]Can create a whiter, more opaque base, affecting color response.
Surface Hardness Produces a less hard surface compared to calcium carbonate.[1]Increases glaze hardness and durability.[6]
Glaze Defects Higher decomposition temperature can cause pinholes and blisters.[5]Less prone to gas-related defects compared to this compound.
Toxicity Toxic in raw form; glazes must be well-formulated to prevent leaching.[1][10]Generally considered non-toxic.

Experimental Protocols

To quantitatively assess the performance of this compound and calcium carbonate as fluxes, a series of standardized experimental protocols are employed.

Determination of Melting Behavior using Hot Stage Microscopy (HSM)

This method provides a visual record of the changes in a glaze sample's shape as it is heated, allowing for the determination of characteristic temperatures.

  • Sample Preparation: A small, cylindrical pellet of the dried glaze is prepared.

  • Instrumentation: A hot stage microscope equipped with a camera and image analysis software is used.

  • Procedure:

    • The sample is placed on a ceramic support in the furnace of the hot stage microscope.

    • The furnace is heated at a controlled rate (e.g., 10°C/minute).

    • Images of the sample's silhouette are captured at regular temperature intervals.

    • The software analyzes the images to determine key events:

      • Sintering Start Temperature: The temperature at which the particles begin to adhere to each other.

      • Softening Temperature: The temperature at which the corners of the sample begin to round.

      • Sphere Temperature: The temperature at which the sample forms a hemispherical shape.

      • Half-Sphere Temperature: The temperature at which the sample's height is half its width.

      • Flow Temperature: The temperature at which the molten glaze spreads out.

  • Data Analysis: The characteristic temperatures for glazes with varying percentages of this compound and calcium carbonate are recorded and compared.[11][12][13]

Glaze Preparation and Application on Test Tiles

This protocol outlines the standardized preparation of glaze samples and their application to ceramic test tiles for subsequent firing and analysis.

  • Materials:

    • Base glaze recipe (without the flux being tested).

    • This compound and calcium carbonate.

    • Standardized ceramic test tiles (e.g., made from a consistent clay body).

  • Procedure:

    • A base glaze formulation is prepared.

    • Separate batches of the base glaze are mixed with varying weight percentages of this compound and calcium carbonate (e.g., 5%, 10%, 15%).

    • The glazes are wet-milled to ensure a consistent particle size and homogenous mixture.

    • The specific gravity and viscosity of each glaze slurry are measured and adjusted to ensure consistent application thickness.

    • The glazes are applied to the test tiles using a consistent method (e.g., dipping for a set time, spraying a set number of coats).

    • The tiles are dried and fired in a kiln following a controlled firing schedule.

Measurement of Gloss and Color

After firing, the surface properties of the glaze test tiles are quantitatively measured.

  • Gloss Measurement:

    • Instrumentation: A glossmeter is used.

    • Procedure: The glossmeter is calibrated, and measurements are taken at multiple points on the surface of each test tile. The results are recorded in gloss units (GU).

  • Color Measurement:

    • Instrumentation: A spectrophotometer or colorimeter is used.

    • Procedure: The instrument is calibrated, and the CIE Lab* color space values are measured for each glaze.

      • L* represents lightness (0=black, 100=white).

      • a* represents the red-green axis.

      • b* represents the yellow-blue axis.

    • Data Analysis: The Lab* values for the different glaze formulations are compared to quantify the effect of each flux on the final color.

Visualizing the Firing Process

The following diagrams illustrate the key stages of the ceramic firing process and the logical workflow for comparing the two fluxes.

FiringProcess cluster_prep Preparation cluster_firing Firing Cycle cluster_analysis Analysis Glaze_Formulation Glaze Formulation (with BaCO3 or CaCO3) Application Application to Test Tile Glaze_Formulation->Application Heating Heating Application->Heating Decomposition Carbonate Decomposition (CO2 release) Heating->Decomposition Melting Melting & Glass Formation Decomposition->Melting Cooling Cooling & Solidification Melting->Cooling Final_Properties Final Glaze Properties Cooling->Final_Properties

Diagram 1: Ceramic Glaze Firing Workflow

FluxComparison Flux Flux Selection BaCO3 This compound Flux->BaCO3 CaCO3 Calcium Carbonate Flux->CaCO3 Experiment Experimental Testing BaCO3->Experiment CaCO3->Experiment Data Quantitative Data (Melting Temp, Gloss, Color) Experiment->Data Analysis Comparative Analysis Data->Analysis Conclusion Optimal Flux Selection for Application Analysis->Conclusion

Diagram 2: Flux Comparison Logic

Conclusion

The selection of this compound or calcium carbonate as a flux in ceramic glazes has a profound impact on the manufacturing process and the final product characteristics. This compound is a powerful flux at high temperatures, capable of producing unique and desirable aesthetic qualities, such as specific color responses and matte surfaces. However, its use requires careful control of the firing process to avoid defects and consideration of the potential for toxicity if the glaze is not properly formulated. Calcium carbonate, while also a high-temperature flux, is valued for its contribution to the durability and hardness of the glaze. It is a more forgiving material in terms of off-gassing during firing and is non-toxic.

For researchers and professionals in materials science, the choice between these two fluxes will be dictated by the specific performance requirements of the ceramic component. For applications where unique coloration and matte surfaces are desired, and where firing conditions can be precisely controlled, this compound is a valuable tool. For applications where durability, hardness, and non-toxicity are paramount, calcium carbonate is often the preferred choice. Further research involving direct, quantitative comparisons of a wide range of glaze formulations would be beneficial to more precisely map the performance landscape of these two important ceramic materials.

References

Validation of barium carbonate as a temperature and enthalpy standard for DTA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking accurate and reliable thermal analysis, the validation of temperature and enthalpy standards for Differential Thermal Analysis (DTA) is a critical procedural step. This guide provides a comprehensive comparison of barium carbonate (BaCO₃) with other common DTA standards, supported by experimental data and detailed protocols to ensure precise calibration of your instrumentation.

This compound is a well-established reference material for the temperature calibration of DTA instruments, particularly at high temperatures. It exhibits two well-defined polymorphic transitions, making it a useful standard for verifying instrument performance over a range of temperatures.

Performance Comparison: this compound vs. Alternative DTA Standards

The selection of an appropriate standard is contingent on the specific temperature range of interest for the analysis. Below is a comparative table summarizing the key thermal properties of this compound and other commonly used DTA standards certified by the International Confederation for Thermal Analysis and Calorimetry (ICTAC).

Standard Reference MaterialTransition TypeTransition Temperature (°C)Transition Enthalpy (J/g)
This compound (BaCO₃) Orthorhombic → Hexagonal ~811 98.2 [1]
Hexagonal → Cubic ~967 - 988 [2][3]Not certified for enthalpy
Potassium Nitrate (KNO₃)Orthorhombic → Trigonal~128~50
Potassium Perchlorate (KClO₄)Orthorhombic → Cubic~299.5~105
Silver Sulfate (Ag₂SO₄)Orthorhombic → Hexagonal~430~45
Potassium Chromate (K₂CrO₄)Orthorhombic → Hexagonal~668~70
Potassium Sulfate (K₂SO₄)Orthorhombic → Hexagonal~583~48
Strontium Carbonate (SrCO₃)Orthorhombic → Hexagonal~928Not certified for enthalpy
Quartz (SiO₂)α → β~573Not certified for enthalpy

Note: The transition temperatures and enthalpies can vary slightly depending on the specific certified reference material and the experimental conditions. It is crucial to refer to the certificate of analysis for the specific standard being used.

Experimental Protocols

Accurate calibration is fundamental to obtaining reliable DTA data. The following is a detailed methodology for the temperature and enthalpy calibration of a DTA instrument using a certified reference material such as this compound.

Objective:

To accurately calibrate the temperature and enthalpy response of a Differential Thermal Analysis (DTA) instrument.

Materials:
  • Certified Reference Material (CRM) with known transition temperature(s) and enthalpy(s) (e.g., this compound).

  • High-purity inert reference material (e.g., alumina, Al₂O₃).

  • Sample and reference crucibles (material compatible with the sample and temperature range, e.g., platinum).

  • DTA instrument.

  • Microbalance.

Procedure:

1. Preparation:

  • Ensure the DTA instrument is clean and the sample holder and thermocouple are free of any residue.

  • Accurately weigh 5-10 mg of the certified reference material into a sample crucible using a microbalance.

  • Place an equivalent mass of the inert reference material into a reference crucible.

2. Instrument Setup:

  • Place the sample and reference crucibles in their respective positions in the DTA sample holder.

  • Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (typically 20-50 mL/min) for at least 30 minutes before starting the experiment to ensure an inert atmosphere.

  • Program the DTA instrument with the desired temperature profile. A typical heating rate for calibration is 10 °C/min. The temperature range should encompass the known transition temperature of the standard.

3. Data Acquisition:

  • Initiate the temperature program and record the DTA curve (ΔT vs. Temperature).

  • It is recommended to perform at least two runs with a fresh sample of the certified reference material to ensure reproducibility.

4. Data Analysis:

  • Temperature Calibration:

    • Determine the onset temperature of the transition peak from the DTA curve. The onset temperature is the intersection of the extrapolated baseline and the tangent to the leading edge of the peak.

    • Compare the observed onset temperature with the certified temperature of the reference material.

    • If there is a discrepancy, a temperature correction factor can be determined and applied to subsequent measurements. For multi-point calibration, a calibration curve can be generated using several standards.

  • Enthalpy Calibration:

    • Integrate the area of the transition peak in the DTA curve. The area is proportional to the enthalpy change of the transition.

    • The enthalpy calibration constant (K) can be calculated using the following equation: K = (ΔH_cert * m) / A Where:

      • ΔH_cert is the certified enthalpy of transition of the reference material (in J/g).

      • m is the mass of the reference material (in g).

      • A is the integrated peak area (in μV·s or other instrument-specific units).

    • The calculated calibration constant (K) can then be used to determine the enthalpy of unknown transitions in subsequent experiments: ΔH_unknown = (K * A_unknown) / m_unknown

Logical Workflow for DTA Standard Selection

The selection of an appropriate DTA standard is a critical first step in ensuring accurate thermal analysis. The following diagram illustrates the logical workflow for this process.

DTA_Standard_Selection Workflow for DTA Standard Selection cluster_criteria Evaluation Criteria A Define Temperature Range of Interest B Identify Potential Certified Reference Materials (CRMs) within Range A->B C Review CRM Certificates of Analysis B->C D Consider Transition Characteristics C->D Temperature & Enthalpy Values E Evaluate Chemical Compatibility D->E Sharpness, Reversibility F Select Optimal DTA Standard E->F Inertness to Crucible G Perform Instrument Calibration F->G H Proceed with Sample Analysis G->H

Caption: Logical workflow for selecting an appropriate DTA standard.

Experimental Workflow for DTA Calibration

The following diagram outlines the key steps involved in the experimental calibration of a DTA instrument.

DTA_Calibration_Workflow Experimental Workflow for DTA Calibration cluster_pre Pre-Analysis cluster_run Execution cluster_post Post-Analysis prep 1. Instrument & Sample Preparation setup 2. Instrument Setup prep->setup Place crucibles acq 3. Data Acquisition setup->acq Start temperature program temp_cal 4a. Temperature Calibration acq->temp_cal Determine onset temperature enth_cal 4b. Enthalpy Calibration acq->enth_cal Integrate peak area analysis 5. Sample Analysis temp_cal->analysis enth_cal->analysis

Caption: Step-by-step workflow for DTA instrument calibration.

References

A Comparative Guide to the Thermogravimetric Analysis of Barium Carbonate Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the thermal decomposition of barium carbonate (BaCO₃) using thermogravimetric analysis (TGA). It includes detailed experimental data, protocols, and a comparative look at other alkaline earth metal carbonates.

The thermal decomposition of this compound is a critical process in various industrial applications, including the manufacturing of glass, ceramics, and certain electronic components.[1][2] Understanding the kinetics and mechanism of this decomposition is essential for process optimization and quality control. Thermogravimetric analysis is a fundamental technique for characterizing the thermal stability and decomposition profile of materials like BaCO₃.[3]

Thermal Decomposition of this compound

This compound is known for its high thermal stability compared to other alkaline earth metal carbonates.[4][5] The thermal stability of alkaline earth metal carbonates increases down the group in the periodic table.[4][5] The decomposition of this compound proceeds via the following reaction:

BaCO₃(s) → BaO(s) + CO₂(g)[6][7][8]

Before decomposition, this compound undergoes two phase transformations: from orthorhombic to hexagonal at approximately 1079 K (806 °C) and from hexagonal to cubic at around 1237 K (964 °C).[6][7][8] The actual decomposition temperature can be influenced by factors such as atmospheric conditions and the presence of other substances.[1][9] For instance, in a reducing atmosphere containing carbon monoxide, the decomposition can be initiated at lower temperatures.[1] The release of carbon dioxide during decomposition can lead to defects like pinholes or blisters in ceramic glazes.[1][10]

Quantitative Decomposition Data

The following table summarizes key quantitative data obtained from thermogravimetric analysis of this compound under different conditions.

ParameterValueExperimental ConditionsSource
Decomposition Temperature Range > 950 °CNot specified[6]
Peak Decomposition Temperature ~1300 °CNot specified[2][8]
Activation Energy 305 (± 14) kJ • mole⁻¹TGA/DTA of powder beds[6][7][8]
Apparent Activation Enthalpy 225.9 kJ • mole⁻¹Torsion-Langmuir technique (vacuum)[6][8]
Phase Transformation (orthorhombic to hexagonal) 1079 K (806 °C)DTA[6][7][8]
Phase Transformation (hexagonal to cubic) 1237 K (964 °C)DTA[6][7][8]
Comparative Thermal Stability of Alkaline Earth Metal Carbonates

The thermal stability of alkaline earth metal carbonates increases with the increasing ionic radius of the metal cation. This compound is, therefore, the most thermally stable among them.

CarbonateChemical FormulaDecomposition Temperature (°C)
Magnesium CarbonateMgCO₃~642
Calcium CarbonateCaCO₃~805
Strontium CarbonateSrCO₃~1071
This compoundBaCO₃~1245

(Note: Decomposition temperatures are approximate and can vary with experimental conditions. The data for MgCO₃, CaCO₃, SrCO₃, and BaCO₃ are based on TGA-MS analysis presented in one study for comparison.)[11]

Experimental Protocols

Standard Thermogravimetric Analysis (TGA) of this compound

This protocol outlines a general procedure for analyzing the thermal decomposition of this compound powder.

1. Instrumentation and Materials:

  • Thermogravimetric Analyzer: A TGA instrument capable of reaching at least 1300°C.

  • Crucibles: Platinum or alumina (B75360) crucibles are typically used for high-temperature analysis.[12][13]

  • Sample: Finely ground this compound powder.

  • Purge Gas: High-purity nitrogen or argon for an inert atmosphere, or a reactive gas if studying its effect.

2. Sample Preparation:

  • Accurately weigh 5-10 mg of the finely ground this compound powder into a clean, tared TGA crucible.[13]

  • Ensure the sample is evenly distributed at the bottom of the crucible to promote uniform heating.

3. Instrument Setup and Measurement:

  • Place the sample crucible into the TGA instrument's autosampler or manual holder.

  • Set the purge gas flow rate, typically between 20-50 mL/min.[13]

  • Temperature Program:

    • Equilibrate the sample at a starting temperature, for example, 30-50°C.

    • Ramp the temperature at a controlled heating rate, commonly 10°C/min, up to a final temperature of at least 1300°C to ensure complete decomposition.[6][11]

  • Continuously record the sample weight as a function of temperature.

4. Data Analysis:

  • Plot the percentage of weight loss versus temperature.

  • The onset temperature of decomposition is identified as the point where significant weight loss begins.

  • The derivative of the TGA curve (DTG curve) can be plotted to determine the temperature of the maximum rate of decomposition.

Alternative and Complementary Techniques
  • Differential Thermal Analysis (DTA): Often performed simultaneously with TGA, DTA measures the temperature difference between the sample and a reference material.[6][7] It is useful for identifying phase transitions, which are not associated with weight loss.

  • TGA-Mass Spectrometry (TGA-MS): This technique couples the outlet of the TGA to a mass spectrometer, allowing for the identification of evolved gases during decomposition.[14] For BaCO₃, this would confirm the evolution of CO₂.[14]

Visualizations

This compound Decomposition Pathway

G BaCO3_ortho BaCO₃ (Orthorhombic) BaCO3_hex BaCO₃ (Hexagonal) BaCO3_ortho->BaCO3_hex ~806°C BaCO3_cubic BaCO₃ (Cubic) BaCO3_hex->BaCO3_cubic ~964°C BaO BaO (solid) BaCO3_cubic->BaO >950°C CO2 CO₂ (gas) BaCO3_cubic->CO2 >950°C

Caption: Phase transitions and decomposition of BaCO₃.

Experimental Workflow for TGA

G cluster_prep Preparation cluster_analysis TGA Measurement cluster_data Data Analysis sample_prep Weigh 5-10 mg of BaCO₃ Powder place_sample Place Sample in Crucible sample_prep->place_sample load_tga Load Crucible into TGA place_sample->load_tga set_params Set Parameters (Temp Program, Gas) load_tga->set_params run_exp Run Experiment set_params->run_exp record_data Record Weight vs. Temperature run_exp->record_data plot_data Plot TGA/DTG Curves record_data->plot_data analyze Determine Decomposition Temperatures plot_data->analyze

Caption: General workflow for TGA experiments.

References

A Comparative Guide to Spectroscopic Analysis of Impurities in High-Purity Barium Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination and quantification of impurities in high-purity barium carbonate are critical for ensuring product quality, consistency, and safety, particularly in applications such as pharmaceuticals, electronics, and specialty glass manufacturing. This guide provides an objective comparison of common spectroscopic techniques used for this purpose, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate analytical approach for their specific needs.

Introduction to Spectroscopic Techniques

Several spectroscopic methods are employed for the elemental analysis of high-purity materials. These techniques vary in their sensitivity, speed, cost, and sample preparation requirements. The most prominent methods for analyzing impurities in this compound include Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), Atomic Absorption Spectroscopy (AAS), and X-ray Fluorescence (XRF) spectroscopy.

Comparison of Analytical Performance

The choice of an analytical technique is often dictated by the required detection limits, the number of elements to be analyzed, and the sample throughput. The following table summarizes the performance characteristics of ICP-MS, ICP-OES, AAS, and XRF for the analysis of impurities in high-purity this compound.

FeatureInductively Coupled Plasma-Mass Spectrometry (ICP-MS)Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)Atomic Absorption Spectroscopy (AAS)X-ray Fluorescence (XRF)
Detection Limits Very Low (ng/L or ppt)[1][2]Low (µg/L or ppb)[3][4]Moderate (mg/L or ppm)Higher (ppm to %)[5]
Elements Analyzed Multi-element (most of the periodic table)Multi-element (approx. 70 elements)Single-element (requires separate lamps)Multi-element (Heavier elements, Z > 11)
Sample Throughput HighHighLow to ModerateVery High
Matrix Effects Can be significant, requires careful matrix matching or removalTolerant to high matrix samplesProne to chemical and spectral interferencesSignificant matrix effects
Precision High (typically <5% RSD)High (typically <2% RSD)Good (typically <5% RSD)Good (can be <1% RSD)[6]
Cost (Instrument) HighModerate to HighLow to ModerateModerate
Cost (Operational) High (consumables, maintenance)Moderate (gases, consumables)LowLow
Sample Preparation Requires sample dissolutionRequires sample dissolutionRequires sample dissolutionMinimal to none (can analyze solids directly)[7]

Quantitative Data Summary

The following table presents typical detection limits for selected impurities in a high-purity this compound matrix, as reported in various studies. It is important to note that these values are indicative and can vary depending on the specific instrument, sample matrix, and operating conditions.

ImpurityICP-MS/MS (ng/L)[1]ICP-OES (µg/L)AAS (mg/L)XRF (wt%)
Europium (Eu) 2.0---
Sodium (Na) -~1-10~0.002-0.01-
Potassium (K) -~1-10~0.01-0.05-
Magnesium (Mg) -~0.1-1~0.001-0.005-
Calcium (Ca) -~0.1-1~0.001-0.005-
Strontium (Sr) -~0.1-1~0.01-0.05-
Iron (Fe) -~1-10~0.01-0.05~0.001
Chromium (Cr) -~1-10~0.01-0.05-
Manganese (Mn) -~0.1-1~0.005-0.02-
Aluminum (Al) -~1-10~0.1-0.5-

Note: Data for ICP-OES, AAS, and XRF are representative values for similar matrices and are intended for comparative purposes. The ICP-MS/MS data is specific to ultra-pure this compound analysis.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining accurate and reproducible results. Below are representative methodologies for each technique.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

1. Sample Preparation (Acid Digestion):

  • Accurately weigh approximately 0.1 g of the high-purity this compound sample into a clean PTFE digestion vessel.

  • Add 5 mL of high-purity nitric acid (HNO₃) and 2 mL of high-purity hydrochloric acid (HCl).

  • Place the vessel in a microwave digestion system and apply a suitable temperature program to ensure complete dissolution.

  • After cooling, quantitatively transfer the digested solution to a 50 mL volumetric flask and dilute to volume with deionized water.

  • A procedural blank is prepared using the same acid mixture and digestion procedure.

2. Instrumental Analysis:

  • The ICP-MS is tuned and calibrated using multi-element standards.

  • An internal standard (e.g., Rh, Re) is introduced online to correct for instrument drift and matrix effects.

  • The prepared sample solutions are introduced into the ICP-MS. For ultra-trace analysis, tandem ICP-MS (ICP-MS/MS) may be used with a reaction gas (e.g., ammonia) to eliminate polyatomic interferences, such as BaO⁺ on europium isotopes.[1]

  • The concentrations of the impurities are determined based on the calibration curves.

Atomic Absorption Spectroscopy (AAS)

1. Sample Preparation:

  • Weigh approximately 1 g of the this compound sample and dissolve it in a minimal amount of dilute nitric acid.

  • Quantitatively transfer the solution to a 100 mL volumetric flask and dilute to the mark with deionized water.

2. Instrumental Analysis:

  • The appropriate hollow cathode lamp for the element of interest is installed and aligned in the AAS.

  • The instrument is calibrated using a series of standards of the target element.

  • The sample solution is aspirated into the flame (for Flame AAS) or injected into the graphite (B72142) furnace (for Graphite Furnace AAS).

  • The absorbance is measured at the characteristic wavelength for the element, and the concentration is determined from the calibration curve.

X-ray Fluorescence (XRF) Spectroscopy

1. Sample Preparation (Pressed Pellet):

  • A representative portion of the this compound powder is finely ground to ensure homogeneity.

  • The powder is then pressed into a pellet using a hydraulic press. A binder may be used to improve the pellet's stability.

  • Alternatively, for some XRF instruments, the loose powder can be placed in a sample cup with a thin-film window.

2. Instrumental Analysis:

  • The prepared sample is placed in the XRF spectrometer.

  • The sample is irradiated with X-rays, causing the elements within the sample to emit fluorescent X-rays.

  • The energy and intensity of the emitted X-rays are measured by a detector.

  • The elemental composition is determined by comparing the sample's spectrum to that of certified reference materials or by using fundamental parameters-based quantification software.

Experimental Workflow and Logic

The general workflow for the spectroscopic analysis of impurities in high-purity this compound involves several key stages, from sample handling to data interpretation.

experimental_workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis sample_reception Sample Reception sample_homogenization Sample Homogenization sample_reception->sample_homogenization sample_preparation Sample Preparation (Digestion/Pelletizing) sample_homogenization->sample_preparation instrumental_analysis Instrumental Analysis (ICP-MS/OES, AAS, XRF) sample_preparation->instrumental_analysis data_processing Data Processing & Quantification instrumental_analysis->data_processing result_reporting Result Reporting & Interpretation data_processing->result_reporting

Caption: General workflow for spectroscopic analysis of impurities.

The logical relationship for selecting an appropriate analytical technique often involves a trade-off between sensitivity, cost, and the nature of the sample.

logic_diagram cluster_techniques start Define Analytical Requirement sensitivity Required Sensitivity? start->sensitivity sample_type Sample Form? start->sample_type cost Budget Constraints? start->cost icpms ICP-MS sensitivity->icpms ppt/sub-ppb icpoes ICP-OES sensitivity->icpoes ppb aas AAS sensitivity->aas ppm sample_type->icpms Solution sample_type->icpoes Solution sample_type->aas Solution xrf XRF sample_type->xrf Solid cost->icpms High cost->icpoes Moderate-High cost->aas Low cost->xrf Moderate

Caption: Decision logic for selecting an analytical technique.

Conclusion

The selection of a spectroscopic technique for the analysis of impurities in high-purity this compound is a multi-faceted decision that depends on the specific analytical requirements.

  • ICP-MS is the method of choice for ultra-trace elemental analysis, offering the lowest detection limits and comprehensive elemental coverage. Its high sensitivity makes it ideal for applications with stringent purity requirements, such as in the semiconductor and pharmaceutical industries.

  • ICP-OES provides a robust and high-throughput alternative to ICP-MS when sub-ppb detection limits are not necessary. It is well-suited for routine quality control where a wide range of elements needs to be monitored at the ppb level.

  • AAS is a cost-effective technique for the determination of a limited number of elements. While it lacks the multi-element capability and speed of ICP methods, its low cost and high selectivity for certain elements make it a viable option for specific applications.

  • XRF stands out for its minimal sample preparation and non-destructive nature, making it an excellent tool for rapid screening and quality control of solid materials. However, its detection limits are generally higher than those of the plasma-based techniques.

For researchers, scientists, and drug development professionals, a thorough understanding of the capabilities and limitations of each technique is essential for ensuring the quality and safety of high-purity this compound and the products derived from it. The validation of the chosen analytical method for the specific matrix and intended use is a critical step to ensure data accuracy and reliability.

References

Comparison of precipitation patterns of barium and calcium carbonates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the precipitation patterns, crystal structures, and influencing factors of barium carbonate (BaCO₃) and calcium carbonate (CaCO₃). It is intended for researchers, scientists, and professionals in drug development who require a fundamental understanding of the crystallization behavior of these two important inorganic salts. The information presented is supported by experimental data and established protocols to ensure objectivity and reproducibility.

Quantitative Data Summary

The physicochemical properties of barium and calcium carbonates are fundamental to understanding their precipitation behavior. While both are alkaline earth metal carbonates with low solubility in water, they exhibit key differences in their solubility products (Ksp), crystal structures, and densities.

PropertyThis compound (BaCO₃)Calcium Carbonate (CaCO₃)
Molar Mass 197.34 g/mol [1]100.087 g/mol [2]
Solubility Product (Ksp) at 25°C 5.1 x 10⁻⁹[3]3.3 x 10⁻⁹[2][4]
Appearance White crystals or powder[1]Fine white powder or colorless crystals[2]
Crystal System & Polymorphs Orthorhombic (Witherite, isostructural with Aragonite)[2][5]Trigonal (Calcite), Orthorhombic (Aragonite), Hexagonal (Vaterite)[2]
Density 4.29 g/cm³[1]2.711 g/cm³ (Calcite), 2.83 g/cm³ (Aragonite)[2]

Factors Influencing Precipitation and Morphology

The precipitation of both carbonates is a complex process governed by several interrelated factors. The final crystal morphology and phase are highly sensitive to the experimental conditions.

Key Influencing Factors:

  • pH: The solubility of both carbonates is significantly influenced by pH. Acidic conditions increase solubility by converting carbonate ions to bicarbonate and carbonic acid, thus inhibiting precipitation[6].

  • Temperature: For calcium carbonate, temperature plays a critical role in polymorph selection; aragonite is favored at temperatures above 85°C and vaterite around 60°C[2]. In contrast, this compound's solubility sees a slight increase with temperature, but it remains low overall[6].

  • Supersaturation and Reactant Concentration: The degree of supersaturation is a primary driver for nucleation and crystal growth. At high supersaturation levels, amorphous precursors are often the first to form, which then transform into more stable crystalline phases[7]. The initial concentrations of cation (Ca²⁺, Ba²⁺) and carbonate (CO₃²⁻) solutions directly impact the precipitate's morphology and yield[8][9].

  • Additives and Impurities: The presence of other ions can dramatically alter the precipitation outcome. For instance, magnesium ions are known to promote the formation of aragonite over the more stable calcite[2]. Additives can be used to control crystal size and shape, leading to morphologies like rods, spheres, or dendritic structures for this compound[10].

  • Flow and Agitation: In dynamic systems, the injection flow rate and mixing conditions can lead to different precipitation patterns, ranging from hollow and dendritic to densely filled structures[8][11].

The logical relationship between these factors and the resulting crystal structure is visualized below.

G Supersaturation Supersaturation (Reactant Concentrations) Nucleation Nucleation Rate & Mechanism Supersaturation->Nucleation pH pH pH->Nucleation Temperature Temperature Temperature->Nucleation Polymorph Crystal Polymorph (e.g., Calcite, Aragonite, Witherite) Temperature->Polymorph Additives Additives & Impurities (e.g., Mg²⁺) Additives->Nucleation Additives->Polymorph Growth Crystal Growth Nucleation->Growth Transformation Phase Transformation (e.g., Amorphous to Crystalline) Growth->Transformation Morphology Crystal Morphology (e.g., Rhombohedral, Needle-like) Growth->Morphology Size Particle Size & Distribution Growth->Size Transformation->Polymorph Polymorph->Morphology

Factors influencing the final properties of carbonate precipitates.

Crystal Morphology

Calcium Carbonate (CaCO₃): Exhibits three main anhydrous polymorphs, each with a distinct morphology[2][12]:

  • Calcite: The most thermodynamically stable form, typically crystallizing in a rhombohedral shape.

  • Aragonite: Metastable under normal conditions, it often forms needle-like or acicular crystals.

  • Vaterite: The least stable polymorph, which usually precipitates as spherical or hemispherical particles[12].

This compound (BaCO₃): The stable crystalline form is witherite, which is isostructural with aragonite. However, a wide range of morphologies can be synthesized by controlling reaction conditions[10]:

  • Witherite: Can form rod-like, dendritic, flower-like, or spherical structures depending on factors like the presence of additives and reactant concentrations[5][10].

  • Amorphous this compound (ABC): A transient, unstable amorphous precursor that can be observed to form initially before rapidly transforming into a crystalline phase[13].

Experimental Protocols

The following protocols describe common laboratory methods for the precipitation of barium and calcium carbonates.

This protocol is adapted from methods involving the reaction of soluble calcium and carbonate salts at room temperature[7][9].

Materials:

  • Calcium chloride (CaCl₂) solution (e.g., 0.1 M)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Reaction vessel (beaker)

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Drying oven

Procedure:

  • Prepare equimolar solutions of CaCl₂ and Na₂CO₃ in deionized water.

  • Place a defined volume of the CaCl₂ solution into the reaction vessel.

  • Begin stirring the CaCl₂ solution at a constant rate.

  • Slowly add an equal volume of the Na₂CO₃ solution to the reaction vessel using a burette or pump at a controlled rate. A white precipitate will form immediately.

  • Continue stirring for a set period (e.g., 30-60 minutes) to allow the precipitate to age.

  • Separate the precipitate from the solution via vacuum filtration.

  • Wash the collected precipitate with deionized water to remove any soluble impurities.

  • Dry the final product in an oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.

  • Characterize the precipitate using techniques such as X-ray Diffraction (XRD) for phase identification and Scanning Electron Microscopy (SEM) for morphology analysis.

This protocol describes a direct precipitation method by mixing soluble barium and carbonate salts[8][14].

Materials:

  • Barium chloride (BaCl₂) solution (e.g., 0.1 M)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Reaction vessel (beaker)

  • Filtration apparatus

  • Drying oven

Procedure:

  • Prepare equimolar solutions of BaCl₂ and Na₂CO₃ in deionized water.

  • Add a specific volume of the BaCl₂ solution to the reaction vessel.

  • While stirring vigorously, rapidly add an equal volume of the Na₂CO₃ solution to induce precipitation.

  • Allow the suspension to stir for a designated time to ensure the reaction is complete.

  • Filter the resulting BaCO₃ precipitate from the solution.

  • Wash the precipitate thoroughly with deionized water.

  • Dry the white solid in an oven to remove residual moisture.

  • Analyze the crystal phase and morphology using XRD and SEM.

The general workflow for these precipitation experiments is illustrated in the diagram below.

G start Start prep Prepare Reactant Solutions (e.g., 0.1M CaCl₂ & 0.1M Na₂CO₃) start->prep mix Mix Solutions in Reactor (Controlled Addition & Stirring) prep->mix precip Precipitation Occurs mix->precip age Age Precipitate (Continuous Stirring) precip->age filter Filter & Wash Precipitate age->filter dry Dry Precipitate in Oven filter->dry analyze Characterize Product (XRD, SEM, etc.) dry->analyze end_node End analyze->end_node

A generalized experimental workflow for carbonate precipitation.

Conclusion

While both barium and calcium carbonates are sparingly soluble salts, their precipitation behavior shows notable differences. Calcium carbonate is distinguished by its polymorphism, with calcite, aragonite, and vaterite being accessible under different experimental conditions. This compound primarily precipitates as witherite, which is isostructural with aragonite. The morphology of both precipitates can be precisely controlled by manipulating factors such as pH, temperature, supersaturation, and the presence of additives. A thorough understanding of these parameters is essential for synthesizing carbonate materials with desired crystal phases, sizes, and shapes for various scientific and industrial applications.

References

Electrochemical Performance of Barium Carbonate in Composite Electrolytes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrochemical performance of barium carbonate-based composite electrolytes with other alternative materials, supported by experimental data. The information is intended to assist researchers in selecting and developing advanced electrolyte materials for applications such as solid oxide fuel cells (SOFCs).

Comparative Performance Data

The electrochemical performance of this compound composite electrolytes is critically dependent on their composition and operating temperature. Below is a summary of key performance metrics for various this compound composites compared to other common solid electrolyte materials.

Electrolyte MaterialCompositionIonic Conductivity (S/cm)Temperature (°C)Power Density (mW/cm²)Temperature (°C)Reference
This compound Composites
SDC/BC70% w/w Sm-doped ceria / 30% w/w BaCO₃0.1027600427600[1][2]
BZY-LNK40BaZr₀.₉Y₀.₁O₂.₉₅ / 40 wt% (Li/Na/K)₂CO₃0.087400--[1]
BCZY-LNCBaCe₀.₇Zr₀.₁Y₀.₂O₃-δ / (Li/Na)₂CO₃>0.1600957600[3]
BCZYZn-CarbonateBaCe₀.₅Zr₀.₃Y₀.₁₆Zn₀.₀₄O₃-δ / (Li/Na)₂CO₃>0.01600183550[4]
Alternative Solid Electrolytes
YSZ (Yttria-Stabilized Zirconia)8 mol% Y₂O₃-stabilized ZrO₂~0.11000--[5][6]
GDC (Gadolinium-Doped Ceria)Gd₀.₁Ce₀.₉O₂-δ~0.1700--[5]
ScSZ (Scandia-Stabilized Zirconia)10 mol% Sc₂O₃-stabilized ZrO₂> GDC/YSZ600-800--[7]
BaCe₀.₅Zr₀.₃Dy₀.₂O₃-δ (BCZD)-0.019 (wet air), 0.013 (wet H₂)600--[8][9]
BaCe₀.₉Yb₀.₁O₃-α-NaCl~KCl-0.3700393700[10]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound composite electrolytes are crucial for reproducing and building upon existing research.

Synthesis of Samarium-Doped Ceria/Barium Carbonate (SDC/BC) Composite Electrolyte

This protocol is based on the solid-state reaction method.

  • Powder Preparation: Samarium-doped ceria (SDC) powder is synthesized via a co-precipitation method or obtained commercially. This compound (BaCO₃) powder is also commercially available.

  • Mixing: The SDC and BaCO₃ powders are mixed in the desired weight ratio (e.g., 70:30) using ball milling for 24 hours in an ethanol (B145695) medium to ensure homogeneity.[2]

  • Drying: The milled powder mixture is then dried in an oven at 80°C for 12 hours.[2]

  • Calcination/Sintering: The dried powder is pressed into pellets and sintered at a temperature around 700°C for 2 hours to form the composite electrolyte.[2]

Synthesis of Barium Zirconate–Alkali Carbonate Composite Electrolytes

This protocol utilizes a combustion synthesis method for the ceramic phase followed by mixing with carbonates.

  • Barium Zirconate (BZY) Synthesis:

    • Yttrium-substituted barium zirconate (e.g., BaZr₀.₉Y₀.₁O₂.₉₅, BZY) nanopowders are prepared using a combustion method (e.g., glycine-nitrate process).[1]

    • Metal nitrates (Ba(NO₃)₂, ZrO(NO₃)₂, Y(NO₃)₃) are dissolved in deionized water.[1]

    • Glycine and EDTA are added as complexing agents and fuel for the combustion reaction.[1]

    • The solution is heated to evaporate water and initiate a self-sustaining combustion reaction, resulting in a fine powder.[1]

    • The as-synthesized powder is then calcined at a high temperature (e.g., 900°C for 10 hours) to obtain the desired crystalline phase.[1]

  • Composite Formation:

    • The synthesized BZY powder is mechanically mixed with a eutectic composition of alkali carbonates (e.g., Li₂CO₃, Na₂CO₃, K₂CO₃).[1]

    • The mixture is pressed into pellets and sintered at a temperature above the melting point of the carbonate phase (e.g., 650°C for 1 hour).[11]

Electrochemical Characterization
  • Electrochemical Impedance Spectroscopy (EIS):

    • A symmetric cell is fabricated by applying platinum paste as electrodes on both sides of the sintered electrolyte pellet.

    • The cell is placed in a testing rig inside a furnace.

    • EIS measurements are performed over a frequency range (e.g., 0.1 Hz to 1 MHz) with a small AC voltage amplitude (e.g., 40 mV) at various temperatures (e.g., 400-600°C).[2]

    • The ionic conductivity (σ) is calculated from the electrolyte resistance (R) obtained from the Nyquist plot using the formula: σ = L / (R * A), where L is the thickness of the electrolyte and A is the electrode area.[2]

  • Fuel Cell Performance Testing:

    • A single cell is fabricated with the composite electrolyte, an appropriate anode (e.g., Ni-SDC), and a cathode (e.g., LSCF).

    • The cell is sealed in a testing setup.

    • Humidified hydrogen or a hydrocarbon fuel (e.g., natural gas) is supplied to the anode, and air is supplied to the cathode.[4][5]

    • Current-voltage (I-V) and current-power (I-P) characteristics are measured at various operating temperatures using a fuel cell test station.[5]

Visualizations

Experimental Workflow for this compound Composite Electrolyte Synthesis and Characterization

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Raw Material Preparation (e.g., SDC, BaCO₃, Metal Nitrates) mixing Mixing (e.g., Ball Milling) start->mixing drying Drying mixing->drying synthesis_method Synthesis Method drying->synthesis_method solid_state Solid-State Reaction synthesis_method->solid_state  Solid-State combustion Combustion Synthesis synthesis_method->combustion Combustion calcination Calcination/Sintering solid_state->calcination combustion->calcination pellet Composite Electrolyte Pellet calcination->pellet structural Structural & Morphological (XRD, SEM) pellet->structural electrochemical Electrochemical Testing pellet->electrochemical eis Electrochemical Impedance Spectroscopy (EIS) electrochemical->eis fuel_cell_test Fuel Cell Performance Test electrochemical->fuel_cell_test conductivity Ionic Conductivity eis->conductivity power_density Power Density fuel_cell_test->power_density

Caption: Workflow for synthesis and characterization of BaCO₃ composite electrolytes.

References

Comparative Toxicological Profile of Barium Carbonate and Other Barium Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of barium carbonate and other significant barium compounds, namely barium sulfate, barium chloride, and barium nitrate. The information presented is intended to assist researchers, scientists, and drug development professionals in understanding the relative toxicities and underlying mechanisms of these compounds, supported by quantitative data and detailed experimental protocols.

Executive Summary

The toxicity of barium compounds is fundamentally linked to their solubility and the subsequent bioavailability of the barium ion (Ba²⁺). While this compound is poorly soluble in water, its significant solubility in gastric acid renders it a toxic substance upon ingestion. In contrast, the highly soluble barium salts, such as barium chloride and barium nitrate, present a greater immediate toxic hazard. Barium sulfate, with its extremely low solubility in both water and acidic conditions, is considered largely non-toxic and is used as a contrast agent in medical imaging. The primary mechanism of barium toxicity involves the blockade of potassium channels, leading to severe hypokalemia, which can result in life-threatening cardiac and neuromuscular dysfunction.

Comparative Toxicological Data

The following tables summarize the key toxicological parameters for this compound and other selected barium compounds.

Table 1: Acute Oral Toxicity Data in Rats
Barium CompoundFormulaOral LD50 (mg/kg) in RatsToxicity ClassReference
This compoundBaCO₃~418 (in a 30-day study)Moderately Toxic[1]
Barium SulfateBaSO₄>307,000Practically Non-Toxic[2][3]
Barium ChlorideBaCl₂132 - 277Highly Toxic[4][5]
Barium NitrateBa(NO₃)₂355Highly Toxic[6]

Note: The LD50 for this compound is based on a repeated-dose study and should be interpreted with caution when directly comparing with single-dose LD50 values.

Table 2: Solubility of Barium Compounds
Barium CompoundFormulaSolubility in Water ( g/100 mL at 20°C)Solubility in 0.1 M HCl
This compoundBaCO₃0.0024Soluble (reacts)
Barium SulfateBaSO₄0.00024Practically Insoluble
Barium ChlorideBaCl₂35.8Soluble
Barium NitrateBa(NO₃)₂10.5 (at 25°C)Soluble

Mechanism of Barium Toxicity

The primary toxicological effect of absorbed barium ions is the competitive blockade of potassium channels, particularly the inward-rectifier potassium channels (Kir).[7] This blockade disrupts the normal efflux of potassium from cells, leading to a shift of potassium from the extracellular to the intracellular space. The resulting hypokalemia is the central driver of the clinical manifestations of barium poisoning.

Signaling Pathway of Barium-Induced Toxicity

BariumToxicityPathway cluster_exposure Exposure cluster_absorption Absorption & Distribution cluster_cellular Cellular Mechanism cluster_effects Systemic Effects Ingestion Ingestion of Soluble Barium Salt GI_Tract Gastrointestinal Tract Ingestion->GI_Tract Dissolution in Gastric Acid Bloodstream Bloodstream GI_Tract->Bloodstream Absorption Kir_Channel Inward Rectifier K+ Channel (Kir) Bloodstream->Kir_Channel Barium Ions (Ba²⁺) Block Kir Channels K_Efflux Decreased K+ Efflux Kir_Channel->K_Efflux Hypokalemia Hypokalemia (Low Extracellular K+) K_Efflux->Hypokalemia Muscle_Weakness Muscle Weakness & Paralysis Hypokalemia->Muscle_Weakness Cardiac_Arrhythmias Cardiac Arrhythmias Hypokalemia->Cardiac_Arrhythmias Respiratory_Failure Respiratory Failure Muscle_Weakness->Respiratory_Failure

Caption: Signaling pathway of barium-induced toxicity.

Experimental Protocols

The following are summaries of standard protocols for key toxicological assays relevant to the assessment of barium compounds.

Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This method is used to assess the acute oral toxicity of a substance.

Objective: To identify a dose that causes signs of toxicity without mortality and to classify the substance according to the Globally Harmonized System (GHS).

Methodology:

  • Animal Model: Healthy, young adult rats of a single sex (typically females) are used.

  • Housing and Fasting: Animals are housed in appropriate conditions and fasted prior to dosing.

  • Dose Administration: The test substance is administered as a single oral dose via gavage.

  • Dose Levels: A stepwise procedure is used with fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The starting dose is selected based on a sighting study.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Necropsy: A gross necropsy is performed on all animals at the end of the study.

In Vitro Mammalian Cell Micronucleus Test (OECD Guideline 487)

This assay is used to detect genotoxic damage in mammalian cells.

Objective: To identify substances that cause cytogenetic damage, leading to the formation of micronuclei.

Methodology:

  • Cell Cultures: Human or other mammalian cell lines or primary lymphocytes are used.

  • Exposure: Cultures are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix).

  • Treatment: At least three analyzable concentrations of the test substance are tested, along with negative and positive controls.

  • Harvesting: Cells are harvested at a suitable time after exposure to allow for cell division.

  • Micronucleus Preparation: Cells are treated with a cytokinesis inhibitor (e.g., cytochalasin B) to identify cells that have completed one nuclear division. Cells are then fixed and stained.

  • Scoring: The frequency of micronucleated cells in binucleated cells is determined by microscopic analysis.

Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)

This is a widely used test for identifying substances that can cause gene mutations.

Objective: To detect point mutations (base substitutions and frameshifts) induced by a test substance.

Methodology:

  • Tester Strains: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan) are used.

  • Exposure: The tester strains are exposed to the test substance with and without a metabolic activation system (S9 mix).

  • Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking the essential amino acid.

  • Incubation: Plates are incubated for 48-72 hours.

  • Scoring: Only bacteria that have undergone a reverse mutation (reversion) will be able to grow and form colonies. The number of revertant colonies is counted and compared to the number of spontaneous revertants in the negative control.

Experimental Workflow for Toxicological Assessment

ExperimentalWorkflow cluster_planning Phase 1: Planning & Preparation cluster_invitro Phase 2: In Vitro Screening cluster_invivo Phase 3: In Vivo Testing cluster_analysis Phase 4: Data Analysis & Reporting TestSubstance Test Substance Characterization ProtocolSelection Selection of Appropriate Assays (e.g., OECD Guidelines) TestSubstance->ProtocolSelection AmesTest Bacterial Reverse Mutation Assay (Ames Test) ProtocolSelection->AmesTest MicronucleusTest In Vitro Micronucleus Assay ProtocolSelection->MicronucleusTest AcuteToxicity Acute Toxicity Study (e.g., OECD 420) AmesTest->AcuteToxicity Positive Result Triggers Further Testing MicronucleusTest->AcuteToxicity Positive Result Triggers Further Testing DataAnalysis Data Collection & Statistical Analysis AcuteToxicity->DataAnalysis Report Toxicological Profile Report DataAnalysis->Report

Caption: General experimental workflow for toxicological assessment.

Conclusion

The toxicological profile of barium compounds is dictated by their solubility, which determines the bioavailability of the toxic Ba²⁺ ion. This compound, although insoluble in water, poses a significant toxic threat upon ingestion due to its dissolution in gastric acid. This contrasts sharply with the virtually non-toxic barium sulfate. The soluble barium salts, barium chloride and barium nitrate, are highly toxic. The primary mechanism of toxicity for all bioavailable barium compounds is the blockade of inward-rectifier potassium channels, leading to severe hypokalemia and subsequent cardiac and neuromuscular dysfunction. A thorough understanding of these differences is crucial for the safe handling and risk assessment of these compounds in research and industrial settings.

References

Barium Carbonate in Rubber Vulcanizates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of barium carbonate's performance as a filler in rubber vulcanizates against other common alternatives. The information is supported by a summary of experimental data drawn from various studies, detailed experimental protocols for analysis, and visualizations to clarify workflows and relationships.

Role of this compound in Rubber Vulcanization

This compound (BaCO₃) is a non-reinforcing or semi-reinforcing filler used in the rubber industry. Its primary functions are to increase the density of the rubber compound and to enhance resistance to heat and chemicals.[1][2] Unlike reinforcing fillers such as carbon black or silica, this compound typically has a lesser impact on mechanical properties like tensile strength and abrasion resistance. It is often utilized in applications where dimensional stability and resistance to aggressive chemical environments are critical.

Performance Comparison of Fillers in Rubber Vulcanizates

The following table summarizes the typical effects of different fillers on the mechanical properties of rubber vulcanizates. It is important to note that the data presented is a collation from multiple sources studying various rubber formulations (e.g., Natural Rubber, SBR) and filler loadings. Direct head-to-head comparative data for this compound under identical conditions is limited in publicly available literature. Therefore, the values for this compound are presented as expected qualitative effects, while the data for other fillers are quantitative ranges derived from experimental studies.

Filler TypeTypical Loading (phr)Tensile Strength (MPa)Elongation at Break (%)Hardness (Shore A)Key Attributes
This compound 20 - 80ModerateModerate to LowModerate IncreaseHigh density, good heat and chemical resistance.[1][2]
Calcium Carbonate 20 - 1004.2 - 23.3[3][4]289 - 609[3][5]40 - 85[3][6]Cost-effective filler, moderate reinforcement.[3][7]
Carbon Black (N330) 20 - 707.0 - 29.38[3]289 - 521[3][5]55 - 85[3]High reinforcement, improves tensile strength and abrasion resistance.[3]
Precipitated Silica 20 - 6015 - 29.38[8]400 - 600[8]50 - 75[8]High reinforcement, good tear strength, can improve rolling resistance.[8]

Disclaimer: The data for Calcium Carbonate, Carbon Black, and Precipitated Silica are collated from different studies and are for comparative purposes only. The actual performance will vary depending on the specific rubber polymer, formulation, filler particle size, and processing conditions.

Experimental Protocols

Quantitative Analysis of this compound in Rubber Vulcanizates (Classical Wet Chemistry Method)

This method provides a reliable, albeit traditional, approach to determining the this compound content in a rubber vulcanizate, especially in the presence of other barium salts like barium sulfate (B86663).[2]

Principle: this compound is soluble in acid, while barium sulfate is not. However, the presence of other acid-soluble compounds in rubber can interfere. This method involves a series of chemical separations to isolate and quantify the barium originating from this compound.

Procedure:

  • Sample Preparation: A known weight of the finely ground rubber vulcanizate is taken.

  • Ashing: The sample is ashed in a muffle furnace at approximately 550°C to remove the organic rubber matrix.[9][10]

  • Treatment with Ammonium (B1175870) Carbonate: The ash is treated with an ammonium carbonate solution. This step converts any lead sulfate (which might be present and is slightly acid-soluble) into lead carbonate, while having a minimal effect on barium sulfate.[2]

  • Filtration: The solution is filtered to separate the soluble sulfates. The residue contains lead carbonate, this compound, and barium sulfate.[2]

  • Acid Digestion: The residue is then treated with dilute acetic acid. This compound and lead carbonate will dissolve, while barium sulfate remains undissolved.[2]

  • Lead Removal: Hydrogen sulfide (B99878) is passed through the filtrate to precipitate lead as lead sulfide, which is then filtered off.[2]

  • Barium Precipitation: The remaining filtrate, now containing the dissolved barium from the original this compound, is treated with sulfuric acid to precipitate barium as barium sulfate.[2]

  • Quantification: The precipitated barium sulfate is filtered, dried, ignited, and weighed. The weight of this compound in the original sample can then be calculated stoichiometrically from the weight of the precipitated barium sulfate.[2]

Modern Instrumental Analysis (ASTM D297)

Modern analysis of fillers in rubber is often guided by ASTM D297 - Standard Test Methods for Rubber Products—Chemical Analysis.[1][9][10] While this standard provides a framework for filler analysis in general, specific identification and quantification of this compound would typically involve a combination of techniques after the initial ashing step.

Procedure Outline:

  • Ashing: A sample of the rubber is ashed at 550°C as per ASTM D297 procedures to determine the total ash content.[9][10]

  • Acid Digestion of Ash: The ash is digested in a known concentration of hydrochloric acid.

  • Elemental Analysis: The resulting solution is then analyzed for its barium content using instrumental techniques such as:

    • Inductively Coupled Plasma - Atomic Emission Spectroscopy (ICP-AES)

    • Atomic Absorption Spectroscopy (AAS)

  • Carbonate Analysis: The carbonate content can be determined separately by techniques such as thermogravimetric analysis (TGA) where the weight loss corresponding to the release of CO₂ from the carbonate is measured upon heating.

By combining the results from elemental and carbonate analysis, the amount of this compound in the original rubber sample can be accurately determined.

Visualizations

Experimental Workflow for this compound Analysis

This compound Analysis Workflow Start Start End End: % this compound Decision Decision Process Process IO IO Ashing Ashing (550°C) Residue Ash Residue Ashing->Residue Acid_Digestion Acid Digestion (e.g., HCl) Residue->Acid_Digestion TGA_Analysis Thermogravimetric Analysis (TGA) Residue->TGA_Analysis Solution Acidic Solution of Ash Acid_Digestion->Solution Elemental_Analysis Elemental Analysis (ICP-AES/AAS) Solution->Elemental_Analysis Barium_Content Determine Barium Content Elemental_Analysis->Barium_Content Calculation Calculate BaCO3 Content Barium_Content->Calculation Carbonate_Content Determine Carbonate Content TGA_Analysis->Carbonate_Content Carbonate_Content->Calculation Calculation->End

Caption: Workflow for modern instrumental analysis of this compound in rubber.

Logical Relationship of Filler Properties

Filler Properties Relationship cluster_fillers Filler Type cluster_properties Impact on Mechanical Properties SemiReinforcing Semi-Reinforcing (e.g., this compound) High_Impact High Impact on Tensile Strength & Abrasion Resistance SemiReinforcing->High_Impact Moderate_Impact Moderate Impact on Hardness & Modulus SemiReinforcing->Moderate_Impact Moderately Influences NonReinforcing Non-Reinforcing (e.g., Calcium Carbonate) Low_Impact Low Impact on Elongation NonReinforcing->Low_Impact Minimally Influences Property Property Reinforcing Reinforcing (e.g., Carbon Black, Silica) Reinforcing->Moderate_Impact

Caption: Relationship between filler type and impact on rubber properties.

References

Safety Operating Guide

Proper Disposal of Barium Carbonate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of barium carbonate is critical for ensuring personnel safety and environmental protection. As a substance classified as harmful if swallowed and an environmental hazard, strict protocols must be followed. This guide provides essential safety information, operational plans, and step-by-step procedures for the proper disposal of this compound waste in a research and development setting.

Immediate Safety and Handling

Before handling this compound for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a controlled environment.

  • Engineering Controls : Always handle this compound powder in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.[1][2][3][4]

  • Personal Protective Equipment (PPE) : Wear protective gloves, safety glasses with side-shields conforming to EN166 or NIOSH standards, and a lab coat.[1][3][5][6]

  • Hygiene Practices : Avoid all personal contact. Do not eat, drink, or smoke in the handling area.[2][7] Wash hands thoroughly with soap and water after handling is complete.[1][3]

Regulatory and Exposure Data

This compound waste is regulated as hazardous. Adherence to established limits and classifications is mandatory for compliance. All disposal activities must conform to federal, state, and local regulations.[4][8]

ParameterValue/ClassificationRegulation/Agency
Hazard Classification Acute Toxicity, Oral (Category 4)Regulation (EC) No 1272/2008[3]
Hazard Statement H302: Harmful if swallowedGHS[2][3]
RCRA Hazardous Waste Code D005 (Barium)EPA[5]
RCRA Hazardous Waste Limit Waste containing > 0.2% soluble bariumRCRA[8]
Occupational Exposure Limit TWA: 0.5 mg/m³ (for soluble barium compounds)Safe Work Australia / NZ WES[2]

Step-by-Step Disposal Procedures

There are two primary pathways for the disposal of this compound waste: collection for professional disposal and in-lab chemical treatment to render it non-hazardous. The choice depends on the quantity of waste and institutional policies.

Method 1: Collection for Professional Disposal (Recommended)

This is the most straightforward and recommended method for ensuring compliance.

  • Segregation and Collection : Collect all this compound waste, including contaminated materials like gloves and wipes, in a dedicated, sealed, and clearly labeled hazardous waste container.[1][3][5]

  • Labeling : Ensure the container is labeled "Hazardous Waste," lists "this compound," and includes the associated hazard pictograms.

  • Storage : Store the sealed container in a designated, secure hazardous waste accumulation area, away from incompatible materials such as acids.[2][4]

  • Arrange Pickup : Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and final disposal.[3][9]

Method 2: In-Lab Chemical Neutralization (For Small Quantities)

For small-scale laboratory use, this compound can be chemically converted to the less toxic and insoluble barium sulfate (B86663). This procedure must be carried out with caution in a controlled environment.

  • Preparation : In a chemical fume hood, place the container with the this compound waste in a secondary containment tray.

  • Reagent Preparation : Prepare a solution of a soluble sulfate, such as sodium sulfate or magnesium sulfate.[8][10] A stoichiometric excess of the sulfate is recommended to ensure complete reaction.

  • Reaction : Slowly add the sulfate solution to the this compound waste while stirring. This compound's solubility is very low, but it will react to form the highly insoluble precipitate, barium sulfate (BaSO₄). If the waste is solid, it may be necessary to create a slurry with water before adding the sulfate solution.

  • Completion Check : Allow the precipitate to settle. To ensure the reaction is complete, a small sample of the clear supernatant liquid can be tested by adding a few more drops of the sulfate solution. If no further precipitation occurs, the reaction is complete.

  • Separation : Separate the solid barium sulfate precipitate from the liquid by filtration.

  • Disposal of Precipitate : The collected barium sulfate precipitate, once confirmed to be free of soluble barium, can typically be disposed of as non-hazardous solid waste, pending verification with local regulations.

  • Disposal of Liquid : The remaining liquid should be tested to ensure barium concentrations are below regulatory limits before being disposed of according to standard laboratory procedures for aqueous waste.

Accidental Spill Response

In the event of a spill, immediate and safe cleanup is required to prevent exposure and environmental contamination.

  • Evacuate and Ventilate : Evacuate non-essential personnel and ensure the area is well-ventilated.[5][7]

  • Wear PPE : Don appropriate PPE before entering the spill area.

  • Containment : Prevent the spill from spreading or entering drains or waterways.[2][3]

  • Cleanup : Carefully sweep or vacuum the spilled solid material, avoiding dust generation.[1][3] Place the collected material into a sealed container for disposal.[5]

  • Decontamination : Wash the spill area thoroughly with water and collect the rinse water for proper disposal.[5]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

BariumCarbonateDisposal start Identify Barium Carbonate Waste decision_type Spill or Contained Waste? start->decision_type spill_safety 1. Ensure Safety (PPE, Ventilation) decision_type->spill_safety Spill collect_waste Collect in Sealed, Labeled Container decision_type->collect_waste Contained spill_cleanup 2. Contain & Clean Up (Sweep/Vacuum) spill_safety->spill_cleanup spill_cleanup->collect_waste decision_path Disposal Pathway? collect_waste->decision_path prof_disposal Professional Disposal decision_path->prof_disposal Recommended inhouse_treatment In-House Treatment (Small Quantities) decision_path->inhouse_treatment Institutional Approval store_waste Store in Designated Hazardous Waste Area prof_disposal->store_waste contact_vendor Contact EHS or Licensed Vendor store_waste->contact_vendor arrange_pickup Arrange for Pickup & Document contact_vendor->arrange_pickup end Disposal Complete arrange_pickup->end react_waste 1. React with Sulfate Solution in Fume Hood inhouse_treatment->react_waste filter_waste 2. Filter Precipitate react_waste->filter_waste dispose_solid 3. Dispose of BaSO₄ Solid (per local regulations) filter_waste->dispose_solid dispose_liquid 4. Dispose of Filtrate (per lab procedures) filter_waste->dispose_liquid dispose_solid->end

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Barium Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Barium Carbonate (BaCO₃), a compound commonly used in various industrial and laboratory applications. Adherence to these protocols is critical to mitigate the inherent risks associated with this chemical.

Personal Protective Equipment (PPE) and Exposure Limits

When handling this compound, specific personal protective equipment is mandatory to prevent harmful exposure. The following table summarizes the required PPE and occupational exposure limits.

PPE / Exposure LimitSpecificationSource
Eye Protection Safety glasses with side-shields or dust-proof goggles.[1][2][3]EN166 (EU), NIOSH (US) approved.[3][4]
Hand Protection Impervious gloves (PVC, Neoprene, or Natural Rubber).[1]Inspect gloves for integrity before each use.[3][4][5]
Skin and Body Protection Long-sleeved clothing or a lab coat.[1] In some cases, a complete suit protecting against chemicals may be required depending on the scale of handling.[4] Safety shoes are also recommended.[2]
Respiratory Protection Generally not required under normal use with adequate ventilation.[5] If dust is generated or ventilation is insufficient, a NIOSH-approved particulate respirator (e.g., N95, R95, P95) is necessary.[1][4] For higher concentrations, a supplied-air respirator may be required.
Occupational Exposure Limit (TWA) 0.5 mg/m³ for Barium, soluble compounds (as Ba).[2][5]This is the Time-Weighted Average for an 8-hour workday.

Operational Plan for Safe Handling

A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the necessary steps from preparation to post-handling procedures.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage_disposal Storage & Disposal prep_assess Assess Risks & Review SDS prep_ppe Don Appropriate PPE prep_assess->prep_ppe prep_vent Ensure Adequate Ventilation prep_ppe->prep_vent handle_weigh Weigh/Measure in Designated Area prep_vent->handle_weigh handle_transfer Carefully Transfer Chemical handle_weigh->handle_transfer handle_avoid Avoid Dust Formation handle_transfer->handle_avoid post_clean Clean Work Area handle_avoid->post_clean post_decontaminate Decontaminate/Remove PPE post_clean->post_decontaminate post_wash Wash Hands Thoroughly post_decontaminate->post_wash storage Store in Tightly Closed Container in a Dry, Cool, Well-Ventilated Area post_wash->storage disposal Dispose of Waste According to Regulations post_wash->disposal

Safe Handling Workflow for this compound.
Experimental Protocols

Handling Procedure:

  • Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS).[3] Work in a well-ventilated area, preferably in a fume hood, to minimize dust generation. Don all required personal protective equipment as detailed in the table above.[2][3]

  • Handling: Avoid creating dust when handling this compound.[5][6][7] Use methods such as gentle scooping or pouring to transfer the chemical. Do not eat, drink, or smoke in the handling area.[2][5]

  • Post-Handling: After handling, thoroughly wash your hands and any exposed skin with soap and water.[3][5] Clean the work area to remove any residual this compound. Contaminated clothing should be removed and washed before reuse.[5]

Emergency First Aid:

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.[2][3] If the person is conscious, they may be given water to drink.[2]

  • Inhalation: Move the individual to fresh air.[3][5] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2][5]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5] Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[3] If irritation persists, seek medical attention.[7]

Disposal Plan

Proper disposal of this compound is crucial to prevent environmental contamination. It is classified as a hazardous waste and must be disposed of accordingly.[6]

Disposal Procedure:

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, wipes) in a clearly labeled, sealed container.[1][7]

  • Treatment: Barium compounds can be rendered non-hazardous by reacting them with a solution of sodium or magnesium sulfate (B86663), or dilute sulfuric acid to form an insoluble barium sulfate precipitate.[1][8]

  • Final Disposal: Dispose of the treated waste through a licensed hazardous waste disposal company.[9] Do not dispose of this compound down the drain or in general waste.[6][8] Always follow local, state, and federal regulations for hazardous waste disposal.[1][8]

By adhering to these safety protocols and operational plans, you can significantly minimize the risks associated with handling this compound and maintain a safe and compliant laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.